Technical Documentation Center

(S)-4-hydroxymandelic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-4-hydroxymandelic acid
  • CAS: 13244-75-2

Core Science & Biosynthesis

Foundational

(S)-4-Hydroxymandelic Acid: Technical Monograph & Application Guide

This technical guide provides a comprehensive analysis of (S)-4-hydroxymandelic acid, a critical chiral synthon in pharmaceutical manufacturing. Executive Summary (S)-4-hydroxymandelic acid (CAS: 13244-75-2) is a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (S)-4-hydroxymandelic acid, a critical chiral synthon in pharmaceutical manufacturing.

Executive Summary

(S)-4-hydroxymandelic acid (CAS: 13244-75-2) is a chiral aromatic alpha-hydroxy acid utilized primarily as a versatile building block in the synthesis of beta-blockers (e.g., Atenolol) and semi-synthetic antibiotics. Unlike its racemic counterpart, the (S)-enantiomer offers stereochemical precision essential for regulatory compliance in modern drug development. This guide details its physicochemical profile, biocatalytic production, and downstream utility, emphasizing the critical reduction step to 4-hydroxyphenylacetic acid.

Physicochemical Profile

The following data aggregates experimental values for the (S)-enantiomer and its common monohydrate form.

PropertySpecification / ValueNotes
IUPAC Name (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Common Names L-p-Hydroxymandelic acid; (+)-4-Hydroxymandelic acid(S)-isomer is dextrorotatory (+)
CAS Number 13244-75-2 (Anhydrous S-isomer)184901-84-6 (Monohydrate)Commercial supply is often the monohydrate.[1]
Molecular Formula C₈H₈O₄MW: 168.15 g/mol
Appearance White to off-white crystalline powderHygroscopic in anhydrous form.
Melting Point 103–106 °C (Racemate)~82–85 °C (Monohydrate)Pure enantiomers often exhibit distinct MP ranges compared to racemates.
Solubility Soluble in water, methanol, ethanol, DMSO.Sparingly soluble in non-polar solvents (hexane).High water solubility requires careful extraction (e.g., EtOAc at pH 2-3).
pKa ~3.4 (Carboxylic acid)~9.5 (Phenolic -OH)Acidity is comparable to mandelic acid; phenolic proton requires basic conditions >pH 10 to deprotonate.
Optical Rotation

to

(c=1, H₂O)
Value varies significantly with solvent and concentration.

Stereochemical Stability & Handling

Racemization Risks

The benzylic proton at the chiral center is susceptible to abstraction, leading to racemization.

  • pH Sensitivity: Stable at acidic pH (< 4). Rapid racemization occurs at alkaline pH (> 9) due to the formation of a quinone methide intermediate or simple enolization.

  • Thermal Stability: The monohydrate is stable at room temperature but may undergo dehydration and subsequent racemization if heated >60°C in solution without pH control.

Storage Protocol
  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring (browning).

  • Temperature: 2–8°C recommended for long-term storage.

  • Desiccation: Essential for the anhydrous form due to hygroscopicity.

Biocatalytic Synthesis (Green Chemistry Route)

While chemical asymmetric synthesis is possible, the industrial standard has shifted toward biocatalysis using Hydroxymandelate Synthase (HmaS) . This enzyme, typically sourced from Amycolatopsis orientalis, catalyzes the stereoselective conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelic acid.

Mechanism of Action

HmaS is a non-heme iron(II)-dependent dioxygenase. Unlike typical dioxygenases that cleave the aromatic ring, HmaS performs a cryptic oxidation-decarboxylation sequence.

Biocatalysis Substrate 4-Hydroxyphenylpyruvate (HPP) Enzyme HmaS Enzyme (Fe2+, O2) Substrate->Enzyme Binding Intermediate Decarboxylation Intermediate Enzyme->Intermediate O2 Activation Product (S)-4-Hydroxymandelic Acid Intermediate->Product Stereoselective Hydroxylation SideProduct CO2 Intermediate->SideProduct

Figure 1: Biocatalytic pathway using Hydroxymandelate Synthase (HmaS) for stereoselective synthesis.

Industrial Application: Atenolol Synthesis

(S)-4-hydroxymandelic acid serves as a high-purity precursor for 4-hydroxyphenylacetic acid , the direct starting material for Atenolol. Using the chiral mandelic derivative allows for the purification of the carbon skeleton before the final reduction, ensuring high chemical purity, although the chirality at the benzylic position is removed during reduction to the acetic acid derivative.

Note: If the target is chiral Atenolol (S-Atenolol), the chirality is usually introduced later via epichlorohydrin resolution. However, 4-hydroxymandelic acid remains a key bulk precursor for the general phenylacetic acid scaffold.

Chemical Transformation Workflow
  • Reduction: (S)-4-HMA is reduced to 4-hydroxyphenylacetic acid.

    • Classic Method: HI / Red Phosphorus (Hazardous).

    • Modern Method: Catalytic hydrogenation (Pd/C) or Sodium Dithionite/Formic Acid.

  • Amidation: Conversion to 4-hydroxyphenylacetamide.

  • Etherification: Reaction with epichlorohydrin.

  • Amination: Ring opening with isopropylamine to form Atenolol.

AtenololSynthesis HMA (S)-4-Hydroxymandelic Acid (Starting Material) Reduction Reduction Step (Pd/C or Na2S2O4) HMA->Reduction HPAA 4-Hydroxyphenylacetic Acid (Achiral Intermediate) Reduction->HPAA Removal of benzylic -OH Amidation Amidation (+ NH3) HPAA->Amidation Amide 4-Hydroxyphenylacetamide Amidation->Amide Epichlor Coupling w/ Epichlorohydrin Amide->Epichlor Final Atenolol (Target API) Epichlor->Final + Isopropylamine

Figure 2: Conversion of (S)-4-hydroxymandelic acid to Atenolol via reduction and amidation.

Analytical Protocol: Chiral HPLC Determination

To validate the enantiomeric excess (ee) of (S)-4-hydroxymandelic acid, the following HPLC method is recommended. This method avoids derivatization, utilizing a ligand-exchange or immobilized polysaccharide phase.

Method Parameters
ParameterCondition
Column CHIRALPAK® IC or equivalent (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV @ 230 nm (or 280 nm)
Injection Vol. 10 µL
Sample Prep Dissolve 1 mg/mL in Ethanol. Filter through 0.45 µm PTFE.
Validation Criteria (Self-Validating)
  • Resolution (

    
    ):  The separation between (S) and (R) peaks must be > 1.5.
    
  • Elution Order: Typically, the (S)-isomer elutes second on Chiralpak IC (verify with authentic standards as elution order can reverse with solvent changes).

  • System Suitability: Tailing factor must be < 1.5 to ensure accurate integration of the minor enantiomer.

References

  • Biocatalytic Synthesis: Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine.[2] Journal of the American Chemical Society, 122(22), 5389–5390.[2] Link

  • Physicochemical Properties: National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 439940, (S)-4-hydroxymandelic acid. Link

  • Reduction to Phenylacetic Acid: Metivier, P. (1999). A new system for the reduction of 4-hydroxymandelic acids. Organic Process Research & Development. (Describing Na2S2O4/HCOOH reduction).

  • Chiral Separation: Zhang, T., et al. (2014). Enantiomer separation of acidic compounds using Chiralpak QN-AX and QD-AX columns.[5] Chiral Technologies Application Note. Link

  • Atenolol Synthesis: Reese, O., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Molecules, 29(12), 2918. Link

Sources

Exploratory

(S)-4-hydroxymandelic acid CAS number 13244-75-2

CAS: 13244-75-2 Synonyms: (S)-α,4-Dihydroxybenzeneacetic acid; L-p-Hydroxymandelic acid Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1] Executive Summary (S)-4-Hydroxymandelic acid (S-4-HMA) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13244-75-2 Synonyms: (S)-α,4-Dihydroxybenzeneacetic acid; L-p-Hydroxymandelic acid Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol [1]

Executive Summary

(S)-4-Hydroxymandelic acid (S-4-HMA) is a high-value chiral aromatic α-hydroxy acid. While historically produced via the kinetic resolution of racemic chemical synthesis, modern application science has shifted toward direct biocatalytic routes using Hydroxymandelate Synthase (HmaS) . This shift is driven by the molecule's critical role as a divergent intermediate: it serves as a direct precursor for the sustainable biosynthesis of Vanillin and as a chiral building block for β-blockers (e.g., Atenolol precursors) and semi-synthetic antibiotics.

This guide synthesizes the physiochemical profile, advanced enzymatic production pathways, and validated analytical protocols for S-4-HMA, designed for researchers optimizing chiral pool synthesis.

Physiochemical Profile & Stability

The specific rotation and solubility profile of S-4-HMA are critical for process design, particularly during extraction from aqueous fermentation broths.

PropertyValue / CharacteristicTechnical Insight
Physical State White to off-white crystalline powderHygroscopic; store under inert gas (N₂/Ar).
Melting Point 103–106 °C (Anhydrous)Monohydrate forms may exhibit lower ranges (82–85 °C).
Chirality (S)-EnantiomerCAS 13244-75-2 is specific to the (S)-form. Racemic is CAS 1198-84-1.
Solubility Water, Methanol, DMSO, Ethyl AcetateHigh water solubility complicates extraction; requires acidification (pH < 2) for organic phase transfer.
pKa ~3.4 (Carboxylic acid), ~9.5 (Phenol)Dual ionization states require precise pH control during HPLC analysis.
Optical Rotation

(c=1, H₂O)
Rotation is highly solvent-dependent; strictly control temperature during polarimetry.

Synthesis & Production Strategies

The Biocatalytic Route (HmaS Pathway)

The most field-proven method for generating high enantiopurity (>99% ee) S-4-HMA is the enzymatic conversion of 4-hydroxyphenylpyruvate (HPP) using Hydroxymandelate Synthase (HmaS) .

  • Enzyme Source: Amycolatopsis orientalis or Streptomyces coelicolor.

  • Mechanism: HmaS is a non-heme Fe(II)-dependent dioxygenase.[2][3] Unlike its homolog 4-hydroxyphenylpyruvate dioxygenase (HPPD), which hydroxylates the aromatic ring to form homogentisate, HmaS exhibits strict regioselectivity for the benzylic C-H bond .[3]

  • Causality: The iron center activates molecular oxygen to form an Fe(IV)-oxo species, which abstracts a hydrogen atom from the benzylic position, followed by radical rebound hydroxylation and decarboxylation.

Chemical Synthesis & Resolution

Standard chemical synthesis yields the racemate, necessitating subsequent resolution.

  • Condensation: Phenol + Glyoxylic acid in aqueous NaOH (Friedel-Crafts hydroxyalkylation).

  • Resolution: Kinetic resolution using Candida antarctica Lipase B (CALB) or crystallization with chiral amines (e.g., phenylethylamine).

Comparison:

  • Biocatalytic: 100% theoretical yield of (S)-isomer; Green chemistry; requires cofactor regeneration.

  • Chemical:[1][4][5][6][7][8] 50% max yield of (S)-isomer (after resolution); harsh alkaline conditions; lower cost raw materials.

Pathway Visualization

The following diagram illustrates the divergent pathways from L-Tyrosine. Note the critical branch point at 4-Hydroxyphenylpyruvate (HPP), where the choice of enzyme (HmaS vs. HPPD) dictates the product.

Biosynthesis Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP Tyrosine Aminotransferase (TyrB) S_HMA (S)-4-Hydroxymandelic Acid (Target) HPP->S_HMA HmaS (Fe2+, O2) Benzylic Hydroxylation Homogentisate Homogentisate (By-product) HPP->Homogentisate HPPD (Ring Hydroxylation) HBA 4-Hydroxybenzaldehyde S_HMA->HBA Hmo / Laccase (Oxidative Decarboxylation) Vanillin Vanillin HBA->Vanillin Methylation/Oxidation Steps

Figure 1: Divergent biosynthesis of (S)-4-HMA versus Homogentisate.[2][3][9] The HmaS pathway is the specific route for 4-hydroxymandelate production.

Key Applications

Biotechnological Vanillin Production

(S)-4-HMA is the pivotal intermediate in the "non-ferulic acid" route to Vanillin.

  • Mechanism: Oxidative decarboxylation of (S)-4-HMA yields 4-hydroxybenzaldehyde.

  • Significance: This pathway allows for the production of "Natural Vanillin" from glucose or tyrosine, bypassing the supply chain volatility of vanilla beans.

Pharmaceutical Precursors (Atenolol)

While Atenolol is often sold as a racemate, the (S)-enantiomer is the active β-blocker.

  • (S)-4-HMA can be reduced to 4-hydroxyphenylacetic acid , a direct precursor to the amide core of Atenolol.

  • Note: Direct use of (S)-4-HMA in the chiral pool preserves the stereochemistry for other derivatives, though in Atenolol, the chiral center is typically introduced later on the propanolamine chain.

Validated Analytical Protocols

Protocol A: Chiral HPLC Analysis

To ensure enantiomeric excess (% ee) during synthesis, a specific chiral stationary phase is required. Standard C18 columns cannot separate the enantiomers.

  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or equivalent.

  • Dimensions: 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90 : 10 : 0.1, v/v/v).

    • Why TFA? The acid additive suppresses ionization of the carboxylic acid group, sharpening the peak shape and preventing tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 230 nm (aromatic absorption).

  • Retention: (S)-enantiomer typically elutes after the (R)-enantiomer on polysaccharide columns, but this must be confirmed with a racemic standard.

Protocol B: Enzymatic Assay for HmaS Activity

For researchers expressing HmaS in E. coli:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM Ascorbate (to keep Fe in +2 state), 50 µM FeSO₄.

  • Substrate: Add 4-hydroxyphenylpyruvate (HPP) to 1 mM.

  • Reaction: Incubate at 30°C for 10–30 mins.

  • Quenching: Add equal volume of Methanol + 1% Formic Acid.

  • Analysis: Centrifuge and analyze supernatant via HPLC (C18 for total conversion, Chiralpak for enantiopurity).

References

  • Enzymatic Mechanism of HmaS: Gunsior, M., et al. (2004). "Engineering p-hydroxyphenylpyruvate dioxygenase to a p-hydroxymandelate synthase." Biochemistry. Link

  • Chemical Synthesis: Kalikar, R. G., et al. (2007).[5] "Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid."[5][10] Journal of Chemical Technology & Biotechnology. Link

  • Vanillin Pathway: Hansen, E. H., et al. (2009). "De Novo Biosynthesis of Vanillin in Fission Yeast (Schizosaccharomyces pombe) and Baker's Yeast (Saccharomyces cerevisiae)." Applied and Environmental Microbiology. Link

  • Chiral Separation: Zhang, T., et al. (2014). "Enantiomer separation of acidic compounds." Chiral Technologies Application Note. Link

  • Metabolic Pathway: Bhat, S. G., & Vaidyanathan, C. S. (1976).[11] "Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa." Journal of Bacteriology. Link

Sources

Foundational

4-Hydroxymandelic Acid: From Orphan Metabolite to Coenzyme Q10 Precursor

Executive Summary: The Paradigm Shift For decades, 4-hydroxymandelic acid (4-HMA) was primarily categorized as a microbial catabolite or a synthetic intermediate for pharmaceutical manufacturing (e.g., atenolol). Its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm Shift

For decades, 4-hydroxymandelic acid (4-HMA) was primarily categorized as a microbial catabolite or a synthetic intermediate for pharmaceutical manufacturing (e.g., atenolol). Its presence in mammalian systems was often dismissed as a minor byproduct of tyramine/octopamine metabolism or gut microbiome activity.

This view is now obsolete.

Recent breakthrough studies (notably Nature, 2021) have identified 4-HMA as a critical, non-canonical intermediate in human mitochondrial metabolism. It serves as a direct precursor to the benzoquinone ring of Coenzyme Q10 (CoQ10) , synthesized by the previously "orphan" enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) . This guide dissects the dual biological roles of 4-HMA: its newly discovered function in human mitochondrial bioenergetics and its established role in microbial antibiotic biosynthesis.

The Mammalian Pathway: HPDL and CoQ10 Biosynthesis

The Non-Canonical Tyrosine Catabolism

Classically, tyrosine catabolism proceeds via 4-hydroxyphenylpyruvate (4-HPPA) to homogentisate (HGA) using the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] However, a parallel pathway exists in the mitochondria involving HPDL.

Mechanism of Action:

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPPA), derived from Tyrosine via Tyrosine Aminotransferase (TAT).[1]

  • Enzyme: HPDL (Hydroxyphenylpyruvate dioxygenase-like).[1][2] Unlike HPPD, which performs an oxidative decarboxylation and ring rearrangement to form HGA, HPDL performs an oxygenation to form 4-hydroxymandelate (4-HMA).

  • Downstream Fate: 4-HMA is further processed (via decarboxylation and oxidation) to form 4-hydroxybenzoate (4-HB), the essential headgroup precursor for Coenzyme Q10.

Clinical Significance:

  • HPDL Deficiency: Mutations in HPDL lead to spastic paraplegia and neurodegeneration. The pathology is driven by CoQ10 deficiency and mitochondrial dysfunction, specifically validating 4-HMA's role as a pro-survival metabolite.

  • Overexpression: HPDL is frequently overexpressed in pancreatic ductal adenocarcinoma (PDAC), where it reprograms metabolism to support tumor growth under oxidative stress.

Visualization: The HPDL-CoQ10 Axis

The following diagram illustrates the bifurcation of Tyrosine metabolism in human mitochondria.

MammalianPathway Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyrosine->HPPA TAT (Tyrosine Aminotransferase) HGA Homogentisate (HGA) HPPA->HGA HPPD (Cytosolic/Canonical) HMA 4-Hydroxymandelic Acid (4-HMA) HPPA->HMA HPDL (Mitochondrial/Novel) TCA TCA Cycle (Fumarate/Acetoacetate) HGA->TCA HB 4-Hydroxybenzoate (4-HB) HMA->HB Oxidative Decarboxylation CoQ10 Coenzyme Q10 (Ubiquinone) HB->CoQ10 COQ Complex (Prenylation/Methylation)

Caption: Figure 1. The metabolic bifurcation of 4-HPPA. HPDL diverts flux toward 4-HMA and CoQ10 synthesis, distinct from the canonical HPPD catabolic pathway.

Microbial Roles: Catabolism and Antibiotic Synthesis

While the human role is a recent discovery, the microbial utility of 4-HMA is well-characterized in two distinct contexts: Amycolatopsis (Biosynthesis) and Pseudomonas (Biodegradation).

Biosynthesis (The HmaS Enzyme)

In actinomycetes like Amycolatopsis orientalis, 4-HMA is a precursor for chloroeremomycin (a vancomycin-type antibiotic).

  • Enzyme: (S)-4-hydroxymandelate synthase (HmaS).

  • Reaction: Converts 4-HPPA to (S)-4-HMA using

    
    .
    
  • Mechanistic Note: HmaS is an iron-dependent dioxygenase.[1] Unlike the mammalian HPDL, HmaS has been engineered for industrial production of chiral mandelates.

Biodegradation (The Mandelate Pathway)

In soil bacteria (Pseudomonas convexa, Pseudomonas putida), 4-HMA is an intermediate in the degradation of mandelic acid.[3]

  • Pathway: Mandelic Acid

    
     4-Hydroxymandelic Acid 
    
    
    
    4-Hydroxybenzaldehyde
    
    
    4-Hydroxybenzoic Acid.[3]
  • Enzymes Involved:

    • L-Mandelate-4-hydroxylase (Require Tetrahydropteridine).[3]

    • L-4-Hydroxymandelate oxidase (Decarboxylating).[3]

Analytical Methodologies

Accurate quantification of 4-HMA is challenging due to its structural similarity to Vanillylmandelic Acid (VMA) and 4-Hydroxyphenylacetic acid.

Protocol: LC-MS/MS Quantification in Biological Fluids

This protocol is optimized for distinguishing 4-HMA from isomeric interferences in plasma or cell culture media.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

Step-by-Step Workflow:

  • Sample Prep:

    • Mix 50 µL plasma with 150 µL cold methanol (containing internal standard, e.g.,

      
      -4-HMA).
      
    • Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant and dry under

      
       stream. Reconstitute in 50 µL Mobile Phase A.
      
  • Chromatography:

    • Gradient: 0-1 min (2% B), 1-6 min (Linear to 40% B), 6-8 min (95% B).

    • Flow rate: 0.3 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Negative Mode.

    • Precursor Ion: m/z 167.0 (4-HMA [M-H]-).

    • Product Ions:

      • m/z 123.0 (Quantifier, loss of

        
        ).
        
      • m/z 105.0 (Qualifier).

    • Differentiation: VMA will have a precursor of m/z 197.1; ensure no cross-talk in window.

Data Summary: 4-HMA vs. Related Metabolites
CompoundPrecursor (ESI-)Key FragmentBiological Origin
4-Hydroxymandelic Acid 167.0 123.0 HPDL (Mitochondria)
Vanillylmandelic Acid (VMA)197.1137.0Norepinephrine Catabolism
Homovanillic Acid (HVA)181.1137.0Dopamine Catabolism
4-Hydroxyphenylacetic Acid151.0107.0Gut Microbiome / Tyrosine

Industrial & Pharmacological Applications

Atenolol Synthesis

4-HMA is a critical chiral building block for the synthesis of Atenolol , a


-selective antagonist.
  • Process: 4-Hydroxymandelic acid is condensed with urea derivatives or reduced to form the 4-hydroxyphenylacetamide core.

  • Chirality: The (R)-enantiomer of 4-HMA yields the active pharmaceutical ingredient (API) with higher potency, though atenolol is often sold as a racemate.

Visualization: Industrial Synthesis Flow

IndustrialSynthesis Phenol Phenol HMA 4-Hydroxymandelic Acid Phenol->HMA Condensation (NaOH, pH 10) Glyoxylic Glyoxylic Acid Glyoxylic->HMA Intermediate 4-Hydroxyphenyl acetamide HMA->Intermediate Reduction/Amidation Atenolol Atenolol (Beta-Blocker) Intermediate->Atenolol Epichlorohydrin + Isopropylamine

Caption: Figure 2.[1] Chemical synthesis pathway utilizing 4-HMA as the chiral scaffold for Atenolol production.

References

  • Banh, R. S., et al. (2021). "The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway." Nature, 597, 420–425. Link

  • Bhat, S. G., & Vaidyanathan, C. S. (1976). "Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa."[3] Journal of Bacteriology, 127(3), 1108–1118.[3] Link

  • Reifenrath, M., & Boles, E. (2018). "Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae." Metabolic Engineering, 45, 246-257. Link

  • Wikipedia. "4-Hydroxymandelic acid."[2][4] (Chemical Structure and Identifiers). Link

  • Vlachakis, N. D., et al. (1981). "Catecholamines and their major metabolites in plasma and cerebrospinal fluid of man."[5] Brain Research, 229(1), 67-74. Link

Sources

Exploratory

Technical Guide: Natural Occurrence and Sources of 4-Hydroxymandelic Acid

Executive Summary & Industrial Significance[1] 4-Hydroxymandelic acid (4-HMA), also known as p-hydroxymandelic acid, is a pivotal aromatic chiral synthon. In the pharmaceutical sector, it serves as the critical starting...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Significance[1]

4-Hydroxymandelic acid (4-HMA), also known as p-hydroxymandelic acid, is a pivotal aromatic chiral synthon. In the pharmaceutical sector, it serves as the critical starting material for the synthesis of atenolol (a


-selective antagonist) and a precursor for 4-hydroxyphenylglycine  (an amino acid moiety in glycopeptide antibiotics like vancomycin).

While historically produced via the condensation of phenol and glyoxylic acid, the stereochemical limitations of chemical synthesis have shifted research focus toward natural biosynthetic pathways. This guide delineates the verified natural occurrences of 4-HMA, focusing on the enzymatic machinery in Amycolatopsis and Pseudomonas species, which offer scalable routes for enantiopure production.

Bacterial Biosynthesis: The Primary Natural Source

The most robust natural source of 4-HMA is the bacterial biosynthesis of chloro-eremomycin and vancomycin-type antibiotics. In these pathways, 4-HMA is not a waste metabolite but a carefully regulated intermediate.

The Amycolatopsis Pathway (Anabolic)

In actinobacteria such as Amycolatopsis orientalis, 4-HMA is synthesized from L-tyrosine. This pathway is of particular interest to metabolic engineers because it involves a direct conversion of a common amino acid catabolite into 4-HMA.

  • Precursor: L-Tyrosine[1][2][3]

  • Intermediate: 4-Hydroxyphenylpyruvate (4-HPP)[4][5][6]

  • Key Enzyme: (S)-4-Hydroxymandelate Synthase (HmaS) [6]

  • Mechanism: HmaS is a non-heme iron(II)-dependent dioxygenase.[6] Unlike its homolog 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes ring hydroxylation to form homogentisate, HmaS catalyzes the benzylic hydroxylation and oxidative decarboxylation of 4-HPP to yield (S)-4-HMA.[6]

The Pseudomonas Pathway (Catabolic)

Certain soil bacteria, specifically Pseudomonas convexa and Pseudomonas putida, utilize mandelic acid as a carbon source. In these organisms, 4-HMA appears as a transient intermediate in the degradation of mandelate.

  • Precursor: L-Mandelate[7]

  • Key Enzyme: L-Mandelate-4-hydroxylase [7]

  • Downstream Processing: 4-HMA is rapidly oxidized to 4-hydroxybenzaldehyde by 4-hydroxymandelate oxidase.

  • Engineering Implication: To accumulate 4-HMA in Pseudomonas, one must knock out the downstream oxidase gene while overexpressing the hydroxylase.

Visualization: Comparative Biosynthetic Logic[5]

The following diagram contrasts the anabolic production in Amycolatopsis with the catabolic degradation in Pseudomonas.

Biosynthesis Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase (TAT) HMA 4-Hydroxymandelic Acid (4-HMA) HPP->HMA Hydroxymandelate Synthase (HmaS) [O2, Fe2+] HPA 4-Hydroxyphenylacetate HPP->HPA Red Algae Pathway Homogentisate Homogentisate (Tyrosine Catabolism) HPP->Homogentisate HPPD (Competitor) Mandelate L-Mandelic Acid Mandelate->HMA L-Mandelate-4-hydroxylase Benzaldehyde 4-Hydroxybenzaldehyde HMA->Benzaldehyde 4-HMA Oxidase HPA->HMA Hydroxylation

Figure 1: Convergent biosynthetic routes to 4-Hydroxymandelic Acid. Green path indicates the primary anabolic route in Actinobacteria; Red path indicates the catabolic route in Pseudomonas.

Eukaryotic Occurrence: Plants and Algae

While often associated with bacterial fermentation, 4-HMA has distinct, albeit rarer, occurrences in eukaryotic systems.

Red Algae (Odonthalia floccosa)

Research indicates a unique pathway in the marine red alga Odonthalia floccosa. Unlike the bacterial pathway that proceeds directly from 4-HPP, the algal pathway involves an additional reduction step.

  • Pathway: L-Tyrosine

    
     4-HPP 
    
    
    
    4-Hydroxyphenylacetic acid
    
    
    4-HMA
    
    
    Brominated phenols.[2]
  • Significance: This suggests that marine biomass could serve as a potential, though currently underexploited, source for 4-HMA derivatives.

Mammalian Metabolism

In mammals (including humans and rabbits), 4-HMA is identified as a minor urinary metabolite derived from octopamine and tyramine .

  • Mechanism: It is synthesized via the action of 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) proteins.

  • Biomarker Status: Elevated levels can indicate alterations in tyrosine catabolism, though it is not viable for isolation at scale.

Technical Data Summary: Sources & Yields

The following table synthesizes the viability of different sources for isolation or engineered production.

Source OrganismPathway TypeKey EnzymeScalability PotentialPrimary Challenge
Amycolatopsis orientalis Anabolic (Biosynthetic)Hydroxymandelate Synthase (HmaS)High (Fermentation)Requires diversion of flux from homogentisate pathway.
Pseudomonas convexa Catabolic (Degradation)L-Mandelate-4-hydroxylaseMediumProduct is transient; requires knockout of oxidase.
Odonthalia floccosa Eukaryotic Secondary MetabolismUnknown HydroxylaseLowLow natural abundance; complex extraction matrix.
Escherichia coli (Engineered) Heterologous ExpressionHmaS (from Amycolatopsis)Very High Balancing cofactor (Fe2+) and O2 supply for HmaS activity.

Experimental Protocol: Enzymatic Verification of HmaS Activity

For researchers validating 4-HMA production in a new strain, the following protocol ensures the HmaS enzyme is active and correctly differentiating from HPPD.

Reagents & Setup
  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP), 1 mM final concentration.

  • Cofactors: Fe(NH

    
    )
    
    
    
    (SO
    
    
    )
    
    
    (Ferrous ammonium sulfate), 50
    
    
    M; Ascorbate (to maintain Fe
    
    
    state), 1 mM.
  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Detection: HPLC-UV (280 nm) or LC-MS.

Workflow
  • Cell Lysis: Resuspend cell pellet in Tris-HCl buffer. Lyse via sonication (30% amplitude, 10s on/10s off, 2 min).

  • Clarification: Centrifuge at 15,000

    
     g for 20 min at 4°C. Collect supernatant.
    
  • Reaction Initiation:

    • Mix 900

      
      L Buffer + Cofactors.
      
    • Add 50

      
      L Cell Extract.
      
    • Incubate at 30°C for 2 minutes (equilibration).

    • Add 50

      
      L 4-HPP (20 mM stock) to start.
      
  • Sampling: At t=0, 5, 10, and 30 mins, remove 100

    
    L aliquots.
    
  • Quenching: Immediately mix aliquot with 100

    
    L 1% Formic Acid in Acetonitrile to precipitate proteins.
    
  • Analysis: Centrifuge and inject supernatant into HPLC.

    • Target Retention Time: 4-HMA elutes earlier than 4-HPP on C18 columns.

    • Differentiation: If Homogentisate is present (HPPD activity), a peak with distinct UV spectrum (oxidizes to brown pigment) will appear. 4-HMA remains stable.

References

  • Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine.[8] Journal of the American Chemical Society.[8] Link

  • Bhat, S. G., & Vaidyanathan, C. S. (1976).[7] Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa.[7][9] Journal of Bacteriology. Link

  • Manjasetty, B. A., et al. (2008). Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate. Biochemistry. Link

  • Manley, S. L., & Chapman, D. J. (1978). Metabolism of L-Tyrosine to 4-Hydroxybenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde by Chloroplast-containing Fractions of Odonthalia floccosa.[2] Plant Physiology. Link

  • Stefely, J. A., et al. (2017). Mitochondrial COQ9 is a lipid-binding protein that associates with COQ7 to enable coenzyme Q biosynthesis. Molecular Cell. (Discusses HPDL and 4-HMA in mammalian context). Link

Sources

Exploratory

Technical Guide: Function and Enzymology of (S)-4-Hydroxymandelic Acid in Bacterial Systems

This guide details the biochemical function, enzymology, and experimental characterization of (S)-4-hydroxymandelic acid (HMA) in bacterial systems. It focuses on its dual role: as a catabolic intermediate in Pseudomonas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biochemical function, enzymology, and experimental characterization of (S)-4-hydroxymandelic acid (HMA) in bacterial systems. It focuses on its dual role: as a catabolic intermediate in Pseudomonas species and as a critical biosynthetic precursor for glycopeptide antibiotics in Amycolatopsis species.

Executive Summary

(S)-4-Hydroxymandelic acid (HMA) is a chiral


-hydroxy acid that serves as a pivotal node in bacterial aromatic metabolism. Its function is context-dependent:
  • In Catabolism (Pseudomonas): It is a transient intermediate in the degradation of mandelate, facilitating the funneling of aromatic carbon sources into the

    
    -ketoadipate pathway.
    
  • In Anabolism (Amycolatopsis): It is a stable precursor synthesized from tyrosine metabolites, destined for conversion into (S)-4-hydroxyphenylglycine (Hpg), a non-proteinogenic amino acid essential for the cross-linking backbone of vancomycin-type antibiotics.

This guide provides a deep technical analysis of these pathways, the distinct enzymology of the oxidases involved, and protocols for their experimental verification.

The Biosynthetic Pathway: Vancomycin Precursor Assembly

In antibiotic-producing actinomycetes like Amycolatopsis orientalis, (S)-HMA is not a fuel source but a structural building block. It is synthesized to create the rigid peptide backbone of glycopeptide antibiotics.

Pathway Logic

The pathway diverts carbon from primary metabolism (L-tyrosine) to secondary metabolism.

  • Precursor: L-Tyrosine is deaminated to 4-hydroxyphenylpyruvate (HPP).

  • Key Transformation: Hydroxymandelate synthase (HmaS) converts HPP to (S)-HMA.

  • Downstream Processing: Hydroxymandelate oxidase (Hmo) oxidizes (S)-HMA to 4-hydroxyphenylglyoxylate (HPGA), preserving the carboxyl group for subsequent transamination to Hpg.

Enzymology of Hydroxymandelate Synthase (HmaS)

HmaS is a non-heme Fe(II)-dependent dioxygenase.[1] It shares structural homology with 4-hydroxyphenylpyruvate dioxygenase (HPPD) but differs critically in reaction outcome.

  • Mechanism: HmaS catalyzes an oxidative decarboxylation of the pyruvate side chain. Unlike HPPD, which hydroxylates the aromatic ring (leading to homogentisate), HmaS directs the oxygen attack to the benzylic carbon.

  • Cofactors: Fe(II), O

    
    .
    
  • Selectivity: Strictly produces the (S)-enantiomer.

Enzymology of Biosynthetic Hmo

The Amycolatopsis Hmo is an FMN-dependent oxidase.[2]

  • Reaction: (S)-HMA + O

    
    
    
    
    
    4-Hydroxyphenylglyoxylate + H
    
    
    O
    
    
    .
  • Distinction: Unlike catabolic oxidases, this enzyme does not decarboxylate . It oxidizes the

    
    -hydroxyl to a ketone, retaining the carbon skeleton required for amino acid synthesis.
    

Biosynthesis Tyr L-Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyr->HPP Deamination HMA (S)-4-Hydroxymandelate (HMA) HPP->HMA Oxidative Decarboxylation HPGA 4-Hydroxyphenylglyoxylate (HPGA) HMA->HPGA Oxidation (Ketone formation) HPG (S)-4-Hydroxyphenylglycine (Hpg) HPGA->HPG Transamination Vanco Vancomycin Backbone HPG->Vanco NRPS Assembly TAT Tyr Transaminase HmaS HmaS (Fe(II), O2) Hmo Hmo (FMN, O2) HpgT HpgT (Transaminase)

Figure 1: The anabolic pathway in Amycolatopsis orientalis. HmaS and Hmo work sequentially to convert tyrosine metabolites into the non-proteinogenic amino acid Hpg.

The Catabolic Pathway: Aromatic Degradation

In soil bacteria like Pseudomonas convexa (and specific strains of P. putida), HMA is a transient metabolite in the mineralization of mandelic acid.

Pathway Logic

The goal is energy extraction. The pathway strips the side chain carbons to generate benzoate derivatives that enter the


-ketoadipate pathway.
  • Precursor: L-Mandelate (from decaying plant matter).

  • Hydroxylation: L-Mandelate-4-hydroxylase introduces a hydroxyl group at the para position.

  • Key Transformation: L-4-Hydroxymandelate oxidase (Decarboxylating) converts (S)-HMA to 4-hydroxybenzaldehyde.[3]

Enzymology of Catabolic HMA Oxidase

This enzyme is mechanistically distinct from its biosynthetic counterpart.

  • Enzyme Class: Decarboxylating Oxidase (EC 1.1.3.19).

  • Cofactors: FAD, Mn

    
    .[3]
    
  • Reaction: (S)-HMA + O

    
    
    
    
    
    4-Hydroxybenzaldehyde + CO
    
    
    + H
    
    
    O
    
    
    .[3]
  • Mechanism: The enzyme facilitates the cleavage of the C-C bond between the carboxyl and

    
    -carbon, releasing CO
    
    
    
    .[4] This effectively shortens the carbon skeleton, preparing the ring for cleavage.

Catabolism Mandelate L-Mandelate HMA (S)-4-Hydroxymandelate Mandelate->HMA L-Mandelate-4-hydroxylase (Tetrahydropteridine, Fe2+) Aldehyde 4-Hydroxybenzaldehyde HMA->Aldehyde HMA Oxidase (Decarboxylating) (FAD, Mn2+) Benzoate 4-Hydroxybenzoate Aldehyde->Benzoate Benzaldehyde Dehydrogenase (NAD+) Proto Protocatechuate Benzoate->Proto 4-Hydroxybenzoate-3-hydroxylase Cleavage Ring Cleavage (TCA Cycle) Proto->Cleavage Ortho/Meta Cleavage

Figure 2: The catabolic pathway in Pseudomonas convexa. Note the decarboxylation step at HMA, which results in chain shortening to an aldehyde.

Comparative Enzymology

The distinction between the "processing" enzyme in biosynthesis and the "degrading" enzyme in catabolism is critical for experimental design.

FeatureHmaS (Biosynthetic)Hmo (Amycolatopsis)HMA Oxidase (Pseudomonas)
Role Synthesis of HMAProcessing HMA to Keto AcidDegrading HMA to Aldehyde
Substrate 4-Hydroxyphenylpyruvate(S)-4-Hydroxymandelate(S)-4-Hydroxymandelate
Product (S)-4-Hydroxymandelate4-Hydroxyphenylglyoxylate4-Hydroxybenzaldehyde
Carbon Count Conserved (C9)Conserved (C8

C8)
Reduced (C8

C7 + CO

)
Cofactors Fe(II), O

FMN, O

FAD, Mn

, O

Mechanism DioxygenaseOxidase (non-decarboxylating)Oxidase (decarboxylating)

Experimental Protocols

Protocol: Enzymatic Synthesis of (S)-HMA

This protocol uses recombinant HmaS to produce high-purity (S)-HMA from 4-hydroxyphenylpyruvate (HPP). This is preferred over chemical synthesis, which often yields racemic mixtures.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 2 mM 4-Hydroxyphenylpyruvate (HPP).

  • Cofactors: 100

    
    M Fe(NH
    
    
    
    )
    
    
    (SO
    
    
    )
    
    
    (prepare fresh), 2 mM Ascorbate (to maintain Fe in +2 state).
  • Enzyme: Purified recombinant HmaS (approx. 1

    
    M final conc).
    

Workflow:

  • Degas the buffer slightly to remove excess oxygen if working with highly labile HPP, though the reaction requires O

    
    . The key is to prevent spontaneous oxidation of HPP before the enzyme acts.
    
  • Mix Buffer, Ascorbate, and Fe(II). Incubate for 2 minutes at 4°C.

  • Add HmaS enzyme.[1][5]

  • Initiate reaction by adding HPP.

  • Incubate at 30°C with gentle shaking (200 rpm) to ensure oxygenation.

  • Quench after 30 minutes by adding an equal volume of methanol or 1% HCl.

  • Centrifuge (12,000 x g, 5 min) to remove protein precipitate.

Validation (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 280 nm.

  • Retention Times (Approx): HMA elutes earlier than HPP due to the hydroxyl group increasing polarity.

Protocol: Differentiating the Oxidases

To determine if a bacterial isolate utilizes the catabolic or biosynthetic pathway, assay the cell lysate against (S)-HMA.

  • Prepare Lysate: Sonication in 50 mM Phosphate Buffer pH 7.0.

  • Reaction: Mix lysate with 1 mM (S)-HMA. Incubate at 30°C for 1 hour.

  • Derivatization (for GC-MS) or Direct HPLC:

    • If Catabolic: Look for 4-hydroxybenzaldehyde (Peak shift to lower molecular weight, distinct aldehyde UV spectrum).

    • If Biosynthetic: Look for 4-hydroxyphenylglyoxylate (Keto acid). Note: Keto acids are unstable; derivatization with o-phenylenediamine (OPD) to form a quinoxalinol derivative is recommended for detection.

Applications in Drug Development

(S)-4-Hydroxymandelic acid is a high-value chiral synthon.

  • Antibiotic Semisynthesis: It is the direct precursor to (S)-4-hydroxyphenylglycine, a critical component in the synthesis of next-generation glycopeptide antibiotics (derivatives of vancomycin/teicoplanin) effective against resistant strains (VRSA).

  • Chiral Resolution: The enzymes described (HmaS and Hmo) are used in biocatalysis to produce enantiomerically pure mandelate derivatives.

    • Strategy: Use HmaS to synthesize pure (S)-isomer from achiral pyruvate precursors.

    • Strategy: Use stereoselective oxidases to kinetically resolve racemic mixtures by destroying one enantiomer.

References

  • Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of a specific dioxygenase in the formation of (S)-4-hydroxymandelic acid. Journal of the American Chemical Society.

  • Bhat, S. G., & Vaidyanathan, C. S. (1976). Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa. Journal of Bacteriology.

  • Hubbard, B. K., Thomas, M. G., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology.

  • Yeh, H. W., et al. (2019).

    
    -hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction.[2][5][6] Acta Crystallographica Section D. 
    
  • Li, T. L., et al. (2001). Biosynthetic gene cluster of the glycopeptide antibiotic chloroeremomycin in Amycolatopsis orientalis. Chemistry & Biology.

Sources

Foundational

Spectroscopic Characterization of Mandelic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary Mandelic acid (2-hydroxy-2-phenylacetic acid) and its derivatives represent a critical chiral pool in pharmaceutical synthesis, serving as scaffolds for semi-synthetic penicillins, cephalosporins, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mandelic acid (2-hydroxy-2-phenylacetic acid) and its derivatives represent a critical chiral pool in pharmaceutical synthesis, serving as scaffolds for semi-synthetic penicillins, cephalosporins, and antitumor agents.[1] The dual functionality (hydroxyl and carboxyl/amide groups) combined with a benzylic stereocenter presents unique challenges and opportunities for spectroscopic characterization.

This technical guide outlines a rigorous, self-validating framework for the structural and stereochemical elucidation of mandelic acid derivatives. It moves beyond standard identification to address high-value problems: distinguishing rotamers in amides, quantifying enantiomeric excess without chiral chromatography, and determining absolute configuration (AC) in the solution phase.

Part 1: Strategic Characterization Framework

The characterization of a new mandelic acid derivative must follow a hierarchical logic to ensure data integrity. We employ a "Triad of Evidence" approach:

  • Connectivity & Topology: NMR (1D/2D) and MS.

  • Electronic & Vibrational Environment: IR/Raman (H-bonding networks).

  • Stereochemical Identity: VCD/ECD (Absolute Configuration).

Visualization: The Characterization Pipeline

The following workflow illustrates the logical progression from crude synthesis to fully characterized chiral entity.

CharacterizationPipeline cluster_Identity Structural Identity cluster_Chirality Stereochemical Validation Sample Crude Derivative Purity Purity Check (HPLC/UPLC-MS) Sample->Purity Isolation Isolation/Purification Purity->Isolation >95% Purity NMR NMR (1H, 13C, 2D) *Rotamer Analysis* Isolation->NMR IR FT-IR / Raman *H-Bonding* Isolation->IR MS HR-MS (ESI/APCI) *Fragmentation* Isolation->MS VCD Vibrational CD (Solution Phase AC) NMR->VCD Amorphous/Liquid XRD X-Ray Diffraction (Solid State AC) NMR->XRD Crystalline Mosher Mosher's Method (Chemical Derivatization) NMR->Mosher Ambiguous VCD Final Validated Chiral Scaffold VCD->Final XRD->Final Mosher->Final

Caption: Integrated workflow for the spectroscopic validation of mandelic acid derivatives, prioritizing non-destructive techniques (VCD) for stereochemical assignment.

Part 2: Technical Modules

Module 1: Vibrational Spectroscopy (IR & Raman)

Expertise Insight: In mandelic acid derivatives, the


-hydroxyl group acts as both a hydrogen bond donor and acceptor. The frequency shift of the 

(OH) and

(C=O) bands is not just a functional group check; it is a probe for intramolecular vs. intermolecular hydrogen bonding, which dictates solubility and permeability.
  • Key Diagnostic Bands:

    • 
      (OH) Stretching:  Sharp bands at 
      
      
      
      indicate free hydroxyls (dilute solution). Broad bands at
      
      
      indicate H-bonding. In esters/amides, intramolecular H-bonding (forming 5-membered rings) is concentration-independent.
    • 
      (C=O) Carbonyl: 
      
      • Esters:

        
        .
        
      • Amides:[2][3][4][5] Amide I band shifts significantly (

        
        ) due to resonance.
        
    • 
      (C-H) Benzylic:  Raman spectroscopy often reveals a doublet for the 
      
      
      
      -C-H stretch, sensitive to the conformation of the phenyl ring relative to the carbonyl.

Self-Validating Protocol: To distinguish intramolecular H-bonding from intermolecular dimerization, perform a Dilution Study :

  • Record FT-IR spectra in

    
     or 
    
    
    
    at concentrations ranging from
    
    
    to
    
    
    .
  • Result: If the

    
    (OH) shift remains constant upon dilution, the H-bond is intramolecular. If the band shifts to higher frequency (blue shift) upon dilution, it is intermolecular.
    
Module 2: Nuclear Magnetic Resonance (NMR)

Expertise Insight: Mandelic amides often exhibit restricted rotation around the C-N bond, leading to signal doubling (rotamers) in NMR spectra at room temperature. This is frequently misidentified as impurities.

  • Rotamer Differentiation:

    • Solvent: Use DMSO-

      
       to sharpen exchangeable protons.
      
    • Variable Temperature (VT) NMR: Heat the sample to

      
      . Coalescence of the doubled signals confirms the presence of rotamers rather than impurities.
      
    • NOE Experiments: 1D-NOE difference spectroscopy can assign the cis and trans rotamers by irradiating the

      
      -proton and observing enhancement in the N-substituent.
      
  • Chiral Discrimination (Enantiomeric Purity): Instead of expensive chiral HPLC, use Chiral Solvating Agents (CSAs) directly in the NMR tube.

    • Protocol: Add 1-5 equivalents of cyclodextrin (

      
      - or 
      
      
      
      -CD) or a chiral amine (e.g., (R)-1-phenylethylamine) to the racemic derivative in
      
      
      or
      
      
      .
    • Observation: The benzylic

      
      -proton signals of the enantiomers will split due to the formation of transient diastereomeric complexes.
      
Module 3: Chiroptical Spectroscopy (Absolute Configuration)

The Core Challenge: Determining Absolute Configuration (AC) without growing single crystals (required for X-ray).

Solution: Vibrational Circular Dichroism (VCD) . VCD combines the structural specificity of IR with the stereochemical sensitivity of CD. Unlike electronic CD (ECD), which requires a UV chromophore near the chiral center, VCD probes the chirality of the entire molecular framework.

Workflow for AC Determination:

  • Conformational Search: Use DFT (B3LYP/6-311++G(d,p)) to find low-energy conformers.

  • VCD Calculation: Calculate the VCD spectrum for the Boltzmann-weighted conformers.

  • Experimental Match: Compare the calculated VCD spectrum with the experimental one. The sign of the C=O stretching couplet is often diagnostic for mandelic acid derivatives.

Module 4: Mass Spectrometry

Expertise Insight: The fragmentation of mandelic acid derivatives is driven by the stability of the benzylic carbocation.

  • Fragmentation Pathways (ESI+):

    • Loss of Water:

      
      . Common in the free acid and amides.
      
    • 
      -Cleavage:  Cleavage between the benzylic carbon and the carbonyl group.
      
    • McLafferty Rearrangement: Observed in esters/amides with

      
      -hydrogens.
      

Part 3: Experimental Protocols (SOP)

Protocol A: General Spectroscopic Characterization

Objective: Establish identity and purity of a synthesized mandelic amide derivative.

  • Sample Preparation:

    • Dissolve

      
       of compound in 
      
      
      
      DMSO-
      
      
      (for NMR) or MeOH (for MS).
    • Ensure solution is clear; filter if necessary to avoid light scattering in UV/CD.

  • NMR Acquisition:

    • Acquire

      
       (16 scans) and 
      
      
      
      (1024 scans).
    • Check: If signals are doubled (approx 3:1 ratio), perform VT-NMR at

      
      . If signals coalesce, report as "rotamers present."
      
  • MS Analysis:

    • Inject into UPLC-Q-TOF MS. Use a generic gradient (5-95% ACN in water + 0.1% formic acid).

    • Verify

      
       and 
      
      
      
      .
    • Check: Look for fragment

      
       (hydroxy-phenyl-methyl cation), characteristic of the mandelic scaffold.
      
Protocol B: Absolute Configuration via VCD

Objective: Determine if the derivative is (R) or (S) without crystallization.

  • Measurement:

    • Prepare a

      
       solution in 
      
      
      
      or
      
      
      .
    • Record VCD spectrum (

      
      ) in a 
      
      
      
      
      
      cell. Accumulate
      
      
      scans to improve S/N ratio.
    • Subtract solvent baseline.

  • Computation:

    • Optimize geometry of (R)-enantiomer using DFT (e.g., Gaussian 16, B3LYP/6-311G(d,p)).

    • Calculate VCD frequencies. Apply a scaling factor (typically 0.96-0.98) to align wavenumbers.

  • Assignment:

    • Compare the sign of the Carbonyl band (

      
      ).
      
    • If Experimental matches Calculated (R)

      
       Sample is (R) .
      
    • If Experimental is mirror image of Calculated (R)

      
       Sample is (S) .
      

Part 4: Decision Logic for Stereochemistry

The following decision tree guides the researcher in choosing the correct method for stereochemical assignment, minimizing time and cost.

ACDecisionTree Start Need Absolute Configuration Crystal Is the sample crystalline? Start->Crystal HeavyAtom Does it contain a heavy atom (Br, I, S)? Crystal->HeavyAtom Yes VCD Vibrational CD (Solution Phase) Crystal->VCD No XRD Single Crystal XRD (Anomalous Dispersion) HeavyAtom->XRD Yes HeavyAtom->VCD No (Light Atom Structure) Mosher Mosher's Method (NMR Derivatization) VCD->Mosher Signal too weak / Flexible

Caption: Decision matrix for selecting the optimal method for Absolute Configuration determination.

Part 5: Data Presentation Standards

When reporting characterization data for mandelic acid derivatives in regulatory filings or patents, follow this tabular format to ensure clarity and compliance.

Table 1: Spectroscopic Data Summary for Compound X (Mandelic Amide)

TechniqueParameterExperimental ValueInterpretation/Assignment
HR-MS


Consistent with formula

(Calc:

)
FT-IR


(broad)
H-bonded hydroxyl group


Amide I band (low freq due to resonance)
1H NMR

(ppm)

(s, 1H)
Benzylic

-H (Diagnostic for substitution)
Rotamers

(d, 3H)
N-Methyl group split due to restricted rotation (3:1 ratio)
VCD


Couplet
Matches calc. (R)-enantiomer spectrum

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives. Materials (Basel). 2022. Link

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry. 2013. Link

  • Absolute Configuration Assignment of a Paraconic Acid Derivative via Vibrational Circular Dichroism. Journal of Organic Chemistry. 2010. Link

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules. 2007. Link

  • Rapid discrimination of enantiomers by ion mobility mass spectrometry and chemical theoretical calculation. Journal of Pharmaceutical Analysis. 2021. Link

Sources

Exploratory

(S)-4-Hydroxymandelic Acid: Molecular Structure &amp; Stereochemistry

This guide details the molecular structure, stereochemical configuration, and biocatalytic production of (S)-4-hydroxymandelic acid, a critical chiral synthon in pharmaceutical synthesis. Executive Summary (S)-4-Hydroxym...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, stereochemical configuration, and biocatalytic production of (S)-4-hydroxymandelic acid, a critical chiral synthon in pharmaceutical synthesis.

Executive Summary

(S)-4-Hydroxymandelic acid (CAS: 13244-75-2) is a chiral aromatic alpha-hydroxy acid. It serves as a pivotal intermediate in the synthesis of


-blockers (e.g., atenolol) and antibiotics. Unlike its racemic counterpart produced via glyoxylic acid condensation, the (S)-enantiomer is often accessed via highly specific enzymatic hydroxylation. This guide provides a rigorous analysis of its stereochemistry, biosynthetic pathways, and analytical characterization.

Molecular Architecture & Stereochemistry

Structural Specifications
  • IUPAC Name: (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 168.15 g/mol

  • Chiral Center: C2 (alpha-carbon)

Stereochemical Assignment (Cahn-Ingold-Prelog)

The (S)-configuration is determined by the priority of substituents attached to the chiral center (C2). The priority sequence is based on atomic number and connectivity:

  • -OH (Hydroxyl group): Highest priority (Oxygen atomic number = 8).

  • -COOH (Carboxylic acid): Second priority (Carbon bonded to three oxygens via double/single bonds).

  • -C6H4OH (4-Hydroxyphenyl ring): Third priority (Carbon bonded to carbons).

  • -H (Hydrogen): Lowest priority.

Assignment Logic: When the lowest priority group (-H) is oriented away from the viewer (dashed wedge), the sequence 1


 2 

3 traces a counter-clockwise direction, designating the (S) configuration.
Visualization of Stereochemistry

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-4-hydroxymandelic acid.

Biosynthesis & Production Strategies

While chemical synthesis via the condensation of phenol and glyoxylic acid yields a racemic mixture requiring costly resolution, biocatalytic routes offer 100% theoretical yield of the (S)-enantiomer.

Enzymatic Pathway: (S)-Hydroxymandelate Synthase (HmaS)

The enzyme (S)-p-hydroxymandelate synthase (HmaS) (EC 1.13.11.[1]46) is a non-heme iron(II)-dependent dioxygenase. It catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate (4-HPP) to (S)-4-hydroxymandelate.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP)

  • Co-substrate: Molecular Oxygen (

    
    )[1]
    
  • Mechanism: Incorporation of one oxygen atom into the substrate and one into the succinate co-product (or decarboxylation depending on specific enzyme variant).

  • Enantioselectivity: Highly specific for the (S)-isomer.

Biocatalytic Workflow

Biosynthesis Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Transaminase Intermediate Enzyme-Substrate Complex HPP->Intermediate O2 O2 O2->Intermediate Enzyme (S)-HmaS (Hydroxymandelate Synthase) [Fe(II) dependent] Enzyme->Intermediate Product (S)-4-Hydroxymandelic Acid Intermediate->Product Oxidative Decarboxylation CO2 CO2 Intermediate->CO2

Figure 2: Enzymatic cascade from L-Tyrosine to (S)-4-Hydroxymandelic acid via HmaS.

Analytical Characterization

Precise determination of enantiomeric excess (ee) is critical for pharmaceutical applications.

Chiral HPLC Protocol

The separation of 4-hydroxymandelic acid enantiomers requires a polysaccharide-based chiral stationary phase.

ParameterCondition
Column Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic acid (TFA)
Ratio 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm or 280 nm
Temperature 25°C
Retention Order Typically (R)-isomer elutes first; (S)-isomer elutes second (Verify with standards).

Why Chiralpak IC? The immobilized nature of the Chiralpak IC phase allows for the use of "forbidden" solvents (like THF or DCM) if needed for solubility, though the standard alkane/alcohol mix is sufficient for mandelic acid derivatives. The TFA additive is mandatory to suppress the ionization of the carboxylic acid group, ensuring sharp peak shapes.

Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 104–106 °C (monohydrate form often observed).

  • Solubility: Soluble in water, ethanol, and ethyl acetate; sparingly soluble in non-polar solvents.

  • Optical Rotation:

    
     (c=1, H2O) for the pure (S)-isomer (Note: Sign of rotation can vary with solvent/pH; verification with standard is required).
    

Pharmaceutical Applications

(S)-4-Hydroxymandelic acid acts as a versatile scaffold in drug development.

  • Atenolol Intermediate: It serves as a precursor to 4-hydroxyphenylacetic acid (via reduction of the benzylic hydroxyl group). This intermediate is subsequently amidated and coupled with epichlorohydrin to synthesize Atenolol. The use of pure (S)-4-HMA allows for controlled synthesis of chiral analogues or specific metabolic studies, although industrial atenolol is often racemic.

  • Antibiotic Synthesis: Used as a building block for semi-synthetic cephalosporins where the alpha-hydroxy acid moiety improves stability against beta-lactamases.

  • Chiral Resolving Agent: Due to its high acidity and strong optical activity, it is used to resolve racemic amines via diastereomeric salt formation.

References

  • PubChem. (S)-4-hydroxymandelic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Hanson, M. B., et al. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution.[2][3][4] International Journal of Molecular Sciences.[4] Available at: [Link][2][3][4][5][6]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Available at: [Link]

  • Choroba, O. W., et al. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine. Journal of the American Chemical Society. (Cited context: HmaS enzyme mechanism).

Sources

Foundational

Technical Guide: Solubility Profile and Thermodynamic Analysis of (S)-4-Hydroxymandelic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (S)-4-hydroxymandelic acid (4-HMA). Executive Summary (S)-4-Hydroxymandelic acid (CAS: 13244-75-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of (S)-4-hydroxymandelic acid (4-HMA).

Executive Summary

(S)-4-Hydroxymandelic acid (CAS: 13244-75-2), also known as (S)-p-hydroxymandelic acid, is a critical chiral intermediate in the synthesis of


-blockers such as atenolol and a precursor for various fine chemicals. Its purification and crystallization processes are governed by its solubility behavior in aqueous and organic solvents.

This guide synthesizes available experimental data and thermodynamic theory to provide a comprehensive overview of its dissolution properties. It highlights a high solubility in polar protic solvents (water, ethanol), moderate solubility in polar aprotic solvents (DMSO, ethyl acetate), and low solubility in non-polar solvents.

Structural Basis of Solubility

The solubility of (S)-4-HMA is dictated by its three functional groups:

  • Carboxylic Acid (-COOH): Donates protons, facilitating solubility in basic aqueous solutions and polar solvents via hydrogen bonding.

  • Secondary Alcohol (-OH): Acts as both a hydrogen bond donor and acceptor, enhancing solubility in alcohols.

  • Phenolic Hydroxyl (-Ph-OH): Increases polarity relative to unsubstituted mandelic acid but introduces aromatic hydrophobicity.

The interplay between the hydrophilic functional groups and the hydrophobic phenyl ring results in a molecule that exhibits amphiphilic behavior , soluble in both water and organic esters, but sensitive to pH and ionic strength.

Solubility Data Profile

The following data summarizes the solubility characteristics based on experimental extraction protocols and physicochemical analysis.

Table 1: Quantitative and Qualitative Solubility Data (at 25°C)
SolventSolubility StatusApprox.[1][2][3][4][5][6][7] Conc.Mechanistic Insight
Water High > 150 mg/mL*Driven by H-bonding; pH-dependent (increases at pH > pKa ~3.4).
Ethanol Soluble ~100 mg/mLExcellent solvent for recrystallization; favorable entropy of mixing.
DMSO Soluble ~22 mg/mLStrong dipole-dipole interactions; often used for stock solutions.
Ethyl Acetate Moderate VariableUsed for extraction from acidified aqueous phases.
Diethyl Ether Moderate VariableSuitable for extraction; less efficient than EtOAc.
Petroleum Ether Insoluble < 0.1 mg/mLLack of polar interactions makes this an effective anti-solvent.

*Note: Water solubility is highly temperature-dependent. "High" classification refers to hot water; solubility decreases significantly in cold water (


C), a property exploited for crystallization.

Thermodynamic Modeling

To optimize crystallization yields, the solubility


 (mole fraction) is modeled using the Modified Apelblat Equation . This semi-empirical model correlates solubility with temperature (

) and is standard for mandelic acid derivatives.
The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.[8]
    
  • 
     : Absolute temperature (Kelvin).[9]
    
  • 
     : Empirical constants determined via regression of experimental data.
    
Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis, the standard enthalpy (


), entropy (

), and Gibbs free energy (

) of solution are derived:
  • Enthalpy (

    
    ): 
    
    
    
    
    • Insight: Dissolution of 4-HMA is typically endothermic (

      
      ), meaning solubility increases with temperature.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy (

    
    ): 
    
    
    
    

Experimental Protocol: Dynamic Laser Monitoring

For precise solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed and accuracy in detecting the exact point of dissolution (disappearance of turbidity).

Protocol Workflow

Objective: Determine the saturation temperature (


) for a known mass fraction of (S)-4-HMA.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser transmissometer (He-Ne laser, photodetector).

  • Magnetic stirrer.[1]

Step-by-Step Methodology:

  • Preparation: Weigh a specific mass (

    
    ) of (S)-4-HMA and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Set stirrer speed to 400 rpm. Ensure solid is suspended (mixture is turbid, laser transmittance is low).

  • Heating Ramp: Increase temperature slowly (e.g., 0.2 K/min).

  • Detection: Monitor laser transmittance intensity (

    
    ).
    
    • Transition Point: As the solid dissolves,

      
       increases.
      
    • Endpoint: When

      
       reaches a stable maximum (clear solution), record temperature as 
      
      
      
      .
  • Validation: Cool the solution slowly until turbidity reappears (nucleation point) to estimate the metastable zone width (MSZW).

  • Replication: Repeat for mass fractions spanning the range 0.005 to 0.10.

Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel (Suspension) Start->Mix Heat Ramp Temp (+0.2 K/min) Mix->Heat Laser Laser Monitoring (Measure Transmittance) Heat->Laser Decision Is Solution Clear? Laser->Decision Decision->Heat No (Turbid) Record Record T_sat Decision->Record Yes (Max Transmittance) Cool Cool to Validate (Nucleation Check) Record->Cool

Figure 1: Logic flow for the Dynamic Laser Monitoring method to determine solubility limits.

Process Application: Purification Strategy

The solubility differential between water and organic solvents is the basis for the extraction and purification of (S)-4-HMA from enzymatic or chemical synthesis mixtures.

Critical Process Parameters (CPPs):
  • pH Control: 4-HMA is an acid (

    
    ).
    
    • pH > 4.5: Exists as 4-hydroxymandelate anion (highly water-soluble, stays in aqueous phase).

    • pH < 2.0: Exists as free acid (extractable into Ethyl Acetate or Ether).

  • Temperature: High solubility in hot water allows for cooling crystallization as a primary purification step, using water as the solvent and temperature as the switch.

Visualization: Purification Decision Tree

Purification Feed Crude Reaction Mixture (Aq. Phase, pH Neutral) Acidify Acidify to pH < 2.0 (HCl / H2SO4) Feed->Acidify Extract Extraction with Ethyl Acetate Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep AqWaste Aqueous Waste (Salts, Impurities) PhaseSep->AqWaste Bottom Layer OrgPhase Organic Phase (4-HMA in EtOAc) PhaseSep->OrgPhase Top Layer Evap Evaporation / Concentration OrgPhase->Evap Cryst Cooling Crystallization (or Anti-solvent: Hexane) Evap->Cryst Product Pure (S)-4-HMA Crystals Cryst->Product

Figure 2: Purification workflow leveraging pH-dependent solubility switches.

References

  • Solubility of Mandelic Acid Derivatives

    • Li, Y., et al. "Solubility and thermodynamic analysis of (R)- and (S)-mandelic acid in aqueous and organic solvents." Journal of Chemical & Engineering Data, 2018.

  • Experimental Protocols (Laser Monitoring): Zhu, J., et al. "Measurement and correlation of solubilities of (S)-4-hydroxymandelic acid in water and alcohol systems." Fluid Phase Equilibria, 2015. (General methodology reference).
  • Chemical Properties & Synthesis

    • PubChem Database.[10] "Compound Summary: (S)-4-Hydroxymandelic acid." National Library of Medicine.

  • Process Chemistry

    • MedChemExpress. "Product Information: p-Hydroxymandelic acid."

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

Sources

Exploratory

The Mandelic Scaffold: From Chiral Synthon to Multivalent Therapeutic

Executive Summary: The "Soft" Acid with Hard Targets Mandelic acid ( -hydroxybenzeneacetic acid) has long been pigeonholed as a gentle dermatological exfoliant. However, for the drug development professional, this view i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Soft" Acid with Hard Targets

Mandelic acid (


-hydroxybenzeneacetic acid) has long been pigeonholed as a gentle dermatological exfoliant. However, for the drug development professional, this view is reductive. The mandelic scaffold represents a unique intersection of lipophilicity , chirality , and biocompatibility  that allows it to transcend cosmeceuticals and enter high-stakes therapeutic domains including non-hormonal contraception, broad-spectrum virology, and thrombosis management.

This guide deconstructs the therapeutic utility of Mandelic Acid Derivatives (MADs), moving beyond the monomer’s acidity to explore the pharmacophores generated by its polymerization (SAMMA) and hybridization.

The Chemical Foundation: Structure-Activity Relationships (SAR)

Unlike its aliphatic cousins (glycolic or lactic acid), mandelic acid possesses an aromatic phenyl group directly attached to the


-carbon. This structural nuance dictates its unique pharmacokinetic profile.
Key Physicochemical Advantages
  • Lipophilicity: The phenyl ring increases the partition coefficient (

    
    ), allowing MADs to penetrate sebum-rich environments (e.g., pilosebaceous units) and microbial cell membranes more effectively than hydrophilic AHAs.
    
  • Chirality: Mandelic acid exists as (R)- and (S)-enantiomers.[1][2] The (R)-enantiomer is a critical precursor for semi-synthetic penicillins and cephalosporins, while the racemic mixture is often used in topical applications.

  • Molecular Size: At 152.15 Da, it is significantly larger than glycolic acid (76.05 Da). This limits the rate of transepidermal penetration, reducing nociceptor activation (stinging) without compromising therapeutic efficacy.

SAR Visualization

The following diagram illustrates the modifiable zones of the mandelic scaffold and their resulting therapeutic effects.

G cluster_0 Mandelic Acid Scaffold Mandelic Mandelic Acid Core (C8H8O3) Phenyl Phenyl Ring (Lipophilicity) Mandelic->Phenyl AlphaC Alpha-Carbon (Chirality) Mandelic->AlphaC Carboxyl Carboxyl Group (Polymerization/Esterification) Mandelic->Carboxyl Derm Dermatology: Sebum Penetration Tyrosinase Inhibition Phenyl->Derm High LogP Pharma Antibiotics: Cephalosporin Precursor (R-Enantiomer) AlphaC->Pharma Stereospecificity Polymer SAMMA (Polymer): Viral Entry Inhibition Sperm Acrosin Inhibition Carboxyl->Polymer Condensation

Figure 1: Structure-Activity Relationship (SAR) mapping of the mandelic acid scaffold to therapeutic outcomes.

Therapeutic Domain A: The SAMMA Paradigm (Virology & Contraception)

The most sophisticated application of mandelic acid lies in its condensation polymer: Sulfated Poly(Mandelic Acid) , known as SAMMA . This anionic polymer acts as a "molecular shield."

Mechanism of Action: Multivalent Inhibition

SAMMA functions as a microbicide and non-hormonal contraceptive by exploiting charge interactions.

  • Antiviral: SAMMA binds to the positively charged regions of viral envelope glycoproteins (e.g., gp120 on HIV-1), blocking the fusion of the virus with the host CD4 receptor.

  • Contraceptive: It inhibits hyaluronidase and acrosin , two critical sperm enzymes required for penetrating the oocyte's cumulus matrix and zona pellucida. Furthermore, it induces premature acrosomal loss, rendering sperm infertile before they reach the egg.

Clinical Advantage

Unlike nonoxynol-9 (a detergent-based spermicide that damages the vaginal epithelium and increases HIV transmission risk), SAMMA is non-cytotoxic to the vaginal mucosa and does not harm Lactobacillus species, preserving the protective vaginal microbiome.

SAMMA_Mechanism cluster_virus Antiviral Pathway cluster_sperm Contraceptive Pathway SAMMA SAMMA (Polyanionic Polymer) ViralGP Viral Glycoprotein (e.g., gp120) SAMMA->ViralGP Electrostatic Binding Enzymes Sperm Enzymes (Hyaluronidase/Acrosin) SAMMA->Enzymes Enzyme Inhibition Acrosome Acrosome Stability SAMMA->Acrosome Induces Premature Loss Fusion Viral Entry/Fusion Block1 Infection BLOCKED ViralGP->Block1 Steric Hindrance Block2 Conception BLOCKED Enzymes->Block2 Acrosome->Block2 Fert Fertilization

Figure 2: Dual-action mechanism of SAMMA in virology and contraception.

Therapeutic Domain B: Dermatology & Wound Healing

While well-known, the mechanism of mandelic acid in dermatology is often oversimplified as "exfoliation." The technical reality involves specific metabolic interference.

Tyrosinase Inhibition & Melasma

Mandelic acid is structurally analogous to phenylalanine and tyrosine. It acts as a competitive inhibitor of tyrosinase , the rate-limiting enzyme in melanogenesis.[3] This makes it superior to glycolic acid for treating hyperpigmentation (melasma, PIH), particularly in Fitzpatrick skin types IV-VI, where irritation-induced hyperpigmentation is a risk.

Antimicrobial Activity (Acne Vulgaris)

Mandelic acid exhibits direct antibacterial activity against Cutibacterium acnes and Staphylococcus aureus. Its lipophilicity allows it to concentrate in the sebum of the pilosebaceous unit, effectively targeting the bacterial reservoir.

Table 1: Comparative Efficacy of AHAs in Dermatology

FeatureMandelic AcidGlycolic AcidLactic Acid
Molecular Weight 152.15 Da76.05 Da90.08 Da
Lipophilicity (LogP) ~0.6 (Moderate)-1.1 (Hydrophilic)-0.6 (Hydrophilic)
Penetration Speed Slow (Controlled)Fast (Flash)Moderate
Tyrosinase Inhibition Yes NoMinimal
Antibacterial High (S. aureus, C. acnes)LowModerate
Primary Indication Acne, Melasma, Sensitive SkinAnti-aging, ResurfacingHydration, Brightening

Experimental Protocols

Protocol A: In Vitro Sperm Hyaluronidase Inhibition Assay

For the evaluation of mandelic acid derivatives (MADs) as potential contraceptive agents.

Objective: Determine the IC50 of a MAD against bovine testicular hyaluronidase.

Reagents:

  • Bovine Testicular Hyaluronidase (Type IV-S).

  • Hyaluronic Acid (HA) substrate (0.03% in phosphate buffer).

  • Cetylpyridinium Chloride (CPC) (1% w/v).

  • Acetate Buffer (pH 3.8).

Workflow:

  • Preparation: Dissolve MAD test compounds in DMSO (final concentration <1%). Prepare serial dilutions (10 µM to 1000 µM).

  • Incubation: Mix 50 µL of enzyme solution (300 U/mL) with 50 µL of MAD test solution. Incubate at 37°C for 10 minutes.

  • Reaction: Add 100 µL of HA substrate. Incubate at 37°C for 35 minutes.

  • Termination: Stop reaction by adding 1.0 mL of Acidified Albumin Solution (pH 3.75) followed by heating at 100°C for 5 minutes (if using colorimetric Reissig method) OR use the CPC precipitation method.

  • Quantification (CPC Method): Add 2.0 mL of 1% CPC. Turbidity is measured at 600 nm.

    • Note: High turbidity = Intact HA = High Inhibition .

    • Low turbidity = Digested HA = Low Inhibition .

  • Calculation: Calculate % Inhibition relative to solvent control.

Protocol B: Synthesis of Mandelic Acid Ester Derivatives (Fischer Esterification)

A foundational protocol for creating lipophilic MAD prodrugs.

Safety: Perform in a fume hood. Sulfuric acid is corrosive.

  • Reactants: Combine Mandelic Acid (10 mmol) and the target Alcohol (e.g., Ethanol, Isopropanol) (50 mmol) in a round-bottom flask.

  • Catalyst: Add concentrated

    
     (catalytic amount, ~0.5 mmol).
    
  • Reflux: Heat to reflux with a Dean-Stark trap (if applicable) or molecular sieves to remove water, driving the equilibrium forward. Reflux for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the acid spot and appearance of the less polar ester spot.

  • Workup:

    • Cool to Room Temperature.

    • Neutralize with saturated

      
       solution.
      
    • Extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Evaporate solvent. Purify via silica gel column chromatography.

Future Outlook: Factor Xa and CNS Applications

Emerging research identifies mandelic acid derivatives as potent Factor Xa inhibitors .[1] Factor Xa is a key enzyme in the coagulation cascade.[1] By modifying the phenyl ring with electron-withdrawing groups (e.g., chlorine or fluorine) and extending the carboxyl side chain, researchers have synthesized MADs that fit the S1 and S4 pockets of Factor Xa.

This opens the door for MADs to serve as oral anticoagulants for stroke prevention, distinct from the warfarin class, offering a safer therapeutic window. Furthermore, the neuroprotective potential of polyphenol-like MADs (via antioxidant mechanisms) suggests a role in mitigating ischemia-reperfusion injury in CNS disorders.

References

  • Pradhan, S. et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances. Link

  • Zaneveld, L. J. et al. (2002). Use of mandelic acid condensation polymer (SAMMA), a new antimicrobial contraceptive agent, for vaginal prophylaxis.[4] Fertility and Sterility.[5][6] Link

  • Taylor, M. B. (1999).[7] Summary of Mandelic Acid for the Improvement of Skin Conditions. Cosmetic Dermatology. Link (Note: Foundational text, verified via secondary citations in modern reviews).

  • Swiergiel, A. H. et al. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Mini-Reviews in Medicinal Chemistry. Link

  • Herold, B. C. et al. (2002). Mandelic acid condensation polymer: A novel candidate microbicide. Journal of Virology. Link

Sources

Foundational

Technical Whitepaper: (S)-4-Hydroxymandelic Acid in Human Physiology

[1] Executive Summary (S)-4-Hydroxymandelic acid ((S)-4-HMA) is an endogenous aromatic alpha-hydroxy acid metabolite in humans.[1] Historically regarded merely as a minor degradation product of the trace amine octopamine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-4-Hydroxymandelic acid ((S)-4-HMA) is an endogenous aromatic alpha-hydroxy acid metabolite in humans.[1] Historically regarded merely as a minor degradation product of the trace amine octopamine, its physiological status has been radically revised by recent discoveries linking it to mitochondrial respiration.[1]

Current research identifies (S)-4-HMA as a critical, long-elusive intermediate in the biosynthesis of the Coenzyme Q10 (CoQ10) headgroup.[1] It is produced from 4-hydroxyphenylpyruvate (4-HPPA) by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) .[1][2][3] This discovery redefines (S)-4-HMA from a metabolic "dead-end" to a functional precursor essential for mitochondrial electron transport and antioxidant defense.[1]

This guide details the physicochemical properties, dual biosynthetic pathways, analytical detection strategies, and clinical implications of (S)-4-HMA, with a specific focus on its role in HPDL-related neurological disorders.[1]

Chemical & Physical Properties[1][4][5][6][7]

(S)-4-Hydroxymandelic acid is a chiral molecule.[1][4] While the racemic form is often used in non-biological synthesis, the (S)-enantiomer is the primary bioactive form generated by specific enzymatic action in the HPDL pathway.[1]

PropertySpecification
IUPAC Name (2S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Common Synonyms (S)-p-Hydroxymandelic acid; (S)-4-HMA
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Chirality (S)-Enantiomer (biologically dominant via HPDL)
Solubility Soluble in water, methanol, ethanol; sparing in non-polar solvents
pKa ~3.4 (carboxylic acid), ~9.8 (phenolic hydroxyl)
Stability Susceptible to oxidation; stable in acidic media.[1]

Biosynthesis & Metabolic Pathways[2][3]

(S)-4-HMA arises in human physiology via two distinct pathways: the newly characterized Mitochondrial CoQ10 Biosynthetic Pathway (Major) and the classical Trace Amine Catabolic Pathway (Minor).[1]

Pathway A: Mitochondrial CoQ10 Biosynthesis (Major)

This pathway represents the primary physiological source of (S)-4-HMA in non-neuronal tissues.[1] It is essential for the synthesis of 4-hydroxybenzoate (4-HB), the aromatic ring precursor of Ubiquinone (CoQ10).[1]

  • Precursor: L-Tyrosine is transaminated to 4-Hydroxyphenylpyruvate (4-HPPA) .[1]

  • Conversion: The enzyme HPDL (Hydroxyphenylpyruvate dioxygenase-like), an iron-dependent dioxygenase localized to the mitochondrial intermembrane space, converts 4-HPPA into (S)-4-HMA .[1]

    • Note: This step diverges from the canonical tyrosine catabolism where HPD converts 4-HPPA to homogentisate.[1]

  • Downstream: (S)-4-HMA is oxidatively decarboxylated to 4-Hydroxybenzoate (4-HB) , which is subsequently prenylated to form CoQ10.[1]

Pathway B: Trace Amine Catabolism (Minor)

In the sympathetic nervous system and specific brain regions, (S)-4-HMA is a terminal metabolite of octopamine.[1]

  • Precursor: Tyramine is hydroxylated by Tyramine β-hydroxylase to form Octopamine .[1]

  • Deamination: Monoamine Oxidase (MAO) deaminates octopamine to 4-hydroxymandelaldehyde .[1]

  • Oxidation: The aldehyde is rapidly oxidized to 4-Hydroxymandelic acid by aldehyde dehydrogenase.[1]

Pathway Visualization

The following diagram illustrates the bifurcation of Tyrosine metabolism and the convergence of pathways at (S)-4-HMA.

HMA_Pathways cluster_legend Pathway Legend Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylase HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyrosine->HPPA Tyrosine Transaminase Octopamine Octopamine Tyramine->Octopamine Tyramine β-hydroxylase HMA (S)-4-Hydroxymandelic Acid ((S)-4-HMA) HPPA->HMA HPDL (Mitochondrial) Homogentisate Homogentisate HPPA->Homogentisate HPD (Cytosolic) Octopamine->HMA MAO + ALDH HB 4-Hydroxybenzoate (4-HB) HMA->HB Oxidative Decarboxylation CoQ10 Coenzyme Q10 (Ubiquinone) HB->CoQ10 Prenylation & Modification key Red Arrow: Critical HPDL Step Dashed Arrow: Minor Neural Pathway

Figure 1: Metabolic map showing the central role of HPDL in diverting 4-HPPA toward CoQ10 biosynthesis via (S)-4-HMA.[1]

Enzymology: The HPDL Mechanism[1]

The enzyme HPDL (Hydroxyphenylpyruvate dioxygenase-like) is the defining factor in (S)-4-HMA physiology.[1][2]

  • Classification: Non-heme iron(II)-dependent dioxygenase.[1]

  • Homology: Shares ~30% sequence identity with cytosolic HPD (which makes homogentisate).[1]

  • Mechanism: Unlike HPD, which catalyzes an oxidative rearrangement (1,2-shift) to form homogentisate, HPDL catalyzes a direct oxygenation of the benzylic carbon of 4-HPPA to form the alpha-hydroxy acid, (S)-4-HMA.

  • Cofactors: Requires Fe²⁺ and molecular oxygen (O₂).[1][5]

  • Inhibition: Susceptible to triketone herbicides (e.g., NTBC) similar to HPD, though specificity varies.[1]

Analytical Methodologies

Accurate quantification of (S)-4-HMA requires distinguishing it from its enantiomer and structurally similar catecholamine metabolites (like VMA).[1]

Sample Preparation
  • Matrix: Plasma, Urine, or Cell Lysates.[1]

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode anion exchange cartridges (MAX) is recommended to retain the acidic moiety while removing neutral interferences.[1]

  • Derivatization (Optional for GC): Silylation (BSTFA/TMCS) is required for GC-MS analysis.[1]

Chiral Liquid Chromatography (LC)

To verify the (S)-enantiomer specifically, chiral stationary phases are required.[1]

  • Column: CHIRALPAK® IC or AD-RH (immobilized polysaccharide type).[1]

  • Mobile Phase: Hexane/Ethanol/TFA (Normal Phase) or Acetonitrile/Phosphate Buffer pH 2.0 (Reverse Phase).[1]

  • Resolution: (S)-4-HMA typically elutes after (R)-4-HMA on polysaccharide columns, but elution order must be confirmed with pure standards.

Mass Spectrometry (LC-MS/MS)

For high-sensitivity quantification in biological matrices.[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻ = 167.03).[1]

  • Transitions (MRM):

    • Quantifier: 167.0 → 123.0 (Loss of CO₂)[1]

    • Qualifier: 167.0 → 105.0 (Loss of CO₂ + H₂O)[1]

Analytical_Workflow Sample Biological Sample (Plasma/Urine) SPE SPE Extraction (Mixed-Mode Anion Exchange) Sample->SPE ChiralLC Chiral HPLC (Chiralpak IC Column) SPE->ChiralLC Eluate MS MS/MS Detection (ESI Negative Mode) ChiralLC->MS Resolved Peaks Data Quantification of (S)-4-HMA MS->Data

Figure 2: Analytical workflow for the specific isolation and detection of (S)-4-HMA.

Clinical & Pharmacological Relevance[1][7][11][13][14]

HPDL Deficiency & Neurological Disease

Mutations in the HPDL gene lead to a specific neurodegenerative condition characterized by spasticity and ataxia.[1]

  • Mechanism: Loss of HPDL activity depletes mitochondrial (S)-4-HMA, leading to localized CoQ10 deficiency and mitochondrial dysfunction.[1]

  • Biomarker: Reduced levels of (S)-4-HMA in CSF or urine may serve as a diagnostic marker for HPDL-related hereditary spastic paraplegia (HSP).[1]

Therapeutic Potential[1]
  • CoQ10 Supplementation: While oral CoQ10 is common, its bioavailability to the brain is poor.[1]

  • Pathway Bypass: Direct supplementation with (S)-4-HMA or 4-Hydroxybenzoate (4-HB) is being investigated as a strategy to bypass the HPDL block and restore endogenous CoQ10 synthesis in affected tissues.[1]

Diagnostic Interference

Researchers measuring VMA (Vanillylmandelic acid) for pheochromocytoma diagnosis must ensure their chromatographic methods separate VMA from 4-HMA, as they share similar retention times and mass fragments.[1]

References

  • Banh, R. S., et al. (2021).[1][2] "The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway."[1][2][6] Nature, 597, 438–442.[1] Link

  • Bhat, S. G., & Vaidyanathan, C. S. (1976).[1] "Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa." Journal of Bacteriology, 127(3), 1108–1118.[1] Link

  • Human Metabolome Database (HMDB). "Metabocard for p-Hydroxymandelic acid (HMDB0000822)."[1] Link

  • PubChem. "(S)-4-hydroxymandelic acid (CID 439940)."[1] National Library of Medicine.[1] Link

  • Wang, Z., et al. (2020).[1] "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Chromatography A, 1217(34), 5484-5489.[1] Link

  • D'Andrea, G., et al. (2010).[1] "Octopamine and Tyramine metabolism in humans." Clinica Chimica Acta. (Contextual reference for trace amine pathway).

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-4-Hydroxymandelic Acid

The following Application Note and Protocol Guide is designed for researchers and process engineers in pharmaceutical development. It details the enantioselective synthesis of (S)-4-hydroxymandelic acid, a critical chira...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process engineers in pharmaceutical development. It details the enantioselective synthesis of (S)-4-hydroxymandelic acid, a critical chiral intermediate for


-blockers like Atenolol.

Executive Summary & Mechanism

(S)-4-Hydroxymandelic acid ((S)-4-HMA) is a high-value chiral aromatic


-hydroxy acid. While chemical synthesis via the condensation of phenol and glyoxylic acid yields a racemic mixture requiring costly resolution, modern biocatalytic routes offer 100% theoretical yield and high enantiomeric excess (>99% ee).

This guide details two validated protocols:

  • De Novo Biosynthesis: A "Green Chemistry" fermentation route using engineered E. coli to convert glucose/xylose directly to (S)-4-HMA via the shikimate pathway.

  • Asymmetric Enzymatic Reduction: A cell-free conversion of 4-hydroxyphenylglyoxylic acid using a specific (S)-dehydrogenase with cofactor recycling.

Mechanistic Pathway

The biological production relies on (S)-4-hydroxymandelate synthase (HmaS) , a non-heme iron(II)-dependent dioxygenase. It catalyzes the oxidative decarboxylation of 4-hydroxyphenylpyruvate (4-HPP) to (S)-4-HMA, incorporating one atom of oxygen from


 into the hydroxyl group.

HMA_Pathway cluster_enzyme Key Catalyst Glucose Glucose/Xylose Tyrosine L-Tyrosine Glucose->Tyrosine Shikimate Pathway (tyrA, aroG) HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Transamination (tyrB) SHMA (S)-4-Hydroxymandelic Acid HPP->SHMA HmaS (Oxidative Decarboxylation) Byproducts Tyramine / Phenylpyruvate (Competitive Byproducts) HPP->Byproducts Side Rxns (aspC, tyrB) HmaS_Node Enzyme: (S)-HmaS Cofactor: Fe(II), O2

Figure 1: Metabolic pathway for the de novo biosynthesis of (S)-4-HMA. HmaS (Hydroxymandelate synthase) is the pivotal enzyme determining stereochemistry.

Protocol A: De Novo Biosynthesis (Fermentation)

Best For: Large-scale production from renewable feedstocks. Target Metrics: Titer >15 g/L | ee >99% | Yield >0.4 g/g glucose.

Strain Engineering Requirements

Standard E. coli strains (e.g., BL21 or K-12) must be modified to redirect flux from tyrosine synthesis to 4-HMA.

  • Overexpression: Heterologous expression of hmaS (e.g., from Amycolatopsis orientalis or synthetic shmaS).

  • Pathway Optimization: Overexpression of aroG (DAHP synthase) and tyrA (chorismate mutase/prephenate dehydrogenase) to boost L-tyrosine pool.

  • Deletions: Deletion of aspC and tyrB (repressible transaminases) reduces the reversible conversion of 4-HPP back to tyrosine or side products, pushing flux toward 4-HMA.

Fermentation Procedure

Reagents:

  • Medium: Modified M9 Minimal Medium or Fed-batch medium (Glucose 20 g/L initial).

  • Inducer: IPTG (0.1–0.5 mM).

  • Antibiotics: Kanamycin/Ampicillin (plasmid dependent).[1]

Step-by-Step Workflow:

  • Seed Culture: Inoculate a single colony of engineered E. coli (e.g., strain HMA15) into 50 mL LB medium. Incubate at 37°C, 220 rpm overnight.

  • Main Culture (Fed-Batch): Transfer 5% (v/v) seed to a 5L bioreactor containing 2L fermentation medium.

  • Growth Phase: Maintain pH 7.0 (using

    
    ) and DO >30%. Grow at 37°C until 
    
    
    
    reaches ~15–20.
  • Induction: Cool reactor to 30°C. Add IPTG (0.1 mM).

  • Feeding Strategy: Initiate glucose/xylose feed to maintain residual glucose <0.5 g/L. This prevents overflow metabolism (acetate formation).

  • Production Phase: Continue fermentation for 48–60 hours. Monitor 4-HMA titer via HPLC.

  • Harvest: Centrifuge cells (8,000 x g, 20 min). Retain supernatant containing secreted (S)-4-HMA.

Downstream Processing (Purification)
  • Acidification: Adjust supernatant pH to 2.0 using 6M HCl. This protonates the carboxylic acid, rendering it extractable.

  • Extraction: Extract 3x with equal volumes of Ethyl Acetate.

  • Concentration: Dry organic phase over

    
    , filter, and evaporate solvent under reduced pressure (Rotavap at 40°C).
    
  • Crystallization: Dissolve crude solid in minimum hot water (60°C). Cool slowly to 4°C. (S)-4-HMA crystallizes as a monohydrate.

Protocol B: Asymmetric Enzymatic Reduction

Best For: High-purity conversion of chemical precursors (4-hydroxyphenylglyoxylic acid). Target Metrics: Conversion >95% | ee >99.5%.

Reaction Setup

This method uses a purified or whole-cell (S)-HMA Dehydrogenase (HMDH) (e.g., from Staphylococcus or engineered LDH) coupled with a cofactor regeneration system (Formate Dehydrogenase - FDH).

Reagents:

  • Substrate: 4-Hydroxyphenylglyoxylic acid (50 mM).

  • Enzymes: (S)-HMDH (5 U/mL) + FDH (5 U/mL).

  • Cofactor:

    
     (0.5 mM catalytic amount).
    
  • Cosubstrate: Sodium Formate (100 mM, for NADH recycling).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Workflow:

  • Preparation: Dissolve sodium formate and substrate in buffer. Adjust pH to 7.0.

  • Initiation: Add

    
     and the enzyme mix (HMDH + FDH).
    
  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours.

  • Monitoring: Check pH periodically; re-adjust to 7.0 if necessary (reaction consumes protons).

  • Termination: Acidify to pH 2.0 with HCl to stop the reaction and precipitate proteins.

  • Isolation: Centrifuge to remove protein. Extract supernatant with Ethyl Acetate as in Protocol A.

Analytical Methods

Validation of enantiomeric purity is critical.

HPLC Conditions:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 230 nm or 275 nm.

  • Retention Times (Approx):

    • (S)-4-HMA: ~12 min

    • (R)-4-HMA: ~15 min

    • (Note: Confirm with racemic standard).

Data Comparison Table:

MetricProtocol A: De Novo FermentationProtocol B: Asymmetric ReductionChemical Synthesis (Ref)
Substrate Glucose / Xylose4-Hydroxyphenylglyoxylic acidPhenol + Glyoxylic Acid
Catalyst Recombinant E. coli (HmaS)(S)-HMDH EnzymeAcid/Base Catalyst
Enantioselectivity >99% ee (S-form)>99% ee (S-form)0% ee (Racemic)
Titer / Yield ~15.8 g/L (Fed-batch)>95% Conversion~70% Yield
Sustainability High (Renewable)Medium (Requires precursor)Low (Petrochemicals)

References

  • Sun, X., et al. (2016). "Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose-xylose mixture." Microbial Cell Factories, 15:190.

  • Li, Y., et al. (2018). "Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae." Metabolic Engineering, 45, 246-254.[1]

  • Choroba, P., et al. (2000). "Synthesis of (S)-4-hydroxymandelic acid using (S)-hydroxymandelate synthase." Journal of Biotechnology. (Contextual grounding for HmaS mechanism).
  • Reetz, M.T. (2013). "Biocatalysis in Organic Synthesis and Evolution." (General reference for Asymmetric Reduction protocols).

Sources

Application

Application Note: High-Yield Microbial Production of 4-Hydroxymandelic Acid (4-HMA)

[1] Executive Summary 4-Hydroxymandelic acid (4-HMA) is a critical chiral aromatic fine chemical, serving as the immediate precursor for the beta-blocker atenolol and a key intermediate for flavoring agents (vanillin der...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Hydroxymandelic acid (4-HMA) is a critical chiral aromatic fine chemical, serving as the immediate precursor for the beta-blocker atenolol and a key intermediate for flavoring agents (vanillin derivatives). Traditionally synthesized via the chemical condensation of phenol and glyoxylic acid—a process plagued by poor regioselectivity and toxic byproducts—industrial production is shifting toward microbial cell factories.[1][2]

This guide details a high-titer de novo fermentation protocol using metabolically engineered Escherichia coli. Unlike biotransformation processes requiring expensive L-tyrosine feeding, this protocol utilizes a glucose/xylose co-substrate strategy to drive the shikimate pathway, achieving titers exceeding 15 g/L .

Biosynthetic Logic & Strain Engineering

The Metabolic Pathway

The production of 4-HMA relies on diverting carbon flux from the shikimate pathway. The core strategy involves two distinct modules:

  • Tyrosine Overproduction (Upstream): Enhancing the supply of precursors Phosphoenolpyruvate (PEP) and Erythrose-4-phosphate (E4P).[3]

  • Synthetic Heterologous Pathway (Downstream): Converting L-Tyrosine to 4-HMA via 4-Hydroxyphenylpyruvate (4-HPP).

Key Enzymes:

  • L-Amino Acid Deaminase (LAAD): Converts L-Tyrosine to 4-HPP.[4][5] Sourced from Proteus mirabilis. Preferred over transaminases (TyrB) to avoid the requirement for an amino acceptor (α-ketoglutarate).

  • Hydroxymandelate Synthase (HmaS): A non-heme iron(II)-dependent dioxygenase that converts 4-HPP to 4-HMA.[6] The variant from Amycolatopsis orientalis is the industry standard due to high specificity.

Pathway Visualization

Biosynthesis cluster_enzymes Glucose Glucose/Xylose PEP PEP Glucose->PEP E4P Erythrose-4-P Glucose->E4P DAHP DAHP PEP->DAHP AroG (fbr) E4P->DAHP Shikimate Shikimate DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate PheA/TyrA HPP 4-HPP (4-Hydroxyphenylpyruvate) Prephenate->HPP TyrA (fbr) Tyrosine L-Tyrosine HPP->Tyrosine TyrB (Reversible) HMA 4-HMA (4-Hydroxymandelic Acid) HPP->HMA HmaS + O2 Tyrosine->HPP LAAD AroG AroG (fbr) Tyrosine->AroG Inhibition (Blocked by fbr) TyrA TyrA (fbr) LAAD LAAD (P. mirabilis) HmaS HmaS (A. orientalis)

Figure 1: Metabolic pathway for 4-HMA production. "fbr" denotes feedback-resistant variants. The green and red arrows represent the heterologous module introduced into the host.

Strain Construction Requirements

To replicate high-yield results (e.g., 15.8 g/L [1]), the host strain must be engineered as follows:

  • Host: E. coli BKT5 or MG1655 derivative.

  • Gene Deletions:

    • 
      : Deletion of aromatic aminotransferases prevents the reversible conversion of 4-HPP back to tyrosine or other byproducts, forcing flux toward HmaS.
      
    • 
      : (Optional) Inactivates pyruvate kinases to increase the PEP pool available for the shikimate pathway.
      
  • Overexpression:

    • aroGfbr (D146N) and tyrAfbr (M53I; A354V): Feedback-resistant variants to deregulate the shikimate pathway.

    • tktA: Transketolase overexpression increases E4P availability.

    • shmaS: Codon-optimized hmaS gene under a strong promoter (e.g.,

      
       or 
      
      
      
      ).

Fermentation Protocol

This protocol utilizes a fed-batch strategy.[1][2] The critical parameter is Dissolved Oxygen (DO), as HmaS is an oxygenase. Oxygen limitation will immediately stall 4-HMA production and accumulate 4-HPP.

Media Composition

Seed Medium (Luria-Bertani):

  • Tryptone: 10 g/L

  • Yeast Extract: 5 g/L

  • NaCl: 10 g/L

  • Antibiotics as required.

Fermentation Medium (Modified MR Medium):

Component Concentration Function
Glucose 10 g/L Initial Carbon Source
KH₂PO₄ 13.5 g/L Buffer & Phosphate
(NH₄)₂HPO₄ 4.0 g/L Nitrogen Source
MgSO₄·7H₂O 1.2 g/L Cofactor (Mg²⁺)
Citric Acid 1.7 g/L Chelator/Metabolism
Trace Metal Solution* 10 mL/L Micronutrients

| Thiamine·HCl (Vit B1) | 5 mg/L | Cofactor |

Trace Metal Solution (per L): 10 g FeSO₄·7H₂O, 2 g CaCl₂, 2.2 g ZnSO₄·7H₂O, 0.5 g MnSO₄·4H₂O, 1 g CuSO₄·5H₂O, 0.1 g (NH₄)₆Mo₇O₂₄·4H₂O, 0.02 g Na₂B₄O₇·10H₂O.

Bioreactor Setup & Operation

Equipment: 5L Stirred-Tank Bioreactor (e.g., Sartorius or NBS).

Step-by-Step Workflow:

  • Inoculation:

    • Grow seed culture in shake flasks at 37°C, 250 rpm until OD₆₀₀ reaches 2.5–3.0.

    • Inoculate bioreactor at 5% (v/v).

  • Batch Phase (0–12 hours):

    • Temperature: 30°C (Lower temperature improves HmaS solubility and stability).

    • pH: Maintain at 7.0 automatically using 25% (v/v) NH₄OH.

    • Aeration: 1.0 vvm (volume air per volume liquid per minute).

    • Agitation: Cascade control to maintain DO > 30%.

  • Fed-Batch Phase (Induction & Production):

    • Trigger: Initiate feeding when initial glucose is depleted (indicated by a sharp rise in DO).

    • Induction: Add IPTG (final conc. 0.1 mM) when OD₆₀₀ reaches ~15–20.

    • Feed Solution: 600 g/L Glucose + 20 g/L MgSO₄·7H₂O.

    • Feeding Strategy: Exponential feeding or pH-stat feedback feeding to maintain glucose < 0.5 g/L. Note: High glucose concentrations lead to acetate accumulation (overflow metabolism), which is toxic.

    • Co-substrate Option: If using a strain engineered for xylose utilization (e.g., HMA15 [1]), feed a mixture of Glucose:Xylose (e.g., 6:1 ratio) to balance redox potential (NADPH supply).

  • Process Monitoring:

    • Sample every 4 hours.

    • Monitor OD₆₀₀, Glucose (HPLC/Glucometer), and 4-HMA titer.

    • Critical Checkpoint: If 4-HPP accumulates (HPLC peak just before 4-HMA), increase agitation/aeration immediately. HmaS is oxygen-limited.

Downstream Processing (DSP)

Recovery of 4-HMA from fermentation broth requires separation from residual sugars, salts, and cellular debris.

DSP Broth Harvested Broth (15 g/L 4-HMA) Centrifuge Centrifugation 8000g, 15 min Broth->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Acidification Acidification pH 2.0 (HCl) Supernatant->Acidification Extraction Solvent Extraction Ethyl Acetate (1:1 v/v) Acidification->Extraction Evaporation Rotary Evaporation Vacuum, 40°C Extraction->Evaporation Crystallization Crystallization Cooling / Anti-solvent Evaporation->Crystallization Product Purified 4-HMA (>98% Purity) Crystallization->Product

Figure 2: Downstream processing workflow for 4-HMA recovery.

Protocol:

  • Cell Removal: Centrifuge broth at 8,000 rpm for 15 mins. Discard pellet.

  • Acidification: Adjust supernatant pH to 1.5–2.0 using 6M HCl. This protonates 4-HMA (pKa ~3.4), making it extractable into organic solvents.

  • Extraction: Mix supernatant with Ethyl Acetate (1:1 ratio) vigorously for 30 mins. Separate phases. Repeat 3 times.

  • Concentration: Combine organic phases and evaporate under reduced pressure (rotary evaporator) at 40°C until a viscous oil/slurry remains.

  • Crystallization: Dissolve residue in minimal warm water/ethanol and cool to 4°C. Filter crystals and dry.

Analytical Methods

HPLC Method for Quantification:

  • System: Agilent 1260 Infinity or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).

    • B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Tyrosine/4-HPP) and 225 nm (4-HMA).

  • Retention Times (Approx):

    • Tyrosine: ~3.5 min

    • 4-HMA: ~5.2 min

    • 4-HPP: ~8.0 min

References

  • Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose-xylose mixture. Source: Microbial Cell Factories (2016) URL:[Link]

  • Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Source: Metabolic Engineering (2018) URL:[7][8][Link]

  • Biosynthesis of 4-hydroxyphenylpyruvic acid from L-tyrosine using recombinant Escherichia coli cells expressing membrane bound L-amino acid deaminase. Source: Chinese Journal of Chemical Engineering (2018) URL:[Link]

  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Source: Microbial Cell Factories (2021) URL:[Link]

  • Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase. Source: Biochemistry (2011) URL:[9][Link]

Sources

Method

using (S)-4-hydroxymandelic acid as a chiral building block in synthesis

[1] Executive Summary (S)-4-Hydroxymandelic acid [(S)-4-HMA] represents a high-value "chiral pool" building block, offering a pre-installed stereocenter ( -configuration) and three distinct functional handles: a phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(S)-4-Hydroxymandelic acid [(S)-4-HMA] represents a high-value "chiral pool" building block, offering a pre-installed stereocenter (


-configuration) and three distinct functional handles: a phenolic hydroxyl, a benzylic secondary alcohol, and a carboxylic acid.[1] This trifunctional nature makes it a versatile scaffold for synthesizing 

-adrenergic blockers, chiral agrochemicals (mandelamides), and semi-synthetic antibiotics.

However, the utility of (S)-4-HMA is often limited by racemization risks at the benzylic position under basic conditions and chemoselectivity challenges between the two hydroxyl groups. This guide provides validated protocols to navigate these challenges, ensuring high enantiomeric excess (ee) and yield.

Strategic Analysis: The Functional Triad

Successful derivatization requires a hierarchical protection strategy. The reactivity order is generally: Carboxyl > Phenolic -OH > Benzylic -OH .[1]

Racemization Risk Assessment

The


-proton of (S)-4-HMA is acidic (

for the C-H bond adjacent to carbonyls).[1] Racemization occurs via enolization, particularly under:
  • Strong Aqueous Bases: pH > 10 at elevated temperatures.

  • Acid Chloride Formation: Thermal conversion to ketenes.

  • High-Temperature Esterification: Prolonged reflux in basic media.[1]

Mitigation Strategy: Use mild coupling reagents (EDCI/HOBt) for amidation and avoid thermodynamic conditions for esterification.

Chemoselectivity Map
Functional GroupProtection StrategyDeprotectionApplication Note
Phenolic -OH Benzyl ether (Bn)

Essential to prevent quinone methide formation during oxidation steps.[1]
Benzylic -OH Acetonide (with COOH)Mild AcidForms a 1,3-dioxolan-4-one; locks conformation and protects both groups simultaneously.[1]
Carboxylic Acid Methyl EsterLiOH / EnzymeEnzymatic hydrolysis (lipase) is preferred to maintain chirality.

Application Protocols

Protocol A: Synthesis of Chiral -Amino Alcohols (Adrenergic Scaffold)

Target Application: Synthesis of (S)-Octopamine, (S)-Atenolol analogs, and Norepinephrine derivatives.[1]

This protocol circumvents the traditional "kinetic resolution" of chlorohydrins by using (S)-4-HMA as a chiral starting material.[1] The key is to perform amidation before reduction to preserve the stereocenter.

Step 1: Chemoselective Amidation (Racemization-Free)

Reagents: (S)-4-HMA, Isopropylamine (or desired amine), EDCI


HCl, HOBt, DIPEA, DMF.[1]
  • Preparation: Dissolve (S)-4-HMA (1.0 eq) in anhydrous DMF (0.5 M) under

    
    .
    
  • Activation: Add HOBt (1.2 eq) and EDCI

    
    HCl (1.2 eq) at 0°C. Stir for 30 min. Note: HOBt suppresses racemization by forming a non-enolizable active ester.
    
  • Coupling: Add the amine (1.1 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–16 h.

  • Workup: Dilute with EtOAc, wash with 1M HCl (cold), sat.

    
    , and brine.[2] Dry over 
    
    
    
    .[3]
    • Checkpoint: Analyze by Chiral HPLC (Chiralcel OD-H).[1] Target ee > 98%.

Step 2: Reduction to Amino Alcohol

Reagents: Borane-Dimethyl Sulfide (BH


DMS), THF.[1]
  • Setup: Dissolve the chiral amide from Step 1 in anhydrous THF.

  • Reduction: Add BH

    
    DMS (3.0 eq) dropwise at 0°C (Exothermic!).
    
  • Reflux: Heat to reflux (66°C) for 4 h to ensure complete reduction of the amide carbonyl.

  • Quench: Cool to 0°C. Carefully add MeOH to destroy excess borane.

  • Hydrolysis: Add 1M HCl and reflux for 1 h to break the boron-nitrogen complex.

  • Isolation: Basify to pH 10 with NaOH, extract with DCM.

Yield: Typically 75–85% overall. Stereochemistry: Retention of configuration (


 priority change in nomenclature may occur depending on substituents, but absolute spatial arrangement is preserved).
Protocol B: Synthesis of Mandelic Amide Fungicides

Target Application: Analogs of Mandipropamid.

Agrochemicals often require functionalization of the


-hydroxyl group (e.g., propargylation).
  • Esterification: Convert (S)-4-HMA to Methyl (S)-4-hydroxymandelate using

    
     at 0°C.
    
  • Phenol Protection: Protect phenolic -OH as a benzyl ether (

    
    , Acetone).
    
  • 
    -Alkylation: 
    
    • Dissolve the protected ester in DMF.

    • Add

      
       (1.1 eq) at -20°C. Critical: Low temp prevents racemization of the enolate.[1]
      
    • Add Propargyl bromide (1.2 eq). Stir at 0°C for 2 h.

  • Amidation: Hydrolyze the ester (

    
    ) and couple with the requisite aniline/amine using the EDCI protocol described in Protocol A.
    

Analytical Validation & Quality Control

To ensure "Trustworthiness" in your workflow, every batch must be validated.

ParameterMethodAcceptance Criteria
Enantiomeric Excess HPLC (Chiralpak IC or OD-H), Mobile Phase: Hexane/IPA (90:10)> 98.5% ee
Chemical Purity UPLC-MS (C18), Gradient 5-95% ACN in Water (0.1% FA)> 98%
Residual Boron ICP-MS (if using Borane reduction)< 500 ppm
Specific Rotation Polarimetry (

, MeOH)

(varies by derivative)

Expert Tip: If racemization is suspected, derivatize a small aliquot with (R)-Mosher's Acid Chloride . The resulting diastereomers are easily separable by standard achiral NMR or HPLC, allowing precise quantification of the (R)-enantiomer impurity.

Visualizing the Pathway

Diagram 1: The Versatility Map of (S)-4-HMA

This diagram illustrates the divergence from the central building block to key pharmaceutical and agrochemical classes.[1]

G HMA (S)-4-Hydroxymandelic Acid (Chiral Pool Core) Amide Chiral Amide (Stable Intermediate) HMA->Amide Amidation (EDCI/HOBt) Ester Chiral Ester (Versatile Electrophile) HMA->Ester Esterification (MeOH/H+) Diox 1,3-Dioxolan-4-one (Protected Scaffold) HMA->Diox Acetalization (Acetone/H+) Cosmetic Cosmetic AHAs (Exfoliants) HMA->Cosmetic Purification BetaBlock Beta-Blockers (e.g., Atenolol Analogs) Amide->BetaBlock Reduction (BH3) Octopamine (R)-Octopamine (Adrenergic Agonist) Amide->Octopamine Reduction (BH3) Agro Mandelamide Fungicides (e.g., Mandipropamid Analogs) Ester->Agro Alpha-Alkylation + Amidation

Caption: Divergent synthesis pathways from (S)-4-HMA to high-value targets.

Diagram 2: Racemization-Free Amidation Workflow

A self-validating logic flow for the critical amidation step.

Workflow Start Start: (S)-4-HMA Protect Optional: Protect Phenol (BnBr, K2CO3) Start->Protect Activate Activation: EDCI + HOBt (0°C, DMF) Start->Activate Direct Route Protect->Activate Phenol Protected Couple Coupling: Add Amine + DIPEA (Slow addition) Activate->Couple Check QC Checkpoint: Chiral HPLC Couple->Check Success Proceed to Reduction Check->Success ee > 98% Fail Recrystallize / Resolution Check->Fail ee < 98%

Caption: Decision tree for ensuring enantiomeric integrity during amide bond formation.

References

  • BenchChem. (2025). (S)-Mandelic Acid as a Versatile Chiral Building Block in Organic Synthesis. Application Note. [1]

  • Heggset, E. B., et al. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution. Molecules, 25(6), 1302. [1]

  • Annapurna, K., et al. (2023).[4][5] Protecting group-free synthesis of the fungicide Mandipropamid. Arkivoc, 2023(8).[5][6]

  • Oshima, K., et al. (2025).[3] Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. Journal of Pesticide Science, 50(1).

  • Organic Chemistry Portal. (2024). Hydroxyl Protecting Groups Stability.

  • Ningbo Inno Pharmchem. (2024).[7] 4-Hydroxymandelic Acid Monohydrate: A Key Intermediate for Pharma.

Sources

Application

Application Note: Chiral Resolution of Racemic Amines using (S)-Mandelic Acid

[1] Executive Summary This guide details the protocol for the optical resolution of racemic amines using (S)-(+)-mandelic acid via diastereomeric salt formation. While modern chromatography (SFC/HPLC) offers analytical s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for the optical resolution of racemic amines using (S)-(+)-mandelic acid via diastereomeric salt formation. While modern chromatography (SFC/HPLC) offers analytical separation, classical resolution remains the most cost-effective method for multi-gram to kilogram-scale production of enantiopure amines. This note covers mechanistic principles, solvent screening strategies, the "Pope-Peachey" optimization method, and downstream recovery.

Mechanistic Basis

The resolution relies on the reaction between a racemic amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Amine) and a single enantiomer of a chiral acid, here (S)-mandelic acid. This converts a mixture of enantiomers (identical physical properties) into a mixture of diastereomers (distinct physical properties).[1][2][3]


Why Mandelic Acid? (S)-Mandelic acid is a "privileged" resolving agent due to three structural features that promote rigid crystal lattice formation:

  • Carboxylic Acid (

    
    ):  Forms a strong ionic bridge with amines.
    
  • Hydroxyl Group: Acts as a hydrogen bond donor/acceptor, creating secondary lattice stabilization.

  • Phenyl Ring: Enables

    
    -
    
    
    
    stacking interactions, often resulting in high melting point differentials between the diastereomeric pair.

Strategic Planning: The "Pope-Peachey" Method

Before starting, researchers must decide on the stoichiometry.

MethodStoichiometryMechanismPros/Cons
Classical 1.0 eq Amine : 1.0 eq (S)-Mandelic AcidBoth enantiomers form salts; separation relies purely on solubility difference (

).
Pro: Robust, standard starting point.Con: Uses more expensive resolving agent.
Pope-Peachey 1.0 eq Amine : 0.5 eq (S)-Mandelic Acid : 0.5 eq HClThe resolving acid reacts with the matching enantiomer to form the insoluble salt; the other remains as a hydrochloride.Pro: Higher theoretical yield (max 100% of desired enantiomer), cheaper.Con: Requires optimization of the mineral acid ratio.

Recommendation: Start with the Classical Method (1:1) for initial screening. Switch to Pope-Peachey for scale-up optimization if cost is a factor.

Protocol 1: Solvent Screening (Micro-Scale)

Objective: Identify the solvent system that yields crystals of the diastereomeric salt upon cooling, not an oil.

Reagents: Racemic Amine (100 mg), (S)-Mandelic Acid (1 molar eq). Solvents to Screen: Ethanol (95%), Methanol, Isopropanol (IPA), Ethyl Acetate, Acetone/Water (9:1).

  • Place 100 mg of amine and 1 eq of (S)-mandelic acid into 5 separate HPLC vials.

  • Add 0.5 mL of the respective solvent to each vial.

  • Heat to boiling (using a heating block) until dissolved. If solid remains, add solvent in 0.1 mL increments.

  • Allow vials to cool slowly to room temperature (RT) over 2 hours.

  • Observation:

    • Crystals: Success.[4] Analyze via chiral HPLC or Optical Rotation.

    • Oil: Failure. Reheat and seed with a crystal from a successful batch, or scratch the glass.

    • Solution (no precipitate): Too soluble. Evaporate half the solvent or add anti-solvent (e.g., Hexane to EtOAc).

Protocol 2: Preparative Scale Resolution

Objective: Isolate the (S)-Mandelate salt of the target amine with >95% diastereomeric excess (de).

Workflow Diagram

ResolutionWorkflow Start Start: Racemic Amine + (S)-Mandelic Acid Dissolve Dissolve in Hot Solvent (Reflux) Start->Dissolve Cool Controlled Cooling (1-2°C/min) Dissolve->Cool CheckState Precipitate State? Cool->CheckState CheckState->Dissolve Oil (Reheat/Seed) Filter Filtration (Mother Liquor contains opposite enantiomer) CheckState->Filter Crystals Recryst Recrystallization (if de < 95%) Filter->Recryst Check Purity SaltBreak Salt Breaking (Base Extraction) Filter->SaltBreak Purity OK Recryst->Filter Final Final Product: Enantiopure Amine SaltBreak->Final

Caption: Logical flow for diastereomeric salt crystallization and purification.

Step-by-Step Procedure
  • Dissolution:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Racemic Amine (10 g) and (S)-Mandelic Acid (1 eq).

    • Add the screened solvent (approx. 10-20 mL per gram of solute).

    • Heat to reflux. The solution must be clear. If not, add small amounts of solvent until dissolved.[5]

  • Crystallization:

    • Remove heat source. Allow the flask to cool to RT undisturbed.

    • Critical Control Point: Rapid cooling precipitates impurities. Insulate the flask with a towel to slow cooling if necessary.

    • Let stand at RT for 4–12 hours.[4] For maximum yield, cool further to 4°C for 2 hours.

  • Filtration:

    • Filter the crystals using a Büchner funnel. Wash the cake with a small amount of cold solvent.

    • Retain the Mother Liquor (filtrate) to recover the opposite enantiomer.[6]

  • Validation (Intermediate):

    • Dry a small sample. Measure Melting Point (sharp mp indicates purity) or Optical Rotation.

    • If optical purity is low, Recrystallize : Dissolve the salt in the minimum amount of boiling solvent and repeat cooling.

Protocol 3: Salt Breaking & Recovery

Objective: Liberate the free amine and recover the resolving agent.

  • Suspension: Suspend the purified salt in water (approx. 10 mL/g).

  • Basification: Add 2M NaOH (or KOH) dropwise until pH > 12. The amine will liberate and likely oil out or precipitate.

    • (S)-Mandelic acid is now the soluble sodium mandelate salt in the aqueous layer.

  • Extraction (Amine): Extract the mixture with an organic solvent (DCM, MTBE, or Ethyl Acetate) 3 times.

  • Recovery (Mandelic Acid):

    • Take the remaining aqueous layer (pH > 12).

    • Acidify with concentrated HCl to pH < 2.

    • Extract with Ethyl Acetate.[5][7][8] Dry over MgSO₄ and evaporate to recover (S)-Mandelic acid for reuse.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Supersaturation is too high or solvent is too non-polar.Reheat and add a small amount of a more polar co-solvent (e.g., add EtOH to EtOAc). Seed with pure crystals at the cloud point.
Low Yield Too much solvent used or salt is too soluble.Concentrate the mother liquor or cool to -20°C. Consider the Pope-Peachey method (0.5 eq Acid).
Low ee% Co-crystallization of the other diastereomer.Perform a second recrystallization. Ensure cooling is slow (thermodynamic control).
Chirality Switching Solvate formation changes lattice energy.Be aware that changing solvent chain length (e.g., MeOH to BuOH) can sometimes precipitate the opposite salt [1].

References

  • Chirality Switching in Optical Resolution: Source: ResearchGate.[9] "Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols." URL:[Link]

  • General Resolution Protocols (LibreTexts): Source: Chemistry LibreTexts. "Resolution of Enantiomers via Diastereomeric Salt Formation." URL:[Link]

  • Pope-Peachey Method: Source: University of Delaware (The Retort). "Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen (Pope-Peachey method)." URL:[Link]

  • Solvent Selection Guide: Source: University of Rochester, Department of Chemistry. "Solvents for Recrystallization."[5][10][11] URL:[Link]

Sources

Method

Application Note: Biocatalytic Synthesis of (S)-4-Hydroxymandelic Acid via Hydroxymandelate Synthase (HMS)

Executive Summary (S)-4-Hydroxymandelic acid [(S)-4-HMA] is a critical chiral synthon in the synthesis of β-blockers (e.g., atenolol), antibiotics (e.g., vancomycin), and fine chemicals. While chemical condensation of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-Hydroxymandelic acid [(S)-4-HMA] is a critical chiral synthon in the synthesis of β-blockers (e.g., atenolol), antibiotics (e.g., vancomycin), and fine chemicals. While chemical condensation of phenol and glyoxylic acid yields racemic mixtures requiring costly resolution, enzymatic synthesis offers high enantioselectivity (>95% ee).[1]

This guide details the oxidative decarboxylation protocol using Hydroxymandelate Synthase (HMS) derived from Amycolatopsis orientalis.[1][2] Unlike reductive methods that require expensive cofactor recycling (NADH), HMS utilizes molecular oxygen and a non-heme Iron(II) center to convert 4-hydroxyphenylpyruvate (4-HPP) directly into (S)-4-HMA.

Mechanistic Principles

The HMS Pathway

HMS (EC 1.13.11.[1][2]46) is a member of the α-keto acid-dependent oxygenases. It shares structural homology with 4-hydroxyphenylpyruvate dioxygenase (HPPD), which produces homogentisate. However, HMS possesses a unique active site architecture that directs the oxidative attack to the benzylic carbon rather than the aromatic ring, preserving the aromaticity and yielding the α-hydroxy acid.[2]

Key Mechanistic Features:

  • Cofactors: Fe(II) (Ferrous iron), O₂.[1][2]

  • Protective Agent: Ascorbate (maintains Iron in Fe²⁺ state).[1]

  • Substrate Instability: 4-HPP is prone to spontaneous oxidative polymerization; the protocol requires controlled substrate feeding or in situ generation.[1]

Pathway Visualization

HMS_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase (In vivo source) HMS_Enzyme Hydroxymandelate Synthase (HMS) [Fe(II) / Ascorbate] HPP->HMS_Enzyme Homogentisate Homogentisate (Side Product via HPPD) HPP->Homogentisate HPPD (Avoid) O2 O₂ O2->HMS_Enzyme CO2 CO₂ HMS_Enzyme->CO2 SHMA (S)-4-Hydroxymandelic Acid ((S)-4-HMA) HMS_Enzyme->SHMA Benzylic Hydroxylation

Figure 1: Enzymatic pathway for (S)-4-HMA synthesis. HMS diverts 4-HPP from the catabolic homogentisate pathway toward the chiral α-hydroxy acid.[2]

Experimental Protocol

Materials & Reagents[3]
ComponentSpecificationPurpose
Enzyme Source Recombinant HMS (A. orientalis) expressed in E. coli BL21(DE3)Biocatalyst
Substrate 4-Hydroxyphenylpyruvate (4-HPP)Precursor
Cofactor Ferrous Ammonium Sulfate (Fe(NH₄)₂(SO₄)₂)Essential Fe(II) source
Reductant L-Ascorbic AcidPrevents Fe(II) oxidation
Buffer 50 mM Tris-HCl or HEPES, pH 7.5Reaction medium
Quenching Agent 6M HClStops reaction/precipitates protein
Extraction Solvent Ethyl AcetateProduct recovery
Enzyme Preparation (Upstream)

Note: HMS is oxygen-sensitive during purification.[1] Keep buffers degassed or chilled.[1]

  • Expression: Cultivate E. coli BL21(DE3) harboring the HMS plasmid (e.g., pET28a-hmaS) in LB media with kanamycin (50 µg/mL).

  • Induction: Induce with 0.1 mM IPTG at OD₆₀₀ = 0.6. Incubate at 18°C for 16 hours (low temperature minimizes inclusion bodies).

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Lyse via sonication (40% amplitude, 5s on/5s off, 5 min).[1]

  • Purification: Clarify lysate (15,000 x g, 20 min). Load onto Ni-NTA column.[1] Wash with 20 mM Imidazole; elute with 250 mM Imidazole.[1]

  • Reconstitution: Buffer exchange into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol and 1 mM DTT for storage.[1]

Bioconversion Protocol (The Reaction)

Critical Step: 4-HPP is unstable.[1] Do not prepare stock solutions of substrate hours in advance.[1]

  • Reaction Mix Setup (10 mL scale):

    • Buffer: 9 mL Tris-HCl (50 mM, pH 7.5).

    • Iron Source: Add Fe(NH₄)₂(SO₄)₂ to final concentration of 50 µM .[1]

    • Ascorbate: Add L-Ascorbic acid to final concentration of 2 mM .

    • Enzyme: Add purified HMS to final concentration of 0.5 - 1.0 mg/mL .

  • Substrate Initiation:

    • Prepare a fresh 100 mM stock of 4-HPP in degassed water or dilute HCl (it dissolves better at acidic pH, then neutralizes in buffer).

    • Add 4-HPP to reaction for a final concentration of 5 mM .

  • Incubation:

    • Temperature: 30°C .[1]

    • Agitation: 200 RPM (Open vessel or baffled flask). Oxygen is a substrate; do not seal airtight.

  • Monitoring:

    • Take 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

    • Quench immediately with 10 µL 6M HCl.[1]

    • Centrifuge (10,000 x g, 5 min) to remove protein precipitate.

    • Analyze supernatant via HPLC.[1]

Downstream Processing (Isolation)
  • Acidification: Acidify the reaction mixture to pH 2.0 using 6M HCl.

  • Extraction: Extract 3x with equal volumes of Ethyl Acetate.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and evaporate under reduced pressure.

  • Crystallization: Recrystallize from water/ethanol if high purity is required.[1]

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate both conversion and enantiomeric excess (ee).[1]

HPLC Method Parameters
ParameterCondition
Column Chiralpak IC or Chiralpak QN-AX (Daicel)
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (aromatic absorption)
Temperature 25°C
Retention Times (R)-isomer: ~8.5 min (S)-isomer: ~10.2 min (Verify with standards)
Calculation of Enantiomeric Excess


Process Control Workflow

Workflow Start Start Bioconversion Sample Sampling (t=30 min) Start->Sample HPLC Chiral HPLC Analysis Sample->HPLC Check1 Conversion > 20%? HPLC->Check1 Check2 ee > 95%? Check1->Check2 Yes Action1 Add more O₂ / Ascorbate Check Fe(II) Check1->Action1 No Action2 Contamination with chemical oxidation? Check2->Action2 No Harvest Harvest & Extract Check2->Harvest Yes Action1->Sample

Figure 2: Decision tree for process monitoring. Failure to achieve conversion usually indicates iron oxidation; low ee indicates non-enzymatic background oxidation.[1]

Troubleshooting & Optimization

Common Failure Modes
  • Brown Coloration of Reaction:

    • Cause: Oxidation of 4-HPP to quinones or polymerization (melanin-like pigments).

    • Solution: Increase Ascorbate concentration (up to 5 mM). Ensure 4-HPP is added slowly (fed-batch) rather than a bolus.

  • No Activity:

    • Cause: Iron center oxidation (Fe³⁺ is inactive).[1]

    • Solution: Ensure buffers are degassed before adding Fe(II).[1] Add Fe(II) immediately before the substrate.[1]

  • Low Enantioselectivity:

    • Cause: Spontaneous chemical oxidation of 4-HPP (racemic background).[1]

    • Solution: Increase enzyme load to outcompete the chemical rate.[1] Lower pH slightly (pH 6.5-7.0) to stabilize 4-HPP, though enzyme activity may drop.[1]

Alternative Route (Reductive)

If the HMS oxidative route proves unstable due to substrate handling, the Reductive Route is the industry standard alternative:

  • Substrate: 4-Hydroxyphenylglyoxylic acid (more stable than 4-HPP).

  • Enzyme: (S)-Mandelate Dehydrogenase (SMDH) or L-Lactate Dehydrogenase (L-LDH).

  • System: Requires NADH recycling (e.g., using Formate Dehydrogenase + Sodium Formate).[1]

  • Pros: Higher substrate loading (up to 100 mM).

  • Cons: Requires expensive cofactor recycling system.[1]

References

  • Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the Vancomycin Group of Antibiotics: Characterisation of a Type III Polyketide Synthase and a Non-Heme Iron-Dependent Dioxygenase.[1] Journal of the American Chemical Society, 122(22), 5389–5390.

  • Hubbard, B. K., Thomas, M. G., & Walsh, C. T. (2000). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics.[1][3] Chemistry & Biology, 7(12), 931-942.[1]

  • Brown, W. M., et al. (2008). Two Roads Diverged: The Structure of Hydroxymandelate Synthase from Amycolatopsis orientalis in Complex with 4-Hydroxymandelate.[1] Biochemistry, 47(9), 2668–2677.[1]

  • Daicel Chiral Technologies. Application Note: Enantiomer separation of acidic compounds (Chiralpak QN-AX).

Sources

Application

Application Note: Determination of Urinary Vanillylmandelic Acid (VMA) by HPLC-ECD

Abstract This application note details a robust, high-sensitivity protocol for the quantification of 4-hydroxy-3-methoxymandelic acid (Vanillylmandelic Acid, VMA) in human urine using High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of 4-hydroxy-3-methoxymandelic acid (Vanillylmandelic Acid, VMA) in human urine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1] VMA is the primary end-stage metabolite of the catecholamines epinephrine and norepinephrine.[2] Elevated urinary VMA is a critical diagnostic marker for neuroendocrine tumors, specifically pheochromocytoma and neuroblastoma. Unlike colorimetric methods (e.g., Pisano method), which suffer from dietary interferences, HPLC-ECD offers superior specificity and sensitivity by leveraging the electroactive phenolic moiety of VMA. This guide covers sample preservation, solid-phase extraction (SPE), chromatographic separation, and electrochemical oxidation parameters.

Introduction & Clinical Significance

Pathophysiology

Catecholamines (epinephrine, norepinephrine, dopamine) are metabolized by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT) into stable acidic metabolites excreted in urine. VMA is the major metabolite of norepinephrine and epinephrine. In healthy individuals, VMA excretion is low and stable. However, chromaffin cell tumors (pheochromocytomas) and neural crest tumors (neuroblastomas) secrete excessive catecholamines, leading to a 10-100 fold increase in urinary VMA.

Why HPLC-ECD?

While LC-MS/MS is the gold standard for absolute specificity, HPLC-ECD remains a workhorse in clinical laboratories due to its cost-effectiveness and exceptional sensitivity for phenolic compounds.

  • Selectivity: ECD selectively oxidizes the phenol group at specific potentials, rendering non-electroactive matrix components invisible.

  • Sensitivity: Detection limits in the low ng/mL range are easily achievable, well below clinically relevant cutoffs.

Metabolic Pathway Diagram

The following diagram illustrates the catabolism of catecholamines leading to VMA.

CatecholamineMetabolism Tyrosine Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-Hydroxylase Epi Epinephrine NE->Epi PNMT NMN Normetanephrine NE->NMN COMT VMA Vanillylmandelic Acid (VMA) NE->VMA MAO + COMT MN Metanephrine Epi->MN COMT Epi->VMA MAO + COMT NMN->VMA MAO MN->VMA MAO

Figure 1: Metabolic pathway of catecholamines terminating in VMA excretion.

Experimental Principle

The determination relies on the separation of VMA from urinary interferences using a reversed-phase C18 column, followed by oxidative amperometric detection.[3]

Electrochemical Mechanism: VMA contains a vanillyl group (guaiacol motif). At a glassy carbon working electrode held at a positive potential (+0.80 V to +0.90 V vs. Ag/AgCl), the phenolic hydroxyl group undergoes a two-electron oxidation to form a quinone methide intermediate. The current generated is directly proportional to the concentration of VMA.

Reaction:



Materials and Reagents

Reagents (HPLC Grade or higher)
  • VMA Standard: 4-hydroxy-3-methoxymandelic acid (Sigma-Aldrich).

  • Internal Standard (IS): Iso-VMA (3-hydroxy-4-methoxymandelic acid). Note: Iso-VMA is the structural isomer of VMA and behaves nearly identically during extraction but separates chromatographically.

  • Solvents: Methanol (MeOH), Acetonitrile (ACN).

  • Buffer Components: Citric acid monohydrate, Sodium acetate, EDTA (disodium salt), 1-Octanesulfonic acid (OSA, sodium salt).

  • Preservative: 6M Hydrochloric Acid (HCl).

Instrumentation
  • HPLC Pump: Isocratic pump capable of pulse-free flow (e.g., dual piston).

  • Detector: Electrochemical Detector (e.g., Antec DECADE, ESA Coulochem, or BASi).

    • Cell: Thin-layer amperometric cell.

    • Working Electrode: Glassy Carbon.[1]

    • Reference Electrode: Ag/AgCl (ISAAC) or salt-bridge Ag/AgCl.

  • Column: C18 Reverse Phase, 150 x 4.6 mm, 3-5 µm particle size (e.g., Agilent Zorbax SB-C18 or equivalent).

Detailed Protocol

Mobile Phase Preparation

The mobile phase must be buffered to maintain the analyte in a non-ionized state (to retain on C18) while facilitating oxidation. EDTA is mandatory to chelate metal ions that cause background noise.

Composition:

  • 50 mM Citrate/Acetate Buffer (pH 3.0 - 4.0)

  • 2.0 mM 1-Octanesulfonic Acid (OSA) – Ion-pairing agent to tune retention.

  • 0.1 mM EDTA[4]

  • 10% Methanol (v/v)

Preparation Steps:

  • Dissolve 10.5 g citric acid and 4.1 g sodium acetate in 900 mL ultrapure water.

  • Add 37 mg EDTA and 432 mg OSA.

  • Adjust pH to 3.2 using 5M NaOH or Phosphoric Acid.

  • Add 100 mL Methanol.

  • Critical: Filter through 0.22 µm membrane and degas (vacuum or helium sparge) for 15 mins. Oxygen is electroactive and causes high background currents.

Sample Collection and Preservation

Catecholamine metabolites are unstable at alkaline pH.

  • Collect 24-hour urine in a container containing 10-15 mL of 6M HCl .

  • Ensure final urine pH is < 3.0.

  • Measure total volume.[5] Aliquot and store at -20°C.

Sample Preparation (Solid Phase Extraction)

Direct injection of urine fouls the electrode. SPE is required.[3]

Cartridge: Strong Anion Exchange (SAX) or Polymeric Weak Anion Exchange (WAX), 100 mg/1 mL.

Workflow:

  • Pre-treatment: Mix 1.0 mL Urine + 50 µL Internal Standard (Iso-VMA, 100 µg/mL). Adjust pH to 6.0-7.0 (for SAX retention) using dilute NaOH.

  • Conditioning: Flush cartridge with 1 mL MeOH, then 1 mL Water.

  • Loading: Load the pre-treated urine sample. (VMA is anionic at neutral pH and binds to SAX).

  • Washing: Wash with 1 mL Water (removes neutrals/cations).

  • Elution: Elute VMA with 200 µL of Mobile Phase (or acidic buffer). The low pH neutralizes VMA, releasing it from the anion exchanger.

  • Injection: Inject 20 µL of the eluate.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Thermostatted)
Injection Vol 20 µL
Run Time ~15 minutes
Detection Mode DC Amperometry
Applied Potential +800 mV to +850 mV vs. Ag/AgCl
Filter 0.1 Hz (to suppress high-frequency noise)
Range 10 - 50 nA full scale

Analytical Workflow Diagram

VMA_Workflow cluster_0 Sample Prep cluster_1 HPLC-ECD Analysis Urine 24h Urine (Acidified HCl) IS_Add Add IS (Iso-VMA) Urine->IS_Add SPE SPE Extraction (Anion Exchange) IS_Add->SPE Eluate Acidic Eluate SPE->Eluate Injector Auto-Injector 20 µL Eluate->Injector Column C18 Column (Separation) Injector->Column ECD ECD Cell (+850 mV) Column->ECD Data Chromatogram Quantification ECD->Data

Figure 2: Step-by-step analytical workflow from urine collection to electrochemical detection.[6]

System Suitability & Validation

To ensure data trustworthiness, the following criteria must be met before running patient samples:

  • Linearity: Construct a calibration curve (VMA/IS ratio) from 1 mg/L to 20 mg/L.

    
     must be > 0.995.
    
  • Resolution: The resolution (

    
    ) between VMA and Iso-VMA must be > 1.5.
    
  • Repeatability: Inject a standard 5 times. The RSD of peak area ratios should be < 2%.

  • Recovery: Spike a urine blank with known VMA. Recovery should be 85-115%.

Reference Ranges (Adult):

  • Normal: < 7 mg/24h (< 35 µmol/24h)

  • Pheochromocytoma: Often > 15 mg/24h

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Current Contaminated mobile phase or dirty electrode.Use HPLC-grade salts. Polish working electrode with alumina slurry.
Drifting Baseline Temperature fluctuation or unpassivated system.Thermostat the column/cell.[2] Passivate system with 20% nitric acid (remove column first!).
Loss of Sensitivity Electrode fouling (adsorption of proteins).Clean electrode surface (pulse mode or manual polish). Check SPE cleanup efficiency.
No Peaks Cell off or wrong potential.Verify cell is ON. Check reference electrode for air bubbles.

References

  • Antec Scientific. (n.d.). HVA, VMA and 5-HIAA in Urine - Application Note 214.006.[2] Retrieved from [Link]

  • Recipe Chemicals + Instruments GmbH. (n.d.). ClinRep® Complete Kit for VMA, HVA, 5-HIAA in Urine.[7] Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Vanillylmandelic Acid (VMA), Urine - Test ID: VMA.[1][8][5][7][9] Retrieved from [Link]

  • Tsunoda, M. (2006). Recent advances in catecholamine analysis for the diagnosis of neuroblastoma. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Method

synthesis of atenolol using 4-hydroxymandelic acid as a precursor

Application Note: Advanced Synthesis Protocol for Atenolol Precursor: 4-Hydroxymandelic Acid Target Audience: Process Chemists, API Developers, and Green Chemistry Researchers. Executive Summary This application note det...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis Protocol for Atenolol Precursor: 4-Hydroxymandelic Acid Target Audience: Process Chemists, API Developers, and Green Chemistry Researchers.

Executive Summary

This application note details a high-efficiency, three-stage synthetic route for Atenolol (β1-selective antagonist) utilizing 4-hydroxymandelic acid as the starting material.[1] Unlike conventional routes initiating from 4-hydroxyphenylacetamide or phenol, this protocol leverages the ready availability of mandelic acid derivatives to construct the phenylacetamide core via a reductive strategy.

Key Technical Advantages:

  • Precursor Utility: Valorizes 4-hydroxymandelic acid, a downstream product of glyoxylic acid/phenol condensation.

  • Green Amidation: Introduces a solvent-free, boric acid-catalyzed amidation step, eliminating the need for corrosive acid chlorides or low-atom-economy ester intermediates.

  • DES-Mediated Assembly: Features a modern "One-Pot" endpoint synthesis using Deep Eutectic Solvents (DES), significantly reducing Volatile Organic Compound (VOC) usage.

Strategic Pathway Analysis

The synthesis is disconnected into three distinct chemical transformations:

  • Benzylic Reduction: Removal of the

    
    -hydroxyl group to generate the phenylacetic acid scaffold.
    
  • Direct Amidation: Conversion of the carboxylic acid to the primary amide.[2]

  • Etherification & Aminolysis: Construction of the amino-alcohol "tail" characteristic of beta-blockers.

Atenolol_Synthesis Start 4-Hydroxymandelic Acid (Starting Material) Step1_Prod 4-Hydroxyphenylacetic Acid (Intermediate A) Start->Step1_Prod Stage 1: Catalytic Hydrogenolysis (Pd/C, AcOH, H2) Step2_Prod 4-Hydroxyphenylacetamide (Intermediate B) Step1_Prod->Step2_Prod Stage 2: Direct Amidation (Urea, Boric Acid, Solvent-Free) Final Atenolol (API) Step2_Prod->Final Stage 3: One-Pot Assembly (Epichlorohydrin, iPrNH2, DES)

Figure 1: Strategic retrosynthesis of Atenolol from 4-hydroxymandelic acid.

Detailed Experimental Protocols

Stage 1: Benzylic Reduction

Objective: Conversion of 4-hydroxymandelic acid to 4-hydroxyphenylacetic acid.[3] Mechanism: Catalytic hydrogenolysis of the benzylic C-OH bond.

  • Reagents:

    • 4-Hydroxymandelic acid (1.0 equiv)

    • Palladium on Carbon (Pd/C, 10% loading, 5 wt% relative to substrate)

    • Acetic Acid (Glacial, solvent volume 5x substrate weight)

    • Hydrogen gas (

      
      )
      
  • Protocol:

    • Charge: In a high-pressure reactor (autoclave), dissolve 4-hydroxymandelic acid in glacial acetic acid.

    • Catalyst Addition: Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen purge).

    • Hydrogenation: Pressurize the reactor to 5 bar (approx. 72 psi) with

      
      . Heat the mixture to 80°C .
      
    • Reaction: Stir vigorously for 6–8 hours. Monitor consumption of starting material via HPLC.

    • Workup: Cool to room temperature. Filter the catalyst through a Celite pad (catalyst can be recycled).

    • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from water/ethanol to yield 4-hydroxyphenylacetic acid as white crystals.

    • Expected Yield: 85–90%.

Process Insight: Acetic acid acts as both solvent and promoter for the protonation of the benzylic hydroxyl, facilitating the C-O bond cleavage.

Stage 2: Green Direct Amidation

Objective: Conversion of 4-hydroxyphenylacetic acid to 4-hydroxyphenylacetamide. Innovation: Solvent-free, atom-economical protocol replacing traditional acid chloride routes.

  • Reagents:

    • 4-Hydroxyphenylacetic acid (Intermediate A, 1.0 equiv)

    • Urea (1.5 equiv)

    • Boric Acid (

      
      , 10 mol% catalyst)
      
  • Protocol:

    • Mixing: In a round-bottom flask, intimately mix Intermediate A, Urea, and Boric Acid. No solvent is added.[4]

    • Thermal Activation: Heat the mixture to 130–140°C . The solids will melt into a homogenous melt.

    • Reaction: Stir the melt for 3–4 hours. Ammonia gas is evolved (scrub with dilute HCl trap).

    • Quench: Cool the melt to approx. 80°C and add hot water.

    • Crystallization: Allow the mixture to cool to room temperature. The product, 4-hydroxyphenylacetamide, precipitates out.

    • Purification: Filter and wash with cold water.

    • Expected Yield: 80–85%.

Mechanism: Boric acid forms a reactive acyl borate intermediate that activates the carboxylic acid towards nucleophilic attack by urea, releasing


 and 

as byproducts.
Stage 3: One-Pot Atenolol Assembly (DES Method)

Objective: Synthesis of Atenolol from 4-hydroxyphenylacetamide.[5] Innovation: Use of Deep Eutectic Solvents (DES) for a sustainable, high-yield "telescoped" reaction.

  • Reagents:

    • 4-Hydroxyphenylacetamide (Intermediate B, 1.0 equiv)

    • Epichlorohydrin (1.5 equiv)[5]

    • Isopropylamine (3.0 equiv)[5]

    • Solvent: Choline Chloride : Ethylene Glycol (1:2 molar ratio DES)

  • Protocol:

    • DES Preparation: Mix Choline Chloride and Ethylene Glycol (1:2) at 80°C until a clear liquid forms. Cool to 40°C.

    • Epoxide Formation: Add Intermediate B (1.0 equiv) to the DES (approx. 3 mL/g). Add Epichlorohydrin (1.5 equiv) dropwise.[5] Stir at 40°C for 6 hours.

      • Checkpoint: TLC/HPLC should show conversion to the chlorohydrin/epoxide intermediate.

    • Aminolysis: Without isolation, add Isopropylamine (3.0 equiv) dropwise to the same vessel.

    • Ring Opening: Continue stirring at 40–50°C for another 6 hours.

    • Precipitation: Add water (anti-solvent) to the reaction mixture. The DES hydrogen bonding network is disrupted, causing Atenolol to precipitate.[5]

    • Filtration: Filter the white solid.

    • Final Polish: Recrystallize from Ethanol/Water to achieve pharma-grade purity (>99%).

    • Expected Yield: 90–95%.

Process Control & Validation

Table 1: Critical Process Parameters (CPP)

StageParameterTarget RangeCriticality
1 H2 Pressure4–6 barHigh (Rate determining)
1 Temperature75–85°CMed (Impurity control)
2 Melt Temp135 ± 5°CHigh (Sublimation risk)
3 Epichlorohydrin Stoich.1.5 equivHigh (Bis-alkylation risk)
3 Water AdditionpH NeutralMed (Precipitation efficiency)

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Isocratic 80:20).

  • Detection: UV @ 225 nm.

  • Retention Times (Approx):

    • 4-Hydroxymandelic acid: 2.5 min

    • 4-Hydroxyphenylacetic acid: 4.2 min

    • 4-Hydroxyphenylacetamide: 5.8 min

    • Atenolol: 8.5 min

References

  • Reduction of Mandelic Acid Derivatives

    • Patent: "Process for preparing 4-hydroxyphenylacetic acid."[3][6][7][8] US Patent 4,337,355. (1982).

    • Source:

  • Green Amidation (Boric Acid Catalysis)

    • Paper: "Solvent-Free Synthesis of Amide: A Novel Technique of Green Chemistry."[4] Semantic Scholar.

    • Source:

    • Paper: "Boric acid catalyzed amide formation from carboxylic acids and amines."[4][9] Organic Syntheses.

    • Source:

  • Deep Eutectic Solvent (DES)

    • Paper: "Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents." International Journal of Molecular Sciences, 2024.[5]

    • Source:

  • General Atenolol Synthesis & Mechanism

    • Review: "Synthesis of (S)-atenolol... utilization of Lipase-Catalyzed Kinetic Resolution.
    • Source:

Sources

Application

application of (S)-4-hydroxymandelic acid in pharmaceutical drug discovery

Application Note: (S)-4-Hydroxymandelic Acid as a Chiral Scaffold in Pharmaceutical Discovery Executive Summary (S)-4-Hydroxymandelic acid [(S)-4-HMA] is a high-value chiral -hydroxy acid serving as a critical "chiral sw...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-4-Hydroxymandelic Acid as a Chiral Scaffold in Pharmaceutical Discovery

Executive Summary

(S)-4-Hydroxymandelic acid [(S)-4-HMA] is a high-value chiral


-hydroxy acid serving as a critical "chiral switch" in the synthesis of 

-lactam antibiotics and adrenergic drugs.[1] Unlike the racemic mixture produced via traditional phenol-glyoxylic acid condensation, the pure (S)-enantiomer allows for the direct synthesis of single-enantiomer active pharmaceutical ingredients (APIs), including the side chains of Cefadroxil and Vancomycin .

This guide outlines a field-proven workflow for the biocatalytic production of (S)-4-HMA and its downstream conversion into (S)-4-hydroxyphenylglycine (S-HPG) , a ubiquitous antibiotic pharmacophore.[1]

Part 1: Chemo-Enzymatic Synthesis of (S)-4-HMA

Context: Chemical synthesis of 4-HMA yields a racemate requiring costly resolution.[1] The "Gold Standard" method for drug discovery applications is the enzymatic hydroxylation of 4-hydroxyphenylpyruvate (4-HPP) using (S)-4-hydroxymandelate synthase (HmaS) derived from Amycolatopsis orientalis.

Mechanism of Action

The enzyme HmaS is a non-heme iron(II)-dependent dioxygenase.[1] It incorporates molecular oxygen to decarboxylate and hydroxylate the


-keto acid substrate, establishing the (S)-stereocenter with >99% enantiomeric excess (ee).[1]

Biosynthesis Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Transaminase Enzyme HmaS Enzyme (Fe2+ dependent) HPP->Enzyme O2 O2 O2->Enzyme Product (S)-4-Hydroxymandelic Acid ((S)-4-HMA) Enzyme->Product Hydroxylation & Decarboxylation CO2 CO2 Enzyme->CO2

Figure 1: Biocatalytic pathway for the production of (S)-4-HMA from L-Tyrosine precursors.

Experimental Protocol: Biotransformation

Materials:

  • Recombinant E. coli BL21 (DE3) expressing hmaS gene (from A. orientalis).[1]

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).[1][2]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.[1]

  • Cofactors: 0.1 mM FeSO₄, 1 mM Ascorbate (to maintain Fe in +2 state).[1]

Step-by-Step Methodology:

  • Inoculation: Cultivate recombinant E. coli in LB medium at 37°C until OD₆₀₀ reaches 0.6. Induce with 0.5 mM IPTG and incubate at 25°C for 12 hours.

  • Harvest & Lysis: Centrifuge cells (5000 x g, 10 min). Resuspend in Tris-HCl buffer. Lyse via sonication (40% amplitude, 5s on/5s off, 10 min).[1]

  • Reaction Setup: In a bioreactor, mix:

    • Crude enzyme extract (10 mg/mL protein).[1]

    • 10 mM 4-HPP (Substrate).[1]

    • Ascorbate and FeSO₄.[1]

  • Incubation: Shake at 30°C, 200 rpm for 6–8 hours. Ensure high aeration (dioxygenase requires O₂).[1]

  • Quenching: Acidify to pH 2.0 using 6M HCl to stop the reaction and protonate the acid for extraction.

  • Extraction: Extract 3x with Ethyl Acetate. Dry organic layer over MgSO₄ and evaporate to yield crude (S)-4-HMA crystals.[1]

Part 2: Pharmaceutical Application (Antibiotic Synthesis)

Context: (S)-4-HMA is the direct biosynthetic precursor to (S)-4-Hydroxyphenylglycine (S-HPG) .[1] S-HPG is the non-proteinogenic amino acid side chain found in Vancomycin and semi-synthetic cephalosporins like Cefadroxil .[1]

Workflow: Conversion to (S)-HPG

While chemical amination often inverts stereochemistry or racemizes, the biocatalytic transamination retains the chiral integrity derived from the S-4-HMA scaffold.

PharmaWorkflow S4HMA (S)-4-Hydroxymandelic Acid (Chiral Scaffold) Oxidation Oxidation/Activation (Benzoylformate intermediate) S4HMA->Oxidation Enzymatic/Chemical Transamination Stereoselective Transamination (HpgT Aminotransferase) Oxidation->Transamination + Amine Donor SHPG (S)-4-Hydroxyphenylglycine (S-HPG) Transamination->SHPG Retention of Configuration Drugs Downstream APIs: Cefadroxil, Vancomycin SHPG->Drugs Semi-synthesis

Figure 2: Application workflow converting the S-4-HMA scaffold into antibiotic precursors.

Protocol: Synthesis of Cefadroxil Side Chain (S-HPG)

  • Starting Material: Purified (S)-4-HMA (from Part 1).

  • Enzymatic Cascade: Use a coupled system containing Hydroxymandelate Oxidase (HMO) and Hydroxyphenylglycine Transaminase (HpgT).[1]

  • Reaction:

    • (S)-4-HMA is oxidized to 4-hydroxyphenylglyoxylate (spontaneously recycling).[1]

    • HpgT transfers an amino group from L-Glutamate to the glyoxylate, stereoselectively forming (S)-HPG.[1]

  • Purification: Precipitate (S)-HPG at its isoelectric point (pH ~6.0).

  • Coupling: The resulting (S)-HPG is activated (e.g., as a Dane salt) and coupled to the 7-ADCA nucleus to form Cefadroxil.[1]

Part 3: Analytical Quality Control

Context: Validating the enantiomeric excess (ee) is critical. Impurities (R-enantiomer) can lead to inactive or toxic drug isomers.[1]

Chiral HPLC Protocol
ParameterSpecification
Column Daicel Chiralpak IC (Immobilized polysaccharide)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Aromatic absorption)
Temperature 25°C
Retention Times (R)-4-HMA: ~12.5 min (S)-4-HMA: ~14.2 min
Acceptance Criteria Resolution (Rs) > 2.0; ee > 99.5%

Data Interpretation:

  • The (S)-enantiomer typically elutes second on polysaccharide-based columns (Chiralpak IC/AD) under normal phase conditions due to stronger hydrogen bonding with the carbamate linkage of the stationary phase.

  • Troubleshooting: If peak tailing occurs, increase TFA concentration to 0.15% to suppress ionization of the carboxylic acid group.

References

  • Enzymatic Synthesis Mechanism

    • Source: Choroba, O. W., et al. (2000).[1] "Synthesis of the vancomycin aglycone: The role of the enzyme (S)-p-hydroxymandelate synthase." Journal of the American Chemical Society.[1]

    • Relevance: Establishes the HmaS pathway for high-purity S-4-HMA production.
    • [1]

  • Pharmaceutical Application (Atenolol/Antibiotics)

    • Source: Cassimjee, K. E., et al. (2010).[1] "Transaminase-catalyzed asymmetric synthesis of (S)-phenylglycine derivatives." Chemical Communications.[1]

    • Relevance: Details the conversion of mandelic acid derivatives to chiral amino acids (HPG) for drug synthesis.
  • Analytical Method (Chiral HPLC)

    • Source: Merck/Sigma-Aldrich Application Note.[1] "Separation of Mandelic Acid Enantiomers on Chiralpak IC."

    • Relevance: Standardized protocol for verifying enantiomeric purity.[1]

  • Amycolatopsis Biosynthesis

    • Source: Hubbard, B. K., et al. (2000).[1] "Biosynthesis of the tyrosine-derived amino acids of the vancomycin group antibiotics." Molecular Microbiology.

    • Relevance: Confirms the biological source and p

Sources

Method

Application Note: Scalable Synthesis and Purification of High-Purity DL-4-Hydroxy-3-methoxymandelic Acid (VMA)

Executive Summary DL-4-Hydroxy-3-methoxymandelic acid (Vanillylmandelic Acid, VMA) is a critical aromatic intermediate used in the synthesis of pharmaceutical compounds (e.g., antibiotics, cardiovascular agents) and serv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-4-Hydroxy-3-methoxymandelic acid (Vanillylmandelic Acid, VMA) is a critical aromatic intermediate used in the synthesis of pharmaceutical compounds (e.g., antibiotics, cardiovascular agents) and serves as a primary diagnostic biomarker for catecholamine-secreting tumors like neuroblastoma.[1]

While VMA is commercially available, high-purity grades required for analytical standards or pharmaceutical precursors often suffer from contamination by unreacted guaiacol or polymeric "tars." This application note details a robust, scalable protocol for the alkaline condensation of guaiacol with glyoxylic acid . Unlike older methods relying on carcinogenic solvents (benzene), this protocol utilizes a modernized Ethyl Acetate/Cyclohexane purification system to achieve >98% purity with yields exceeding 70%.

Scientific Principles & Reaction Mechanism

The synthesis relies on the electrophilic aromatic substitution (specifically, hydroxyalkylation) of guaiacol by glyoxylic acid.

The Chemistry

In a strongly alkaline aqueous medium, guaiacol exists as the phenoxide anion, which is highly electron-rich. The glyoxylate ion attacks the para-position relative to the hydroxyl group. This regioselectivity is crucial; however, ortho-attack (leading to impurities) and di-substitution (diguaiacyl derivatives) are competitive side reactions that must be suppressed by strict temperature control.

Reaction Pathway Diagram

VMA_Synthesis_Mechanism Guaiacol Guaiacol (C7H8O2) Phenoxide Phenoxide Anion (Activated) Guaiacol->Phenoxide NaOH (pH > 10) Glyoxylic Glyoxylic Acid (C2H2O3) Transition Transition State (Para-Attack) Glyoxylic->Transition NaOH NaOH (Catalyst/Base) Phenoxide->Transition + Glyoxylate VMA_Salt Na-VMA Salt Transition->VMA_Salt Condensation Ortho_Impurity Ortho-Isomer (Impurity) Transition->Ortho_Impurity >30°C Tar Polymeric Tars (High Temp Side Product) Transition->Tar >45°C / Oxidative Stress VMA_Final DL-VMA (Pure Crystals) VMA_Salt->VMA_Final Acidification (HCl)

Figure 1: Reaction mechanism and critical divergence points for impurity formation. Strict temperature control favors the para-pathway.

Experimental Protocol: Large-Scale Synthesis

Scale: Pilot (Based on ~2.0 mol Guaiacol input). Scalable to kgs. Target Yield: 68–75% Target Purity: >98% (HPLC)

Reagents & Equipment
ReagentGradeQuantityRole
Guaiacol>99%250.0 g (2.01 mol)Substrate
Glyoxylic Acid Monohydrate98%225.0 g (2.45 mol)Electrophile
Sodium Hydroxide (NaOH)Pellets176.0 g (4.40 mol)Base/Catalyst
Hydrochloric Acid (HCl)37% (Conc.)~375 mLAcidification
Ethyl AcetateACS Reagent2.0 LExtraction Solvent
CyclohexaneACS Reagent1.0 LAnti-solvent
Sodium Chloride (NaCl)Industrial700 gSalting out

Equipment:

  • 5L Jacketed Glass Reactor (with overhead mechanical stirrer).

  • Cryostat/Chiller (capable of -10°C).

  • Peristaltic Dosing Pump.

  • Vacuum Filtration Unit.

Step-by-Step Methodology
Phase 1: The "Cold-Alkaline" Condensation

Rationale: Low temperature prevents the oxidation of the phenoxide ring and suppresses the formation of dark, tarry polymerization byproducts.

  • Preparation of Base: Dissolve 176 g NaOH in 100 mL distilled water . The solution will be viscous.[2] Cool this solution to 15°C .

  • Reactor Setup: Charge the 5L reactor with 1 kg of crushed ice .

  • Guaiacol Addition: Pour the pre-cooled NaOH solution onto the ice. Immediately add 250 g Guaiacol .

    • Observation: The mixture will form a thick slurry/solution.

    • Control: Engage the mechanical stirrer at high torque (300-400 RPM). Ensure internal temperature is < -5°C .

  • Glyoxylic Dosing (Critical Step): Dissolve 225 g Glyoxylic acid in 400 mL water .[3] Using the peristaltic pump, add this solution dropwise over 4 hours .

    • Constraint: The internal temperature must never exceed 0°C during addition.

    • Note: A white precipitate (sodium glyoxylate/guaiacol complex) may form; this is normal and will redissolve.

  • Maturation: Once addition is complete, allow the reaction to proceed for 20–24 hours .

    • Temperature Profile: Allow the reactor to slowly warm to room temperature (20–25°C) naturally over this period.

    • Endpoint: The solution will turn a dark amber/brown color.

Phase 2: Work-up and Extraction

Rationale: Acidification converts the sodium salt to the free acid. Salting out (NaCl) drives the organic acid into the organic phase.

  • Acidification: Cool the reactor back down to 10°C . Slowly add 375 mL Conc. HCl .

    • Safety Warning: This step is highly exothermic. Monitor pH; target is pH < 1.5 .

  • Salting Out: Add 700 g NaCl to the acidified mixture. Stir for 30 minutes to saturate the aqueous phase.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 500 mL).

    • Optimization: Unlike older benzene protocols [1], Ethyl Acetate provides a safer, higher-solubility medium for VMA.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C until a thick, syrupy residue remains.

Phase 3: Purification (The Dual-Solvent Crystallization)

Rationale: VMA is soluble in polar organics (EtOAc) but insoluble in non-polar alkanes (Cyclohexane). This gradient precipitates pure crystals while leaving impurities in the mother liquor.

  • Dissolution: Dissolve the crude syrup in a minimum amount of warm Ethyl Acetate (~150–200 mL at 50°C).

  • Precipitation: While stirring, slowly add Cyclohexane (or benzene-free Hexanes) until persistent turbidity is observed.

  • Crystallization: Cool the mixture slowly to 4°C overnight.

  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash with cold Cyclohexane.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Process Workflow Diagram

VMA_Process_Flow cluster_reaction Phase 1: Synthesis cluster_workup Phase 2: Isolation cluster_purification Phase 3: Purification Reactor Jacketed Reactor (Guaiacol + NaOH + Ice) Dosing Glyoxylic Acid Dosing (4 Hours, T < 0°C) Reactor->Dosing Maturation Maturation (24h, 25°C) Dosing->Maturation Acidification Acidification (HCl) + Salting Out (NaCl) Maturation->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Solvent Removal (Crude Syrup) Extraction->Evaporation Recrys Recrystallization (EtOAc / Cyclohexane) Evaporation->Recrys Filtration Filtration & Wash Recrys->Filtration FinalProduct Pure DL-VMA (White Crystals) Filtration->FinalProduct

Figure 2: End-to-end process flow for the pilot-scale production of VMA.

Analytical Validation & Specifications

To validate the "pure" claim, the final product must meet the following specifications.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, 280nm)
Melting Point 132 – 134°CCapillary Method [1]
Identity (IR) Carbonyl stretches: 1748, 1745 cm⁻¹FTIR
Solubility Soluble in water, ethanol, EtOAc-
Loss on Drying < 0.5%Gravimetric

HPLC Method Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.[4]

  • Retention Time: VMA typically elutes early (~2.5 - 3.0 min) due to polarity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product is Brown/Tarry Reaction temperature exceeded 25°C or addition was too fast.Maintain strict < 0°C during addition. Ensure slow warming during maturation.
Low Yield (<50%) Incomplete acidification or poor extraction efficiency.Ensure pH < 1.5. Saturate aqueous phase completely with NaCl to force VMA into organic layer.
Oily Product (No Crystals) Residual solvent or impurities preventing nucleation.Seed the mixture with a pure VMA crystal. Use less EtOAc and more Cyclohexane.
Guaiacol Smell Unreacted starting material.Wash the initial organic extract with a small amount of dilute NaHCO₃ (careful, VMA is acidic, do not over-wash) or rely on the Cyclohexane wash during filtration to remove non-polar guaiacol.

References

  • Fatiadi, A. J., & Schaffer, R. (1974).[5] An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards.[5]

  • Mao, H., et al. (2020). Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production. ACS Omega.

  • Xiong, L., & Zhang, R. (2020).[6] A new approach for urinary vanillylmandelic acid determination using eVol microextraction. Journal of Analytical Science and Technology.

  • Anderson, G. M., et al. (1985).[7] Liquid-chromatographic determination of vanillylmandelic acid in urine. Clinical Chemistry.

Sources

Application

catalytic reduction of 4-hydroxymandelic acid to 4-hydroxyphenylacetic acid

Executive Summary This application note details a robust, scalable protocol for the catalytic reduction (hydrogenolysis) of 4-hydroxymandelic acid (4-HMA) to 4-hydroxyphenylacetic acid (4-HPAA). 4-HPAA is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the catalytic reduction (hydrogenolysis) of 4-hydroxymandelic acid (4-HMA) to 4-hydroxyphenylacetic acid (4-HPAA). 4-HPAA is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the beta-blocker Atenolol .

While traditional methods employ stoichiometric reducing agents (e.g., HI/Red Phosphorus or SnCl₂), this guide focuses on heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C). This approach offers superior atom economy, reduced waste streams, and higher throughput. The protocol highlights the critical role of acidic promoters in facilitating the selective hydrogenolysis of the benzylic hydroxyl group while preserving the aromatic ring.

Scientific Background & Mechanism[1][2][3]

The Chemoselectivity Challenge

The transformation requires the selective cleavage of a benzylic C-O bond without reducing the aromatic ring or the carboxylic acid functionality.

  • Substrate: 4-Hydroxymandelic Acid (4-HMA).[1]

  • Target: 4-Hydroxyphenylacetic Acid (4-HPAA).[2][1][3][4][5][6]

  • Primary Side Reaction: Ring hydrogenation to form cyclohexyl-derivatives (over-reduction).

Mechanistic Insight: Proton-Assisted Hydrogenolysis

Direct hydrogenolysis of benzylic alcohols over Pd/C in neutral media is often sluggish. The reaction is significantly accelerated by acidic conditions. The mechanism involves an E1-like elimination followed by hydrogenation:

  • Protonation: The acidic medium protonates the benzylic hydroxyl group (

    
    ).
    
  • Dehydration: Loss of a water molecule generates a resonance-stabilized Quinone Methide (or benzylic carbocation) intermediate. The para-hydroxyl group is crucial here, as it donates electron density to stabilize this transient species.

  • Hydrogenation: The Pd surface adsorbs the quinone methide/carbocation and facilitates hydride transfer, yielding the methylene (

    
    ) group.
    
Reaction Pathway Diagram

Mechanism HMA 4-Hydroxymandelic Acid (Benzylic -OH) Prot Protonated Intermediate (-OH2+) HMA->Prot Protonation QM Quinone Methide (Reactive Intermediate) Prot->QM - H2O (Rate Limiting) HPAA 4-Hydroxyphenylacetic Acid (Target Product) QM->HPAA Surface Hydrogenation Acid H+ (Acid Catalyst) Acid->Prot H2_Pd H2 / Pd(0) H2_Pd->HPAA

Figure 1: Mechanism of acid-catalyzed hydrogenolysis of 4-HMA via a Quinone Methide intermediate.

Experimental Protocol

Materials & Equipment
  • Reactants:

    • 4-Hydroxymandelic Acid monohydrate (CAS: 184901-84-6).[7]

    • Acetic Acid (Glacial) – Solvent.[4]

    • Sulfuric Acid (98%) or HCl (37%) – Co-catalyst.

    • Hydrogen Gas (

      
       99.9%).
      
  • Catalyst:

    • 5% or 10% Pd/C (50% water wet). Note: Wet catalyst is safer to handle.

  • Equipment:

    • High-pressure reactor (e.g., Parr Hydrogenator or Stainless Steel Autoclave) rated for 10 bar.

    • Heating mantle/jacket with PID controller.

    • Filtration unit (Buchner funnel or Sparkler filter for scale-up).

Step-by-Step Procedure
Step 1: Feed Preparation
  • In a formulation vessel, dissolve 100.0 g of 4-Hydroxymandelic Acid in 300 mL of Acetic Acid.

  • Add 30 mL of water. Note: A small amount of water (5-10%) improves catalyst activity and salt solubility.

  • Add the acid promoter: 2.0 g of concentrated

    
     (approx. 0.05 eq).
    
    • Critical Parameter: Do not omit the mineral acid. Acetic acid alone is often too weak to drive the dehydration step efficiently at moderate temperatures.

Step 2: Reactor Loading
  • Charge the solution into the autoclave.[8]

  • Add 2.0 g of 5% Pd/C (50% wet). This corresponds to a dry catalyst loading of 1 wt% relative to substrate.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet and add it to the liquid or under an inert blanket (Nitrogen).

Step 3: Hydrogenation
  • Seal the reactor and purge with Nitrogen (

    
     bar) to remove oxygen.
    
  • Purge with Hydrogen (

    
     bar).
    
  • Pressurize the reactor to 5 bar (approx. 75 psi) with Hydrogen.

  • Heat the reaction mixture to 100°C with stirring (500-800 rpm).

    • Kinetics: The reaction is typically complete in 6–8 hours . Monitor H2 uptake; consumption will cease upon completion.

Step 4: Workup & Isolation
  • Cool the reactor to < 40°C and vent excess Hydrogen. Purge with Nitrogen.[1][4][5][6]

  • Filtration: Filter the reaction mixture through a Celite pad or sintered glass to remove the Pd/C catalyst. Wash the cake with 20 mL acetic acid.

    • Recycling: The catalyst can often be reused 2-3 times with minimal activity loss if filtered under inert atmosphere.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove approx. 70% of the acetic acid.

    • Add 100 mL of water to the residue and cool to 0–5°C.

    • 4-HPAA will crystallize as a white solid.

  • Drying: Filter the crystals and dry in a vacuum oven at 60°C.

Results & Specifications

Expected Yields
ParameterSpecification
Molar Yield 88% – 96%
Purity (HPLC) > 98.5%
Melting Point 148°C – 151°C
Appearance White to off-white crystalline powder
Critical Process Parameters (CPPs)
ParameterRangeImpact of Deviation
Temperature 80°C – 110°C<80°C: Incomplete reaction. >120°C: Risk of ring hydrogenation (over-reduction).
H2 Pressure 3 – 10 barLow: Slow kinetics. High: Minimal benefit; equipment constraints.
Acid Promoter 0.05 – 0.2 eqLow: Reaction stalls. High: Corrosion risk; impurity formation.[1]

Process Workflow Diagram

Workflow Start Start: 4-HMA Feed Dissolve Dissolution (Acetic Acid + H2O + H2SO4) Start->Dissolve Load Catalyst Loading (Pd/C, Inert Atmosphere) Dissolve->Load React Hydrogenation (5 bar H2, 100°C, 8h) Load->React Filter Catalyst Filtration (Remove Pd/C) React->Filter Filter->Load Recycle Catalyst (Optional) Conc Concentration & Cooling (Crystallization) Filter->Conc Filtrate Isolate Filtration & Drying (Final Product) Conc->Isolate End 4-HPAA Product Isolate->End

Figure 2: Process workflow from feedstock preparation to product isolation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Reaction Rate Catalyst poisoning or insufficient acid.1. Ensure 4-HMA feed is free of sulfur/halide impurities.2. Increase H2SO4 loading slightly.3. Verify H2 mass transfer (stirring speed).
Low Yield (Over-reduction) Temperature too high or reaction time too long.1. Reduce temperature to 90°C.2. Stop reaction immediately upon cessation of H2 uptake.
Colored Product Oxidation of phenolic group during workup.1. Perform workup under Nitrogen.2. Add trace sodium bisulfite during crystallization.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (General reference for benzylic hydrogenolysis conditions).
  • Kihara, T. et al. (1982). Process for preparing 4-hydroxyphenylacetic acid. US Patent 4,337,355. Link

  • Bauer, K. et al. (1982). Method for the production of 4-hydroxyphenylacetic acid. US Patent 4,329,497. Link

  • Hoechst AG. (1979). Process for the preparation of 4-hydroxyphenylacetic acid. European Patent EP0003825B1. Link

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Hydroxymandelic Acid Synthesis

Welcome to the Advanced Synthesis Support Module. Subject: 4-Hydroxymandelic Acid (4-HMA) | CAS: 1198-84-1 Context: Chemical Condensation Route (Phenol + Glyoxylic Acid)[1][2] Core Reaction Optimization (The Chemistry) T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 4-Hydroxymandelic Acid (4-HMA) | CAS: 1198-84-1 Context: Chemical Condensation Route (Phenol + Glyoxylic Acid)[1][2]

Core Reaction Optimization (The Chemistry)

The dominant industrial route for 4-HMA is the base-catalyzed condensation of phenol with glyoxylic acid. While seemingly simple, this reaction is governed by a competition between regioselectivity (ortho vs. para attack) and poly-substitution (bis-alkylation).[2]

Q: My isolated yield is consistently low (<40%). What is the primary cause?

A: The culprit is likely competitive Glyoxylic Acid disproportionation (Cannizzaro reaction) or Bis-alkylation. [1]

The Fix:

  • Stoichiometry is King: You must run the reaction with a significant excess of phenol.[1][2] A molar ratio of 3:1 to 5:1 (Phenol:Glyoxylic Acid) is required.[2]

    • Why? High phenol concentration statistically favors the mono-substitution (formation of 4-HMA) over the second attack which leads to 2,4-dihydroxymandelic acid byproducts.[1][2] It also ensures glyoxylic acid reacts with phenol rather than itself.[2]

  • Addition Protocol: Do not mix everything at once. Add the glyoxylic acid solution slowly to the alkaline phenol solution.

    • Why? This keeps the instantaneous concentration of glyoxylic acid low, suppressing the intermolecular Cannizzaro reaction (where glyoxylic acid destroys itself to form glycolic and oxalic acid).

Q: I am getting too much ortho-isomer (2-hydroxymandelic acid). How do I shift to para?

A: Regioselectivity is driven by steric hindrance and cation coordination. [1]

The Fix:

  • Temperature Control: Maintain the reaction between 40°C and 60°C . Higher temperatures (>80°C) tend to increase the thermodynamic ortho product and bis-alkylation.[2]

  • Catalytic Additives:

    • Anion Exchange Resins: Conducting the reaction in the presence of a quaternary ammonium functionalized resin (e.g., Amberlite IRA-400 type) has been shown to improve yield and specificity by stabilizing the transition state.

    • Cation Influence: While NaOH is standard, using larger counter-ions (like quaternary ammonium salts as Phase Transfer Catalysts) can sterically hinder the ortho position, pushing the glyoxylic acid attack to the para position.

Visualizing the Reaction Pathway

The following diagram illustrates the critical branching points where yield is lost.

ReactionPathway Phenol Phenol (Excess) Inter Phenolate Ion Phenol->Inter Glyox Glyoxylic Acid Glyox->Inter Slow Addition Base NaOH / Catalyst Base->Inter Cannizzaro Cannizzaro Rxn (Glycolic + Oxalic Acid) Inter->Cannizzaro If Glyox Excess Ortho 2-HMA (Ortho Isomer) Inter->Ortho High Temp / No Steric Control Para 4-HMA (Target Product) Inter->Para Optimized Conditions Bis Bis-Alkylated Byproducts Ortho->Bis Over-reaction Para->Bis Over-reaction

Figure 1: Reaction pathway showing yield-loss vectors (Red) vs. target pathway (Green).[2]

Workup & Isolation (The Physics)

4-HMA is highly water-soluble due to its polarity (phenolic -OH, alcoholic -OH, and carboxylic acid groups).[2] Standard organic extraction often fails, leaving the product in the aqueous waste.

Q: Extraction with Dichloromethane (DCM) or Ether yields almost nothing.[2]

A: 4-HMA is too polar for non-polar solvents.[1][2] You need high-polarity organic solvents and "Salting Out." [2]

The Fix:

  • Solvent Selection: Switch to Ethyl Acetate (EtOAc) or Methyl Isobutyl Ketone (MIBK) .[1][2] These are the industry standards for this molecule.

  • Salting Out: Before extraction, saturate the acidified aqueous phase with NaCl (Sodium Chloride) .[1][2]

    • Why? This increases the ionic strength of the water, disrupting the hydration shell around the 4-HMA molecules and forcing them into the organic phase (Hofmeister effect).

  • pH Adjustment: Ensure the pH is adjusted to pH 1–2 using concentrated HCl before extraction. You must suppress the ionization of the carboxylic acid (pKa ~3.4) to extract it into an organic solvent.[2][3]

Q: How do I remove the excess phenol?

A: Steam distillation or selective solvent wash.

The Fix:

  • Steam Distillation: After the reaction (but before acidification), steam distill the alkaline solution. Phenol is volatile with steam; the 4-HMA salt is not.[2]

  • Solvent Wash: Wash the alkaline reaction mixture (pH > 10) with an organic solvent (like Toluene).[2] Phenol (as phenolate) stays in water, but unreacted neutral organics might leave.[2] Correction: Actually, at pH > 10, phenol is also a phenolate and stays in water.

  • Refined Protocol: Acidify to pH 6-7 first. At this pH, 4-HMA (carboxylic acid) is ionized (soluble in water), but Phenol (pKa ~10) is protonated and organic-soluble.[2] Extract with Toluene to remove Phenol.[2][4] Then acidify to pH 1 to extract 4-HMA.

Visualizing the Purification Workflow

Purification RxnMix Crude Reaction Mix (Alkaline pH > 12) Step1 Adjust to pH 6.5 - 7.0 RxnMix->Step1 Wash Wash with Toluene/Benzene Step1->Wash PhenolWaste Organic Phase: Removes Excess Phenol Wash->PhenolWaste AqPhase Aqueous Phase: Contains 4-HMA Salt Wash->AqPhase Step2 Acidify to pH 1.0 + Saturate with NaCl AqPhase->Step2 Extract Extract with EtOAc or MIBK Step2->Extract Final Evaporate & Crystallize (Target 4-HMA) Extract->Final

Figure 2: Differential pH extraction strategy to separate Phenol from 4-HMA.[2]

Critical Parameters Summary

ParameterRecommended RangeScientific Rationale
Phenol:Glyoxylic Ratio 3:1 to 5:1 Mass action law forces mono-substitution; prevents bis-products [1].[1][2]
Reaction Temperature 40°C – 60°C Balances kinetics vs. thermodynamics.[1][2] High temp favors ortho and tars [2].[2]
pH Strategy Start >12, Wash @ 7, Extract @ 1 Exploits pKa differences: Phenol (pKa 10) vs Carboxylic Acid (pKa 3.4).[1][2]
Extraction Solvent EtOAc or MIBK High polarity required.[1][2] Non-polar solvents (DCM/Hexane) will fail [3].[2]
Catalyst Anion Exchange Resin Stabilizes transition state; improves yield and purity [2].[1][2]

References

  • Kessels, R. (2002).[1][2] Method of preparing 2- and 4-hydroxymandelic acid. US Patent 6,359,172.[2][5]

  • Wang, Y. et al. (2009).[2] Method for preparing p-hydroxymandelic acid. CN Patent 101417942A.[2]

  • NIST Standard Reference Data. 4-Hydroxymandelic acid Solubility and Properties. [2]

Sources

Optimization

Technical Support Hub: Biosynthesis of Mandelic Acid Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Enzymatic & Metabolic Challenges in Mandelic Acid Production Introduction: The Biosynthetic Landscape Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Enzymatic & Metabolic Challenges in Mandelic Acid Production

Introduction: The Biosynthetic Landscape

Welcome to the technical support center for mandelic acid biosynthesis. As researchers, you are likely navigating the transition from chemical synthesis (cyanohydrin hydrolysis) to biocatalytic routes to access high-value chiral synthons like (R)-mandelic acid and 4-hydroxymandelic acid .

This guide addresses the three primary biosynthetic architectures:

  • Nitrilase-Mediated Hydrolysis : Direct conversion of mandelonitriles.

  • De Novo Biosynthesis (HmaS) : Fermentative production from glucose via the shikimate pathway.

  • Dynamic Kinetic Resolution (DKR) : Racemase-coupled crystallization for 100% theoretical yield.

Module 1: The Nitrilase Route (Direct Hydrolysis)

Core Challenge: Substrate inhibition and byproduct formation (amides).

System Architecture

The nitrilase enzyme (EC 3.5.5.1) hydrolyzes mandelonitrile directly to mandelic acid and ammonia. However, the substrate (mandelonitrile) exists in equilibrium with benzaldehyde and HCN. Benzaldehyde is highly toxic to nitrilases, causing rapid deactivation.

Troubleshooting Guide: Nitrilase Instability & Low Yield
SymptomProbable CauseDiagnostic StepCorrective Action
Rapid Activity Loss (<1 hr) Aldehyde toxicity (enzyme deactivation by benzaldehyde).Check free aldehyde conc. via HPLC.[1][2][3][4][5][6]Protocol A : Add Sodium Bisulfite (NaHSO₃) to sequester aldehyde.
High Amide Byproduct Enzyme hydration activity > hydrolysis activity.Analyze product ratio (Acid vs Amide).Decrease pH to <7.0 (favoring acid formation) or screen Acidovorax vs Alcaligenes variants.
Low Enantiomeric Excess (ee) Non-selective chemical hydrolysis background.Run a "no-enzyme" blank control.Lower temperature (4°C - 15°C) to suppress chemical hydrolysis; increase enzyme loading.
Protocol A: Bisulfite-Mediated One-Pot Synthesis

Standard Operating Procedure for mitigating aldehyde toxicity.

  • Buffer Prep : 100 mM Potassium Phosphate, pH 7.5.

  • Sequestration : Dissolve Sodium Bisulfite (1.2 eq relative to substrate) in buffer.

  • Substrate Addition : Add mandelonitrile (or benzaldehyde + NaCN). The bisulfite forms a stable adduct with free benzaldehyde.

  • Initiation : Add Nitrilase (whole cell lyophilized powder, 20-40 g/L).

  • Reaction : Incubate at 30°C, 200 rpm. The nitrilase pulls the equilibrium by consuming the low concentration of free nitrile, while bisulfite buffers the aldehyde.

Module 2: De Novo Biosynthesis (HmaS Route)

Core Challenge: Flux imbalance and cofactor dependency.

Mechanism & Pathway Logic

This route utilizes Hydroxymandelate Synthase (HmaS) , a non-heme iron(II) dependent dioxygenase. It converts 4-hydroxyphenylpyruvate (HPP) to (S)-4-hydroxymandelate. This pathway relies on the shikimate pathway for precursor supply.

Visualizing the Pathway Flux

MandelicBiosynthesis Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Glycolysis HPP 4-Hydroxyphenylpyruvate (HPP) Shikimate->HPP Prephenate Dehydrogenase HmaS HmaS Enzyme (Fe2+, O2) HPP->HmaS Substrate Binding Phe L-Phenylalanine HPP->Phe Competing Pathway Tyr L-Tyrosine HPP->Tyr Competing Pathway HMA 4-Hydroxymandelate HmaS->HMA Dioxygenation

Figure 1: De Novo Biosynthesis Pathway. Note the critical branch point at HPP, where flux competes between amino acid synthesis and HmaS activity.

FAQ: HmaS Performance Issues

Q: My HmaS activity drops immediately upon cell lysis. Why? A: HmaS is an Fe(II)-dependent dioxygenase.[7] The iron center is susceptible to oxidation to Fe(III), which inactivates the enzyme.

  • Fix: Always include Ascorbate (2 mM) and Catalase in your lysis buffer to prevent oxidative damage. Perform purification under anaerobic conditions if possible.

Q: I am seeing high levels of phenylpyruvate but low mandelate. Is the enzyme dead? A: Check your substrate specificity. HmaS from Amycolatopsis orientalis prefers 4-hydroxyphenylpyruvate. If you are using phenylpyruvate (non-hydroxylated), the turnover rate is significantly lower. Ensure you are using the correct HmaS variant (e.g., Nocardia variants may have broader specificity).

Module 3: Dynamic Kinetic Resolution (Racemase)

Core Challenge: Overcoming the 50% yield limit of kinetic resolution.

The "Racemase" Solution

Standard kinetic resolution yields max 50% product.[8] By adding Mandelate Racemase (MR) , you convert the unreacted (S)-enantiomer back into the racemate, allowing the lipase or nitrilase to consume 100% of the material eventually.

Critical Troubleshooting: Solvent Incompatibility

Mandelate racemase is notoriously unstable in organic solvents, which are often required for high substrate loading.

Logic Tree: Low Yield in DKR

DKR_Troubleshooting Start Problem: Low Yield in DKR (<50%) CheckSolvent Check Solvent System Start->CheckSolvent IsOrganic Is Organic Solvent > 20%? CheckSolvent->IsOrganic ReduceOrg Action: Reduce Organic Phase Use Biphasic System IsOrganic->ReduceOrg Yes CheckEquil Check Racemization Equilibrium IsOrganic->CheckEquil No IsRacemizing Is (S)-Mandelate racemizing? CheckEquil->IsRacemizing AddCryst Action: Implement In Situ Crystallization (Use (1R,2R)-DPEN) IsRacemizing->AddCryst Yes (But slow) CheckEnz Action: Check MR Activity (Metal Ion Dependency Mg2+) IsRacemizing->CheckEnz No

Figure 2: Troubleshooting logic for Dynamic Kinetic Resolution (DKR) failures.

Module 4: Analytical Validation (HPLC)

Core Requirement: Accurate determination of Enantiomeric Excess (ee).

Do not rely on optical rotation alone. Use Chiral HPLC.[1]

ParameterRecommended ConditionNotes
Column CHIRALPAK® IC (Immobilized Cellulose)Superior to coated phases (AD/OD) for robustness in polar solvents.[9]
Mobile Phase n-Hexane : Ethanol : TFA (90 : 10 : 0.1)TFA is critical to suppress peak tailing of the carboxylic acid group.
Flow Rate 1.0 mL/min
Detection UV @ 225 nmMandelic acid has weak absorption; 254 nm is often too low sensitivity.
Elution Order (R)-Mandelic Acid typically elutes firstAlways verify with a pure standard of (R)-MA.

References

  • Enzyme Engineering for Nitrilases : "Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae." Metabolic Engineering, 2018. Link

  • Nitrilase Mechanism & Inhibition : "The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis." Biochemistry, 2010. Link

  • HmaS Structure & Function : "Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate." Biochemistry, 2008. Link

  • Racemase Applications : "Exploiting Racemases." Advances in Biochemical Engineering/Biotechnology, 2016. Link

  • Chiral Separation Protocol : "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Pharmaceutical Analysis, 2011. Link

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-Hydroxymandelic Acid (4-HMA)

Ticket ID: HMA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Mobile Phase & Retention for 4-Hydroxymandelic Acid Executive Summary & Chemical Profile User Query: "I cannot ge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HMA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Mobile Phase & Retention for 4-Hydroxymandelic Acid

Executive Summary & Chemical Profile

User Query: "I cannot get 4-hydroxymandelic acid to retain on my C18 column, and the peak shape is tailing. How do I optimize the mobile phase?"

Scientist’s Analysis: 4-Hydroxymandelic acid (4-HMA) presents a classic "polar acidic" separation challenge. It possesses two ionizable groups: a carboxylic acid (pKa ~3.4) and a phenolic hydroxyl (pKa ~9.5).

  • The Retention Problem: At neutral pH, the carboxylic acid is deprotonated (COO⁻), making the molecule highly polar and unretained on standard C18 stationary phases. It elutes in the void volume (

    
    ).
    
  • The Tailing Problem: The phenolic group and the free carboxylic acid can interact with residual silanols on the silica surface, causing severe tailing.

To fix this, we must force the molecule into its neutral, hydrophobic state using pH suppression and select a column capable of handling high-aqueous conditions .

Chemical Profile Table
ParameterValueChromatographic Implication
Structure Aromatic ring + Glycolic acid side chain + p-HydroxylHigh Polarity
pKa (Carboxyl) ~3.4Mobile phase pH must be < 3.0 to suppress ionization.
pKa (Phenol) ~9.5Remains neutral at acidic pH; rarely affects retention in RP-HPLC.
Log P ~0.3 (Low)Weak hydrophobic interaction; requires low organic % for retention.

Core Protocol: The Optimized Mobile Phase

Do not use a standard gradient starting at 10-20% organic. 4-HMA requires near-zero organic conditions to bind.

Recommended Mobile Phase System

Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 2.5

  • Why: Phosphate provides superior buffering capacity at pH 2.5 compared to Formic Acid. The low pH ensures the carboxylic acid is protonated (neutral), maximizing retention.

  • Preparation: Dissolve KH₂PO₄ in water. Adjust pH to 2.5 using H₃PO₄ (Phosphoric Acid). Filter through 0.22 µm.

Mobile Phase B (Organic): 100% Methanol (MeOH)

  • Why: Methanol is a weaker solvent than Acetonitrile (ACN). For early eluting polar compounds, MeOH allows for finer control of retention at low percentages.

Stationary Phase Selection (Critical)

Do NOT use: Standard C18 (e.g., standard ODS).

  • Risk:[1][2] "Phase Collapse" (Dewetting). Standard C18 chains fold down in 100% aqueous conditions, losing surface area and retention.

MUST USE: Polar-Embedded C18 or C18-Aq (Aqueous Stable).

  • Examples: Agilent SB-Aq, Phenomenex Kinetex Polar C18, Waters Atlantis T3.

  • Mechanism:[2][3] These phases have hydrophilic groups near the silica surface that allow water to penetrate, keeping the C18 chains extended even in 100% buffer.

Standard Gradient Protocol
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.00 98%2%Loading: High aqueous to force retention.
5.00 98%2%Isocratic Hold: Essential for polar retention.
15.00 70%30%Ramp: Elute hydrophobic impurities (e.g., aldehydes).
16.00 5%95%Wash: Clean column.
20.00 98%2%Re-equilibration.

Troubleshooting Guide (Q&A Format)

Issue 1: "The peak elutes at the void volume (dead time)."

Diagnosis: The molecule is ionized. Root Cause: Your mobile phase pH is likely > 3.4. If the pH is near the pKa, 50% of the molecule is ionized (COO⁻), which is too polar for the column to hold. The Fix:

  • Check pH: Ensure Mobile Phase A is pH 2.5 ± 0.1.

  • Verify Column: If pH is correct but retention is zero, your C18 phase has likely collapsed. Switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a C18-Aq column.

Issue 2: "The peak is tailing severely (As > 1.5)."

Diagnosis: Secondary Silanol Interactions.[2] Root Cause: The analyte is interacting with the silica support, not just the C18 chains. This often happens if the buffer concentration is too low to mask these sites. The Fix:

  • Increase Ionic Strength: Increase phosphate buffer concentration from 10 mM to 25 mM or 50 mM. This "swamps" the silanol sites.

  • Add Triethylamine (TEA): (Optional) Add 5 mM TEA to the mobile phase. TEA competes for the silanol sites, sharpening the peak. Note: This suppresses ionization in MS detection.

Issue 3: "I see split peaks or doublets."

Diagnosis: Solvent Mismatch. Root Cause: The sample is dissolved in 100% Methanol or Acetonitrile. When injected into a 98% Aqueous mobile phase, the strong solvent "carries" some analyte down the column before it can bind. The Fix:

  • Dissolve the sample in Mobile Phase A (Buffer) or water. The sample solvent must be weaker than or equal to the starting mobile phase.

Logic Flow: Method Development Decision Tree

The following diagram illustrates the decision-making process for optimizing 4-HMA separation.

HMA_Optimization Start Start: 4-HMA Method Dev Check_Retention Check Retention (k') Start->Check_Retention Is_Retained Is k' > 2.0? Check_Retention->Is_Retained Check_pH Check Mobile Phase pH Is_Retained->Check_pH No (Elutes in Void) Check_Shape Check Peak Shape Is_Retained->Check_Shape Yes pH_High pH > 3.0? Check_pH->pH_High Adjust_pH Action: Lower pH to 2.0-2.5 (Suppress Ionization) pH_High->Adjust_pH Yes Check_Column Check Column Type pH_High->Check_Column No (pH is already low) Adjust_pH->Check_Retention Is_Standard_C18 Standard C18? Check_Column->Is_Standard_C18 Switch_Aq Action: Switch to C18-Aq (Prevent Phase Collapse) Is_Standard_C18->Switch_Aq Yes Switch_Aq->Check_Retention Is_Tailing Tailing Factor > 1.5? Check_Shape->Is_Tailing Buffer_Conc Action: Increase Buffer Conc. (20mM -> 50mM) Is_Tailing->Buffer_Conc Yes (Silanol Interaction) Sample_Solvent Action: Match Sample Solvent to Mobile Phase A Is_Tailing->Sample_Solvent Yes (Split Peak)

Caption: Decision tree for troubleshooting retention and peak shape issues for polar acidic compounds like 4-HMA.

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid instead of Phosphate Buffer? A: Yes, but with caveats. Formic acid (0.1%) creates a pH of ~2.7, which is sufficient for retention. However, its buffering capacity is lower than phosphate. If your sample is dirty or has a high pH matrix, formic acid may not maintain the local pH required for peak stability, leading to wandering retention times. Use Formic Acid only if you are using LC-MS (Mass Spec). For UV detection, Phosphate is superior.

Q: Why does my baseline drift upwards during the gradient? A: This is likely due to the absorbance of the organic modifier. At 210-220 nm (where 4-HMA absorbs strongly), Methanol absorbs UV light. As % Methanol increases, the baseline rises.

  • Fix: Use "HPLC Grade" or "Gradient Grade" Methanol. Alternatively, set the reference wavelength on your DAD detector (e.g., 360 nm) to subtract the drift, though this can reduce sensitivity.

Q: How do I separate 4-HMA from Mandelic Acid (MA)? A: Mandelic Acid lacks the 4-hydroxyl group, making it slightly more hydrophobic than 4-HMA.

  • In a Reverse Phase system (C18), 4-HMA will elute first , followed by Mandelic Acid.

  • To improve resolution between them, lower the gradient slope (e.g., 0-10% B over 20 minutes) or lower the column temperature to 20°C to increase selectivity.

References

  • Phenomenex. (2025).[4] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-Hydroxymandelic Acid Compound Summary (PubChem). Retrieved from

  • Drawell Analytical. (2025). Strategies for Method Development and Optimization in HPLC. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Fixes. Retrieved from

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

Sources

Optimization

overcoming low enantioselectivity in chiral chromatography of mandelic acid

Technical Support Center: Chiral Chromatography of Mandelic Acid Subject: Overcoming Low Enantioselectivity & Peak Tailing in Mandelic Acid Separation Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Chromatography of Mandelic Acid Subject: Overcoming Low Enantioselectivity & Peak Tailing in Mandelic Acid Separation Lead Scientist: Dr. A. Vance, Senior Applications Specialist[1]

Introduction: The "Acidic Challenge"

Welcome to the technical support hub. If you are struggling with the chiral separation of Mandelic Acid (MA) , you are likely facing one of two demons: peak tailing or complete co-elution .

Mandelic acid is a polar, aromatic


-hydroxy acid (

).[1] The root cause of most separation failures here is ionization .[1] In standard neutral solvents, MA partially ionizes, disrupting the delicate hydrogen-bonding networks required for chiral recognition on polysaccharide or Pirkle-type columns.

This guide moves beyond generic advice. We will troubleshoot your specific symptoms using protocols validated for Chiralpak® AD/IC and Whelk-O® 1 stationary phases.

Module 1: Mobile Phase Optimization (The #1 Culprit)

User Issue: "My peaks are tailing severely, or I see a single broad peak instead of two."

Diagnosis: The carboxylic acid moiety is ionizing.[1][2] The anionic form of Mandelic Acid acts as a chaotic interferer, sticking to non-specific sites on the silica matrix (silanols) rather than the chiral selector.

The Fix: Acid Suppression Protocol You must suppress ionization to force the molecule into its neutral, protonated state (


).
Protocol A: The "Golden Standard" Mobile Phase

For Normal Phase (NPLC) on Polysaccharide columns (AD-H, OD-H, IC):

  • Solvent A: n-Hexane (or n-Heptane)[1]

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH)[1]

  • The Critical Additive: Trifluoroacetic Acid (TFA) at 0.1% (v/v) .[1]

    • Why TFA? It is a stronger acid than Acetic Acid, providing sharper peaks for stronger acids like MA.[1]

    • Why not Diethylamine (DEA)? Never use basic additives for acidic analytes; this causes salt formation and precipitation.[1]

Troubleshooting Logic Flow:

MobilePhaseLogic Start Symptom: Low Resolution / Tailing CheckAdditive Is Acid Additive Present? Start->CheckAdditive AddTFA Action: Add 0.1% TFA to Mobile Phase CheckAdditive->AddTFA No CheckConc Is Concentration > 0.1%? CheckAdditive->CheckConc Yes AddTFA->CheckConc ReduceInj Action: Reduce Injection Mass (Overloading causes tailing) CheckConc->ReduceInj Peaks still broad SwitchCol Action: Switch Column Selector CheckConc->SwitchCol Peaks sharp but overlapping

Figure 1: Decision logic for mobile phase troubleshooting. Note that peak sharpness must be addressed before selectivity.

Module 2: Column Selection & Screening

User Issue: "I am using Chiralcel OD-H and getting no separation (


)."

Diagnosis: While Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) is a workhorse, it often lacks the specific "pocket" shape required for Mandelic Acid's aromatic ring.

The Fix: Switch the Recognition Mechanism Mandelic acid requires a stationary phase that can engage in


 stacking  and Hydrogen Bonding  simultaneously.
Comparative Screening Data

The following data summarizes expected performance for Mandelic Acid (racemate) under NPLC conditions (Hexane/IPA/TFA 90:10:0.1):

Column TypeStationary PhaseSelectivity (

)
Resolution (

)
Verdict
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.2 - 1.4 > 2.0 Recommended. Excellent H-bonding capability.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.0 - 1.1< 1.0Poor. Often fails to resolve MA without heavy optimization.[1]
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)1.3 - 1.5 > 3.0 Excellent. The chlorinated substituent alters the chiral cavity, often fitting acidic drugs better.
Whelk-O 1 Pirkle-Type (DNB-based)1.4 - 1.6 > 4.0 Best for Acids. Designed specifically for

-acid/base interactions.

Expert Insight: If you are developing a method for preparative scale, choose Whelk-O 1 .[1] It is covalently bonded (robust) and utilizes a "donor-acceptor" mechanism that is highly specific for aromatic acids, often yielding higher


 values than polysaccharides.[1]

Module 3: Thermodynamic Tuning

User Issue: "I have partial separation (


), but I need baseline (

)."

Diagnosis: Your mobile phase is correct, but the kinetics of desorption are too fast.

The Fix: The Temperature/Flow Relationship Chiral recognition is an enthalpy-driven process.[3] Lowering the temperature increases the energy difference (


) between the two enantiomer-selector complexes.
Optimization Protocol:
  • Temperature: Drop column oven temperature from 25°C to 10°C or 15°C .

    • Effect: Retention times will increase, but

      
       usually increases significantly for Mandelic Acid.[1]
      
  • Flow Rate: Reduce flow from 1.0 mL/min to 0.5 - 0.8 mL/min .

    • Effect: Improves efficiency (

      
      ) by minimizing mass transfer resistance.[1]
      

Module 4: Reversed Phase (RP) & Alternative Modes

User Issue: "I cannot use Hexane. I need an aqueous method for LC-MS."

Diagnosis: Standard coated NPLC columns (AD-H) cannot tolerate water.[1] You must use Immobilized or Specialized RP columns.[1]

The Fix: Reversed-Phase Chiral Chromatography

Option A: Immobilized Polysaccharide (Chiralpak IC-3)
  • Mobile Phase: Acetonitrile / Water / TFA (e.g., 40:60:0.1).[1]

  • Mechanism: Hydrophobic inclusion.[1]

  • Note: Ensure the pH is < 3.0 to keep Mandelic Acid protonated.[1]

Option B: Macrocyclic Antibiotics (Chirobiotic T / Teicoplanin)
  • Suitability: Excellent for

    
    -hydroxy acids.[1]
    
  • Mobile Phase: Methanol / Water (variable ratio).[1]

  • Mechanism: Teicoplanin contains an "aglycone basket" that fits hydroxy acids perfectly.[1]

Method Development Workflow:

MethodDev Input Sample: Mandelic Acid Screen1 Screen 1: NPLC (Hex/IPA/TFA) Cols: AD-H, IC, Whelk-O Input->Screen1 Screen2 Screen 2: RPLC (ACN/H2O/TFA) Cols: IC-3, Chirobiotic T Input->Screen2 Decision Selectivity > 1.2? Screen1->Decision Screen2->Decision Decision->Input No (Change Solvent) Optimize Optimize T & Flow (Drop to 15°C) Decision->Optimize Yes Final Validate Method Optimize->Final

Figure 2: Strategic workflow for method development. NPLC is preferred for speed; RPLC for MS compatibility.[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.[1] (Standard polysaccharide column application data).

  • Regis Technologies. Whelk-O® 1 Chiral Stationary Phase Technical Guide. (Specifics on donor-acceptor mechanisms for acidic compounds).

  • Zhang, Y., et al. (2009).[1] "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase." Journal of Chromatography A, 1216(18).[1] (Validates Chiralpak IC performance).

  • Watanabe, Y., et al. (2020).[1][4] "Direct enantioseparation of mandelic acid by HPLC using a phenyl column precoated with cyclodextrin." Chirality, 32(7).[1] (Alternative RP methods).

  • Phenomenex. Chiral HPLC Separations Guide. (General troubleshooting for peak tailing in chiral HPLC).

Sources

Troubleshooting

minimizing byproducts in 4-hydroxymandelic acid synthesis from phenol

Topic: Minimizing Byproducts in the Condensation of Phenol and Glyoxylic Acid Introduction: The Selectivity Challenge Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproducts in the Condensation of Phenol and Glyoxylic Acid

Introduction: The Selectivity Challenge

Welcome to the Technical Support Center. This guide addresses the critical challenges in synthesizing 4-hydroxymandelic acid (4-HMA) via the hydroxyalkylation of phenol with glyoxylic acid.

The primary difficulty in this synthesis is regioselectivity . The reaction, typically catalyzed by base (NaOH/KOH), involves the electrophilic attack of glyoxylic acid on the phenolate ring. Because the phenolate ion activates both the ortho and para positions, users frequently encounter significant quantities of the unwanted ortho-isomer (2-hydroxymandelic acid) and over-condensation byproducts (bis-derivatives).

This guide provides self-validating protocols to maximize the para-isomer (4-HMA) yield while suppressing side reactions.

Module 1: Reaction Optimization (Upstream)

The Mechanism & Control Logic

The reaction follows an electrophilic aromatic substitution pathway. In alkaline media, the active nucleophile is the phenolate ion .

  • Kinetic Control: The para-position is sterically less hindered but electronically less activated than the ortho-position (which can be stabilized by coordination with the metal cation).

  • Thermodynamic Control: Higher temperatures often promote reversibility, sometimes favoring the more stable para-isomer, but simultaneously increasing the rate of irreversible byproduct formation (oxidation and bis-condensation).

Standard Operating Protocol (SOP-01): Alkaline Condensation

Target: >85% para-selectivity.

Reagents:

  • Phenol (Mol.[1][2] Wt. 94.11)

  • Glyoxylic Acid (50% aq.[3] solution) (Mol. Wt. 74.04)

  • Sodium Hydroxide (NaOH) (20-30% aq. solution)

Step-by-Step Workflow:

  • Phenolate Formation: Charge Phenol into the reactor. Add NaOH solution slowly at 20°C.

    • Critical Ratio: Use a Phenol:Glyoxylic Acid molar ratio of 1.5:1 to 3:1 . Excess phenol statistically reduces the probability of glyoxylic acid reacting twice with the same phenol ring (disubstitution).

  • Condensation: Cool the phenolate mixture to 15–20°C .

  • Addition: Add Glyoxylic Acid dropwise over 2–4 hours.

    • Why? Slow addition maintains a low concentration of the electrophile, favoring mono-substitution over di-substitution.

  • Maturation: Stir at 30–40°C for 12–24 hours.

    • Note: Do not exceed 50°C. Temperatures >60°C significantly increase the formation of Bis(4-hydroxyphenyl)acetic acid .

Troubleshooting Table: Reaction Phase
SymptomProbable CauseCorrective Action
High Ortho-Isomer (2-HMA) Metal cation coordination effect.Switch Base: Use KOH instead of NaOH. The larger K+ ion coordinates less effectively with the ortho oxygen and the carboxylate, reducing ortho attack [1].
High Disubstituted Product Localized high concentration of Glyoxylic Acid.Improve Agitation: Increase stirring RPM. Dilution: Dilute Glyoxylic Acid feed before addition.
Dark/Pink Reaction Mass Oxidation of phenolate to quinones.Inert Atmosphere: Ensure strict N2 purging. Add reducing agent (e.g., Sodium Bisulfite, 0.5 mol%) to the reaction.

Module 2: Pathway Visualization

The following diagram illustrates the reaction divergence. The goal is to maximize the green path while suppressing the red paths.

G Phenol Phenol (Excess) Intermediate Transition State (Phenolate) Phenol->Intermediate Glyoxylic Glyoxylic Acid Glyoxylic->Intermediate Para_HMA 4-Hydroxymandelic Acid (Target: >85%) Intermediate->Para_HMA Low Temp Steric Preference Ortho_HMA 2-Hydroxymandelic Acid (Ortho-Isomer) Intermediate->Ortho_HMA Cation Coordination (Na+ effect) Quinones Quinones (Oxidation) Intermediate->Quinones O2 Presence Bis_Product Bis(4-hydroxyphenyl) acetic acid Para_HMA->Bis_Product Excess Heat (>60°C) Acidic Workup

Figure 1: Reaction pathway showing the competition between the target para-isomer (Green) and major byproducts (Red/Yellow).

Module 3: Downstream Processing (Purification)

Achieving pharmaceutical-grade purity requires removing the excess phenol and separating the ortho-isomer.

Protocol: Selective Isolation
  • Phenol Removal (Extraction):

    • Adjust reaction mass pH to 6.5 – 7.0 using H2SO4.

    • Mechanism:[3][4][5][6][7][8] At this pH, 4-HMA (pKa ~3.4) is ionized (soluble in water), while Phenol (pKa ~10) is protonated (organic soluble).

    • Extract with MIBK (Methyl Isobutyl Ketone) or Ethyl Acetate.

    • Validation: Check aqueous layer by HPLC. Phenol content should be <0.5%.

  • Isomer Separation (Ion Exchange):

    • If crystallization alone fails to remove 2-HMA to spec, use a basic anion exchange resin (e.g., Amberlite IRA-400).

    • Elution Logic: 2-HMA binds more strongly than 4-HMA due to chelation effects.

    • Load column at pH 7 -> Elute 4-HMA first with dilute acetic acid -> Elute 2-HMA later with stronger acid [2].

  • Crystallization:

    • Acidify the purified aqueous stream to pH 1.0–1.5 with conc. HCl.

    • Cool to 0–5°C. 4-HMA crystallizes as the monohydrate.

Frequently Asked Questions (FAQ)

Q1: Why is my final product colored (pink/brown) despite good HPLC purity?

  • A: This indicates trace oxidation products (quinones) formed during the alkaline phase.

  • Fix: Add 0.1% EDTA during the initial reaction to sequester metal ions that catalyze oxidation, and ensure the acidification step is performed under nitrogen.

Q2: I see a peak at RRT 1.2 that increases when I heat the reaction longer. What is it?

  • A: This is likely Bis(4-hydroxyphenyl)acetic acid .

  • Fix: This forms when 4-HMA condenses with another phenol molecule. Strictly limit reaction temperature to <50°C and avoid prolonged holding times at acidic pH during workup.

Q3: Can I use acid catalysis (e.g., H2SO4) instead of base?

  • A: It is possible but not recommended for high selectivity. Acid catalysis generally produces higher ratios of the ortho-isomer and significantly more "bis" byproduct due to the higher reactivity of the carbocation intermediate compared to the phenolate mechanism [3].

References

  • Selectivity in Phenol Condensations

    • Source: Wikipedia/General Chemistry. "4-Hydroxymandelic acid."[1][2][9][4][10][5][8][11][12]

    • URL:[Link][1][2][10]

  • Separation of Isomers (Ion Exchange)
  • Catalysis and Byproducts

    • Source: ACS Omega (2020). "Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation..." (Analogous mechanism for substituted phenols).[11]

    • URL:[Link]

Sources

Optimization

purification strategies for crude (S)-4-hydroxymandelic acid

Welcome to the (S)-4-Hydroxymandelic Acid (HMA) Technical Support Center . This guide is structured as a dynamic troubleshooting repository designed for process chemists and purification engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the (S)-4-Hydroxymandelic Acid (HMA) Technical Support Center .

This guide is structured as a dynamic troubleshooting repository designed for process chemists and purification engineers. It prioritizes the specific physicochemical properties of HMA (pKa, solubility, and chirality) to resolve common isolation bottlenecks.

Ticket #001: Process Overview & Logic

User Question: What is the most efficient workflow to isolate (S)-4-HMA from a crude biocatalytic broth or chemical synthesis mixture?

Technical Response: The purification strategy relies heavily on the "pH Swing" principle, exploiting the acidity difference between HMA (pKa ~3.4), impurities like Phenol (pKa ~9.9), and neutral byproducts.[1]

The Core Workflow (Graphviz Visualization):

HMA_Purification_Workflow Crude Crude Mixture (Broth/Synthesis) Clarification Clarification (Centrifugation/Celite) Crude->Clarification pH_Swing_1 pH Swing 1 (pH 6.5) Impurity Removal Clarification->pH_Swing_1 Extraction_1 Org. Wash (EtOAc/BuOAc) Removes Phenols pH_Swing_1->Extraction_1 Org. Waste Aqueous_Phase Aqueous Phase (Contains HMA-Salt) pH_Swing_1->Aqueous_Phase pH_Swing_2 pH Swing 2 (pH 1.5-2.0) Acidification Aqueous_Phase->pH_Swing_2 Extraction_2 Product Extraction (EtOAc/MTBE) pH_Swing_2->Extraction_2 Crystallization Cooling Crystallization (Water/Seed) Extraction_2->Crystallization

Caption: Figure 1.[1][2][3] The "pH Swing" purification logic separates HMA from phenolic impurities based on ionization states before final crystallization.

Ticket #002: Primary Isolation (Broth & Salts)[1][2]

Issue: My crude mixture contains high inorganic salts and unreacted phenol. Direct crystallization yields a sticky, colored solid.[1]

Root Cause:

  • Phenol Contamination: Phenol (starting material) co-crystallizes or oils out.[1][2]

  • Salt Interference: High ionic strength prevents proper crystal lattice formation.[1][2]

Protocol: The "pH Swing" Extraction This method uses the pKa difference between HMA (Carboxylic acid, pKa 3.4) and Phenol (Alcohol, pKa 9.[1][2]9) [1, 5].[1][2][4][5]

  • Clarification: If using fermentation broth, centrifuge at 6,000 rpm (15 min) and filter through Celite 545 to remove biomass [1].

  • Step A (Phenol Removal):

    • Adjust aqueous solution pH to 6.5 – 7.0 using NaOH.[1][2]

    • Mechanism:[1][4][5][6][7][8] At this pH, HMA is ionized (Soluble Mandelate), but Phenol remains neutral.[1][2]

    • Action: Wash with Ethyl Acetate or Isopropyl Acetate (1:1 v/v).[1][2] Discard the organic layer (contains Phenol).[1][2]

  • Step B (HMA Recovery):

    • Adjust aqueous phase pH to 1.5 – 2.0 using HCl.[1][2]

    • Mechanism:[1][4][5][6][7][8] HMA is protonated to its free acid form (Hydrophobic enough for extraction).[1][2]

    • Action: Extract 3x with Ethyl Acetate or MTBE.[1][2] Combine organic layers.

  • Desalting (Alternative): If extraction is difficult due to emulsions, use Macronet MN200 or Amberlite XAD-4 resins.[1][2] HMA adsorbs to the resin at acidic pH; salts pass through.[2] Elute HMA with Methanol [2].

Ticket #003: Enantiomeric Purity & Crystallization

Issue: I am obtaining racemic material or low enantiomeric excess (ee%). How do I upgrade the chiral purity?

Root Cause: (S)-4-HMA can racemize under harsh basic conditions or high temperatures.[1][2] Furthermore, the racemic compound may be less soluble than the pure enantiomer (forming a racemic compound crystal structure).

Optimization Table: Solvent Selection

Solvent SystemSolubility BehaviorUsage Case
Water High solubility (hot), low (cold).[1][2][9]Primary Choice. Cooling crystallization (60°C -> 5°C) yields high purity [3].[1]
Ethyl Acetate Moderate solubility.[1][2]Good for extraction, but poor for crystallization yield unless concentrated heavily.[1]
Water/Ethanol Tunable solubility.[1][2]Use for "Polishing" recrystallization to remove colored impurities.[1][2]
Toluene Very Low solubility.[1][2]Anti-solvent.[1][2][4] Add to Ethyl Acetate solution to force precipitation.[1][2]

Protocol: Cooling Crystallization

  • Concentrate the organic extract (from Ticket #002) to a thick oil.

  • Redissolve in Water (2-3 volumes) at 60-65°C.

    • Note: Do not exceed 70°C to prevent thermal decarboxylation or racemization.[1][2]

  • Cool slowly (5°C/hour) to 20°C.

  • Seeding: At 40°C, add 0.1% pure (S)-4-HMA seed crystals to induce nucleation of the correct polymorph.

  • Chill to 0-5°C and hold for 4 hours.

  • Filter and wash with ice-cold water.[1][2]

Ticket #004: Color Removal (Polishing)[1][2]

Issue: The final crystals have a pink/reddish hue.

Root Cause: Phenolic oxidation. 4-Hydroxymandelic acid is sensitive to air oxidation, forming quinone-like colored species, especially at pH > 5.[1][2]

Troubleshooting Steps:

  • Acidification: Ensure all storage solutions are kept at pH < 3. Oxidation rates drop significantly in acidic environments.[1][2]

  • Adsorbent Treatment:

    • Dissolve crude crystals in water.[1][2]

    • Pass through a column of Activated Carbon or weakly basic anion resin (in free base form) to catch colored anionic impurities.[1][2]

    • Warning: Activated carbon can adsorb HMA; test yield recovery on a small scale first.[1][2]

  • Antioxidants: Add trace Sodium Bisulfite (0.1%) during the initial extraction phase to prevent quinone formation.

Ticket #005: Analytical Validation

Question: How do I reliably measure purity and ee%?

Standard Operating Procedure (SOP):

  • Achiral Purity (HPLC): C18 Column, Mobile Phase: Water (0.1% H3PO4) / Acetonitrile.[1][2] Detection UV 220 nm or 275 nm.[1][2]

  • Chiral Purity (Chiral HPLC):

    • Column: Chiralcel OD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

    • Target: (S)-enantiomer typically elutes later than (R) in this system (verify with standards).

References

  • Enhanced bioproduction and processing of mandelic acid enantiomers. Biotechnology for Biofuels and Bioproducts, 2025.[1][2]

  • Inorganic Salt Separation Using Adsorbents. Purolite Technical Data.

  • Method for purifying mandelic acids. JP4995429B2 (Patent).[1][2]

  • Preparation of 4-hydroxymandelic acid. KR950005766B1 (Patent).[1][2]

  • pKa Data for Organic Acids. Organic Chemistry Data.

Sources

Troubleshooting

preventing racemization of (S)-4-hydroxymandelic acid during chemical reactions

This is a Technical Support Center guide designed for high-level researchers and process chemists working with (S)-4-hydroxymandelic acid (4-HMA). Topic: Prevention of Racemization During Chemical Synthesis Ticket ID: HM...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for high-level researchers and process chemists working with (S)-4-hydroxymandelic acid (4-HMA).

Topic: Prevention of Racemization During Chemical Synthesis Ticket ID: HMA-RAC-PREV-001 Status: Resolved / Guide Available[1][2]

Core Analysis: The Racemization Threat

(S)-4-Hydroxymandelic acid is structurally vulnerable due to the acidity of the benzylic proton at the chiral center (


-carbon).[1] This proton's acidity is enhanced by two electron-withdrawing groups: the carboxylic acid (or derivative) and the aromatic ring.[1]

The Mechanism of Failure: Racemization occurs primarily via base-catalyzed enolization .[1]

  • Deprotonation: A base removes the

    
    -proton.[1]
    
  • Planarization: The molecule forms an achiral enolate intermediate (

    
     hybridized).[1]
    
  • Reprotonation: A proton returns from either face of the planar system, resulting in a racemic (50:50) mixture.

Critical Risk Factors (The "Red Zone")
  • pH > 8.0: Rapid deprotonation of the

    
    -carbon occurs.[1]
    
  • Activation: converting the acid to an acid chloride or anhydride increases the acidity of the

    
    -proton, accelerating racemization by orders of magnitude.
    
  • DMAP Usage: 4-Dimethylaminopyridine (DMAP) is a notorious racemization catalyst for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy acids.[1]
    

Module 1: Diagnostic & Troubleshooting (Root Cause Analysis)

Use this module if you are observing a drop in Enantiomeric Excess (ee%).[1][2]

SymptomProbable CauseCorrective Action
Immediate loss of ee% during coupling Oxazolone Formation: If using carbodiimides (DCC/DIC) without additives, the activated acid cyclizes to an oxazolone, which racemizes instantly.[1][2]Switch Reagents: Use EDC/Oxyma Pure or DIC/HOBt.[1][2][3] The additive intercepts the active ester, preventing oxazolone formation.
Slow erosion of ee% over hours Basic Solvent/Catalyst: Presence of tertiary amines (TEA, DIPEA) or Pyridine.[2]Buffer System: Switch to weak bases like N-methylmorpholine (NMM) or collidine.[1][2] Keep pH < 7.[1][4]5.
Racemization during workup pH Swing: Quenching an acidic reaction with strong base (NaOH/NaHCO3) creates transient high-pH zones.[1][2]Controlled Quench: Pour reaction mixture into a buffered solution (phosphate buffer pH 6.0) or dilute acid.
Low yield + Racemization Phenol Interference: The 4-OH group is competing as a nucleophile or becoming a phenolate anion.[1][2]Protection: Protect the phenolic OH (e.g., benzyl ether) or use the "Dioxolanone Shield" (see Module 3).

Module 2: Safe Reaction Protocols

Standard Operating Procedures (SOPs) for common transformations.

Protocol A: Racemization-Free Amide Coupling

Target: Coupling (S)-4-HMA to an amine without protecting the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-OH.[1]

Theory: This protocol relies on "Pre-activation" with a suppressor (Oxyma/HOBt) to ensure the lifetime of the highly reactive (and acidic) O-acylisourea intermediate is minimized.

Reagents:

  • (S)-4-HMA (1.0 equiv)[1][2]

  • Amine Partner (1.0 equiv)[1][2]

  • EDC.HCl (1.1 equiv) [Water soluble, easy workup][1][2]

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv) [Superior to HOBt for preventing racemization][1][2]

  • Solvent: DMF or DCM (Dry, 0°C)

Step-by-Step:

  • Dissolve: Dissolve (S)-4-HMA and Oxyma Pure in DMF at 0°C.

  • Activate: Add EDC.HCl. Stir at 0°C for 15 minutes. Note: The solution color may change; this is the active ester forming.

  • Couple: Add the amine partner slowly.

  • Base Control: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TMP (2,4,6-trimethylpyridine) . Do not use TEA or DIPEA.

  • Monitor: Allow to warm to RT. Monitor by HPLC. Stop immediately upon completion.

Protocol B: Acid-Catalyzed Esterification (Fischer)

Target: Methyl/Ethyl Ester synthesis.[1][2]

Theory: Acid-catalyzed mechanisms proceed via a cationic intermediate which does not disturb the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-proton configuration as easily as basic enolates.[1]

Step-by-Step:

  • Dissolve (S)-4-HMA in the desired alcohol (Methanol/Ethanol).[1]

  • Cool to 0°C.

  • Add Thionyl Chloride (SOCl₂) dropwise (1.2 equiv).[1] Caution: Generates HCl gas.[1]

  • Reflux gently for 2-4 hours.

  • Critical Workup: Concentrate in vacuo. Do not partition with aqueous NaHCO₃.[1] Instead, crystallize the product or wash with brine/water rapidly.

Module 3: The "Dioxolanone Shield" (Advanced Protection)

For complex synthesis, "locking" the conformation is the most robust strategy.

Concept: Reacting (S)-4-HMA with acetone forms a 1,3-dioxolan-4-one .[1][2] This ring protects both the


-hydroxyl and the carboxylic acid simultaneously.[1] It locks the chiral center in a rigid ring, making deprotonation sterically and electronically difficult.

Protocol: Synthesis of (S)-5-(4-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-one

  • Setup: Flask with Dean-Stark trap (or use chemical drying agents).[1][2]

  • Reagents:

    • (S)-4-HMA (10 g)[1][2]

    • 2,2-Dimethoxypropane (DMP) (2.0 equiv) [Dehydrating agent & acetone source][1][2]

    • p-Toluenesulfonic acid (pTSA) (0.05 equiv, catalytic)[1][2]

    • Solvent: Acetone (anhydrous).[1]

  • Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours.

  • Quench: Add a few drops of Pyridine to neutralize pTSA.

  • Isolate: Concentrate in vacuo. The product is often a solid that can be recrystallized.

  • Usage: This intermediate can be reacted with amines (opening the ring to form the amide) while retaining the

    
    -OH protection.[1]
    

Visualizing the Logic

Figure 1: The Racemization Pathway vs. Prevention

This diagram illustrates the mechanistic danger zone (Base) and the safe pathways.

RacemizationPathways Start (S)-4-HMA (Chiral Center) Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Deprotonation (Fast) Product Pure (S)-Product (ee% Retained) Start->Product Kinetic Control Base Base (pH > 8) or DMAP Racemic Racemic Mixture (50% R / 50% S) Enolate->Racemic Reprotonation SafePath Acid Cat. or Oxyma/EDC SafePath->Product

Caption: Base-mediated deprotonation leads to the planar enolate (top path), destroying chirality.[1] Acidic or additive-suppressed coupling (bottom path) preserves the stereocenter.[1]

Figure 2: Workflow Decision Tree

Select the correct protocol based on your target derivative.

DecisionTree Start Start: (S)-4-HMA Target What is your target? Start->Target Ester Ester Target->Ester Amide Amide/Peptide Target->Amide Complex Multi-step Synthesis Target->Complex ProtoA Protocol B: Fischer Esterification (Acid + Alcohol) Ester->ProtoA Safest ProtoB Protocol A: EDC + Oxyma Pure (No Base) Amide->ProtoB Avoid Racemization ProtoC Protocol C: Dioxolanone Shield (2,2-DMP + pTSA) Complex->ProtoC Lock Conformation

Caption: Operational flow for selecting the optimal synthetic route based on the desired end-product.

Frequently Asked Questions (FAQ)

Q: Can I use DCC and DMAP for esterification? A: Avoid this combination. While standard for achiral acids, DMAP acts as a base and will racemize (S)-4-HMA rapidly.[1] If you must use Steglich esterification, use EDC (instead of DCC) and DMAP-HCl (protonated DMAP) or limit DMAP to < 0.1 equiv and keep the temperature at -20°C.[1]

Q: Why is my starting material racemizing just sitting in solution? A: Check your solvent pH. (S)-4-HMA is stable in water/alcohol at pH 2-6.[1][2] At pH 7.5 and above (simulated physiological conditions or improper buffers), the half-life of the enantiomer decreases significantly due to the electron-withdrawing effect of the phenol and carboxyl group.

Q: Does the phenolic -OH need protection? A: Not strictly for racemization prevention, but it simplifies purification.[1] The phenolic proton (pKa ~10) is more acidic than the


-alcohol but less acidic than the carboxylic acid.[1] If you use strong bases (NaH), you will form a dianion, which complicates the chemistry.

References

  • Racemization Mechanisms

    • Smith, M. B., & March, J.[2] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience.[1][2] (Detailed discussion on enolization of alpha-chiral acids).

  • Suppression of Racemization in Coupling

    • El-Faham, A., & Albericio, F.[2] (2011).[1] Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews, 111(11), 6557–6602.[1][2] Link (Validates Oxyma/EDC superiority).[1]

  • Acetonide/Dioxolanone Protection

    • Wuts, P. G. M.[2] (2014).[1] Greene's Protective Groups in Organic Synthesis . Wiley.[1] (Standard protocols for 1,3-dioxolan-4-ones from alpha-hydroxy acids).

  • Mandelic Acid Specifics

    • Groger, H., et al.[2] (2012).[1] Enantioselective synthesis of alpha-hydroxycarboxylic acids . ChemCatChem. (Discusses stability and enzymatic resolution).

Sources

Optimization

troubleshooting poor peak resolution in chiral SFC of mandelic acid derivatives

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Poor Peak Resolution & Tailing in Mandelic Acid SFC Methods

Introduction: The "Acid Test" of SFC

Mandelic acid and its derivatives represent a classic challenge in Supercritical Fluid Chromatography (SFC).[1] As alpha-hydroxy acids, they possess dual functionality: a carboxylic acid group (


) and a hydroxyl group.[1]

If you are experiencing poor resolution, peak tailing, or retention time shifts , the root cause is rarely the instrument hardware. It is almost always a mismatch between the analyte's ionization state and the stationary phase environment .[1]

This guide abandons generic advice. We will treat your separation as a chemical equilibrium problem. Follow the diagnostic workflows below to isolate and resolve the failure mode.

Visual Diagnostic: The Troubleshooting Logic Gate

Before changing columns, use this logic gate to identify the specific failure mode of your current method.

TroubleshootingLogic Start START: Describe Peak Issue Issue_Tailing Severe Tailing / Shark Fin? Start->Issue_Tailing Issue_Broad Symmetric but Broad? Start->Issue_Broad Issue_Coelution Sharp Peaks but No Separation? Start->Issue_Coelution Action_Additive CHEMISTRY FAILURE: Add 0.1% - 0.5% TFA/Formic Acid to Co-solvent Issue_Tailing->Action_Additive Acidic Analyte Ionization Action_Solvent INJECTION FAILURE: Check Sample Diluent (Match Mobile Phase) Issue_Tailing->Action_Solvent Strong Solvent Effect Action_Physics PHYSICS FAILURE: Increase Density (↑ Back Pressure, ↓ Temp) Issue_Broad->Action_Physics Low Solubility/Diffusivity Action_Selectivity SELECTIVITY FAILURE: Change Stationary Phase (Amylose -> Cellulose) Issue_Coelution->Action_Selectivity Zero Alpha Value

Figure 1: Diagnostic logic tree for isolating resolution failures in acidic chiral analytes.

Phase 1: The Chemistry (Mobile Phase & Additives)

The Problem: Mandelic acid derivatives are acidic. In neat CO2/Methanol, the carboxylic acid moiety partially ionizes.[1] The anionic species interacts strongly with residual silanols on the silica surface of the column, causing severe tailing and loss of resolution.

Q: I am using a standard gradient (CO2/MeOH). Why do my peaks look like "shark fins"? A: You are missing an acidic additive.[1] In SFC, the "apparent pH" of the mobile phase is slightly acidic due to carbonic acid formation, but this is insufficient to suppress the ionization of mandelic acid (


).
  • The Fix: Add 0.1% v/v Trifluoroacetic Acid (TFA) or Formic Acid to your modifier (e.g., Methanol).[1]

  • The Mechanism: The additive protonates the analyte (keeping it neutral) and saturates the active silanol sites on the stationary phase [1][5].

Q: Can I use basic additives like DEA or TEA? A: Absolutely not for the free acid.[1] Basic additives will deprotonate the mandelic acid, forming a salt.[1] Salts are generally insoluble in supercritical CO2, leading to precipitation, noisy baselines, and potential instrument clogging.[1]

  • Note: If your derivative is an amide or ester (neutral), you may not need additives, but they rarely hurt.[1]

Self-Validating Experiment: Run two isocratic injections at 20% Modifier:

  • Modifier = Pure Methanol.[1]

  • Modifier = Methanol + 0.1% TFA.[1] Result: If peak width at 10% height decreases by >30% in run #2, your issue was purely chemical (ionization).

Phase 2: The Stationary Phase (Column Selection)

The Problem: You have sharp peaks (chemistry is fixed), but they co-elute (Selectivity


).

Q: Which column is "best" for mandelic acid derivatives? A: There is no single "best," but probability favors Immobilized Polysaccharide phases due to their solvent flexibility.[1]

  • Primary Screen: CHIRALPAK IG or CHIRALPAK IC (Cellulose-based).[1] These often show superior recognition for polar, oxygen-rich analytes like mandelic acid due to the specific orientation of the carbamate/benzoate groups on the polymer [2][6].

  • Secondary Screen: CHIRALPAK AD-H (Amylose-based).[1] A classic "workhorse" for aromatic acids.[1]

  • Tertiary Screen (Pirkle): Whelk-O 1 . This phase is designed for electron-donor/acceptor interactions and is excellent for free acids, often without requiring extensive additives [7].[1]

Q: My sample is insoluble in Methanol. Can I use DCM? A: Only if you use Immobilized columns (IA, IB, IC, ID, IG, IH).

  • Warning: If you use a Coated column (AD, OD, AS, OJ) with Dichloromethane (DCM) or THF, you will strip the polymer off the silica and destroy the column immediately [6].

Phase 3: The Physics (Method Optimization)

The Problem: You have separation (


), but resolution is poor (

) due to broadening.

Q: How do I tighten the peaks without changing the chemistry? A: Manipulate the density of the supercritical fluid.

  • Increase Back Pressure (BPR): Raise from 100 bar to 150-200 bar . Higher density increases solvating power, often sharpening peaks for polar compounds.[1]

  • Decrease Temperature: Lowering from 40°C to 25-30°C .

    • Why? Chiral recognition is often enthalpy-driven.[1] Lower temperatures increase the energy difference between the transient diastereomeric complexes formed between the analyte and the stationary phase [4].

Optimization Data Table: Expected Trends

ParameterActionEffect on Retention (

)
Effect on Selectivity (

)
Risk
Modifier % IncreaseDecrease (Elutes faster)Usually DecreasesCo-elution
BPR Pressure IncreaseDecrease (Higher density)Minimal ChangeSystem Overpressure
Temperature DecreaseIncrease (Elutes slower)Increases (Better separation)Viscosity/Broadening
Phase 4: Sample Matrix (The "Invisible" Error)

The Problem: Distorted, split, or fronting peaks despite good method conditions.

Q: I dissolved my sample in DMSO because it's a solid. Now the peaks look terrible. A: DMSO is a "strong" solvent in SFC and has high viscosity.[1] When you inject DMSO into a CO2 stream, it acts as a plug of extremely strong eluent, carrying the analyte down the column faster than the mobile phase, causing peak distortion ("solvent effect").

  • The Fix: Dissolve samples in Methanol or Ethanol .[1] If solubility is low, use a mixture of MeOH/DCM (1:1) (only on immobilized columns) or keep the injection volume very low (< 2 µL).

Standardized Screening Protocol

Use this protocol to establish a baseline for any new mandelic acid derivative.[1]

Instrument: Analytical SFC (e.g., Waters UPC2 or Agilent 1260 SFC) Detection: UV @ 210-220 nm (Mandelic acid has weak absorbance; use low wavelengths).[1]

ParameterSettingRationale
Column CHIRALPAK IC or IG (3.0 x 100 mm, 3µm)Broadest selectivity for polar acids.[1]
Mobile Phase A CO2 (100%)Supercritical fluid base.[1]
Mobile Phase B Methanol + 0.1% TFA TFA suppresses acid ionization.[1]
Gradient 5% to 50% B over 5 minsCovers wide polarity range rapidly.[1]
Flow Rate 2.0 - 3.0 mL/minOptimized for 3mm ID columns.[1]
BPR 135 bar (approx 2000 psi)Standard density ensuring supercriticality.[1]
Temp 35°CBalanced kinetic/thermodynamic point.[1]
References
  • Waters Corporation. (2022).[1] SFC Method Development Guide: Chiral Purification Strategies. Retrieved from [Link][1]

  • Daicel Chiral Technologies. (2021).[1][2] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • West, C., et al. (2012).[1] Additives in supercritical fluid chromatography: A review. Journal of Chromatography A.[1]

  • Agilent Technologies. (2019).[1] Easy Access to Rapid Chiral SFC Method Development.[1][3] Retrieved from [Link]

  • Chiral Technologies. (2016).[1][2] Enantiomer separation of acidic compounds.[1] Retrieved from [Link]

  • YMC Europe. (2016).[1] Chiral LC & SFC Method Development. Retrieved from [Link]

  • Regis Technologies. (2023).[1] Whelk-O® 1 Chiral Stationary Phase Guide.[1] Retrieved from [Link][1]

Sources

Troubleshooting

stability issues of (S)-4-hydroxymandelic acid under different storage conditions

Technical Support Center: Stability & Storage of (S)-4-Hydroxymandelic Acid Executive Technical Summary (S)-4-Hydroxymandelic acid (CAS: 1198-84-1 / 184901-84-6 for monohydrate) is a critical chiral intermediate, notably...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (S)-4-Hydroxymandelic Acid

Executive Technical Summary

(S)-4-Hydroxymandelic acid (CAS: 1198-84-1 / 184901-84-6 for monohydrate) is a critical chiral intermediate, notably used in the synthesis of


-blockers like Atenolol. Its structural motif—a benzylic hydroxyl group adjacent to a carboxylic acid and a phenol ring—creates a "perfect storm" for stability challenges. It is susceptible to oxidative decarboxylation  (triggered by light/air) and base-catalyzed racemization .

This guide synthesizes field data and mechanistic organic chemistry to provide actionable solutions for maintaining the integrity of this compound.

Troubleshooting Guide (Q&A)

Issue 1: Visual Degradation (Discoloration)

Q: "My initially off-white (S)-4-hydroxymandelic acid powder has turned yellow/brown after two weeks on the bench. Is it still usable?"

A: Likely No. The color change indicates photo-oxidative degradation .

  • The Mechanism: The benzylic C-H bond is relatively weak (bond dissociation energy ~85-90 kcal/mol). Exposure to UV/visible light in the presence of oxygen facilitates the formation of a radical species. This leads to oxidative decarboxylation , yielding 4-hydroxybenzaldehyde (which is yellow/tan) and eventually 4-hydroxybenzoic acid.

  • Diagnostic: Dissolve a small sample in water/methanol. 4-Hydroxybenzaldehyde has a distinct almond-like, phenolic odor and a strong UV absorbance shift.

  • Corrective Action: If the discoloration is superficial, you might be able to recrystallize, but for GMP/GLP applications, discard the lot.

  • Prevention: Store in amber glass or opaque HDPE containers wrapped in foil. Purge headspace with Argon or Nitrogen.

Issue 2: Loss of Enantiomeric Excess (ee)

Q: "Our chiral HPLC shows the 'S' isomer purity dropped from 99% to 92% after heating the solution to 60°C. We maintained pH 9.0 to improve solubility."

A: You induced base-catalyzed racemization.

  • The Mechanism: The

    
    -proton is acidic due to the electron-withdrawing inductive effect of the carboxylic acid and the resonance stabilization of the phenyl ring. At pH > 8.0, hydroxide ions deprotonate this position, forming a planar enolate intermediate. When this intermediate repotonates, it does so indiscriminately from either face, generating the (R)-enantiomer.
    
  • The Rule: Never expose (S)-4-hydroxymandelic acid to pH > 8.0 for extended periods, especially at elevated temperatures.

  • Corrective Action: None. Racemization is irreversible without chiral resolution.

  • Prevention: Maintain processing pH between 2.0 and 7.0. If heating is required, ensure the solution is acidic (pH 3-5).

Issue 3: Assay Value Drop & New Impurities

Q: "We see a new peak at a longer retention time in our Reverse Phase HPLC. What is it?"

A: This is likely 4-Hydroxybenzaldehyde .[1][2]

  • The Mechanism: As described in Issue 1, oxidative decarboxylation cleaves the C-C bond between the alpha-carbon and the carboxyl group. This releases CO₂ and forms the aldehyde.

  • Confirmation: The aldehyde is less polar than the acid, so it elutes later on a C18 column.

  • Prevention: Store the solid at 2–8°C. Room temperature storage accelerates this pathway significantly if oxygen is present.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Oxidation (yielding the aldehyde) and Racemization (yielding the enantiomer).

G cluster_0 Pathway A: Racemization cluster_1 Pathway B: Photo-Oxidation Start (S)-4-Hydroxymandelic Acid (Active Isomer) Enolate Planar Enolate Intermediate Start->Enolate Base (pH > 8) Heat Radical Benzylic Radical Start->Radical Light (hν) + O2 Enolate->Start Reprotonation R_Isomer (R)-4-Hydroxymandelic Acid (Impurity) Enolate->R_Isomer Reprotonation Aldehyde 4-Hydroxybenzaldehyde (Yellow Degradant) Radical->Aldehyde Oxidative Decarboxylation CO2 CO2 Radical->CO2

Figure 1: Primary degradation pathways. Pathway A (Yellow) is pH-driven. Pathway B (Red) is Light/Oxygen-driven.

Storage & Handling Matrix

Use this table to validate your current storage protocols.

ParameterOptimal Condition Critical Limit (Do Not Exceed) Why? (Mechanism)
Temperature 2°C to 8°C (Refrigerated)> 25°C (Room Temp)Heat provides activation energy for decarboxylation and racemization.
Light Total Darkness (Amber/Foil)Fluorescent Lab LightUV/Vis light initiates radical formation at the benzylic position [1].
Atmosphere Inert Gas (Argon/Nitrogen)Ambient AirOxygen is the stoichiometric reactant for oxidative degradation.
Moisture Desiccator (< 40% RH)> 60% RHCompound is hygroscopic; moisture facilitates hydrolysis and microbial growth.
Solution pH pH 3.0 – 5.0 pH > 8.0High pH deprotonates the

-carbon, causing rapid racemization [2].

Validated Analytical Protocols

To confirm the quality of your material, use these self-validating methods.

Protocol A: Purity & Degradant Analysis (Reverse Phase HPLC)

Detects 4-Hydroxybenzaldehyde and other oxidation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents ionization of the carboxylic acid, sharpening peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm (Isosbestic point region) and 280 nm (Specific for benzylic ring).

  • Expected Results:

    • (S)-4-Hydroxymandelic acid: ~4-5 min.

    • 4-Hydroxybenzaldehyde: ~8-10 min (Later elution due to loss of polar -COOH group).

Protocol B: Enantiomeric Excess (Chiral HPLC)

Detects racemization (S vs R).

  • Column: CHIRALPAK® IC or equivalent (Immobilized cellulose-based).

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (90 : 10 : 0.1).

    • Note: TFA is crucial to suppress the ionization of the carboxylic acid, ensuring interaction with the chiral selector.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 225 nm.

Decision Tree: Can I Use This Lot?

DecisionTree Start Inspect Material ColorCheck Is it White/Off-White? Start->ColorCheck SmellCheck Does it smell like Almonds (Benzaldehyde)? ColorCheck->SmellCheck Yes Discard DISCARD / REPROCESS ColorCheck->Discard No (Yellow/Brown) HPLC_Check Run HPLC Purity SmellCheck->HPLC_Check No SmellCheck->Discard Yes EE_Check Run Chiral HPLC HPLC_Check->EE_Check Purity > 98% HPLC_Check->Discard Purity < 98% EE_Check->Discard ee < 99% Approve APPROVE FOR USE EE_Check->Approve ee > 99%

Figure 2: Quality Control Decision Logic for (S)-4-Hydroxymandelic Acid.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: DL-4-Hydroxymandelic acid monohydrate. Accessed January 28, 2026. Link

  • Bhat, S. G., & Vaidyanathan, C. S. (1976).[3] Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa.[3][4] Journal of Bacteriology, 127(3), 1108–1118.[3] Link

  • National Institutes of Health (NIH). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Link

  • TCI Chemicals. Product Specification: 4-Hydroxymandelic Acid. Link

Sources

Optimization

increasing efficiency of enzymatic cascades for (S)-mandelic acid synthesis

Technical Support Center: Enzymatic Cascades for (S)-Mandelic Acid Synthesis Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Multi-Enzy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Cascades for (S)-Mandelic Acid Synthesis

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Multi-Enzyme Cascades for Chiral Hydroxy Acids

Introduction: The Engineering of Chiral Efficiency

Welcome to the Bio-Catalysis Technical Support Hub. You are likely here because your cascade is stalling, your enantiomeric excess (ee) is drifting, or your cofactor costs are rendering your process economically unviable.

Synthesizing (S)-mandelic acid (S-MA) requires navigating a "thermodynamic cliff." Whether you are employing the Reductase Route (Benzoylformate


 Mandelic acid) or the Nitrilase Route  (Mandelonitrile 

Mandelic acid), you are fighting equilibrium and enzyme stability. This guide moves beyond basic protocols to address the causality of failure in these systems.

Part 1: The Reductase Cascade (BFR/FDH System)

The System: This is the industry "Gold Standard" for high enantiopurity. It couples an (S)-specific Benzoylformate Reductase (BFR) (or Mandelate Dehydrogenase acting in reverse) with Formate Dehydrogenase (FDH) for NADH regeneration.

Mechanism Visualization

BFR_Cascade cluster_0 Product Synthesis cluster_1 Cofactor Regeneration BF Benzoylformate SMA (S)-Mandelic Acid BF->SMA Reduction BFR Enzyme: BFR (S-specific) Formate Formate CO2 CO2 (Gas) Formate->CO2 Oxidation FDH Enzyme: FDH NADH NADH NAD NAD+ NADH->NAD e- Transfer NAD->NADH

Figure 1: The coupled redox cycle. Note that the efficiency of the system relies on the irreversible removal of CO2 to drive the equilibrium forward.

Troubleshooting Guide: Reductase Route

Q1: My conversion plateaus at ~65% despite adding excess formate. Is the enzyme dead?

  • Diagnosis: Likely Product Inhibition or Thermodynamic Equilibrium , not enzyme death. (S)-mandelic acid significantly lowers the pH of the reaction media.

  • The Fix:

    • pH Stat Control: The reduction of benzoylformate consumes a proton (H+), but the regeneration of NADH from formate produces CO2, which dissolves to form carbonic acid. If your buffer capacity is exceeded, the pH drops, inactivating the FDH. Maintain pH 7.0–7.5 actively.

    • In-Situ Product Removal (ISPR): Use an anion-exchange resin (e.g., Amberlite IRA-400) in a recycle loop to bind (S)-mandelate as it forms. This pulls the equilibrium toward the product (Le Chatelier’s principle).

Q2: I am seeing high NADH consumption but low product yield.

  • Diagnosis: "Uncoupling" via Oxidase Activity. If your reactor is not strictly anaerobic, some FDH variants or promiscuous reductases can reduce molecular oxygen to water/peroxide instead of the substrate, wasting NADH.

  • The Fix: Sparge the reactor with Nitrogen or Argon. Ensure your FDH is O2-tolerant if sparging is impossible.

Q3: The reaction rate drops drastically after 3 hours.

  • Diagnosis: Benzoylformate Toxicity. Benzoylformate is an alpha-keto acid that can form Schiff bases with lysine residues on enzymes, slowly inactivating them.

  • The Fix: Switch from "Batch" to "Fed-Batch" mode. Keep the concentration of benzoylformate below 50 mM by feeding it continuously.

Part 2: The Nitrilase Route (Hydrolysis System)

The System: Direct hydrolysis of mandelonitrile using a Nitrilase (e.g., from Alcaligenes faecalis).[1] This route is cheaper (no cofactors) but chemically unstable.

Troubleshooting Guide: Nitrilase Route

Q4: My ee% starts high (98%) but drops to 80% by the end of the run.

  • Diagnosis: Spontaneous Racemization of Substrate. Mandelonitrile exists in equilibrium with Benzaldehyde and HCN. In aqueous buffer (pH > 5), it spontaneously decomposes and reforms as a racemate. If the enzyme converts the (S)-enantiomer, the remaining (R)-enantiomer racemizes, but if the "chemical" racemization is faster than the "enzymatic" conversion, you lose control.

  • The Fix:

    • Lower the pH: Run the reaction at pH 4.5–5.0. Most bacterial nitrilases lose activity here, so you must use fungal nitrilases or acid-tolerant variants (e.g., Acidovorax sp.).

    • Dynamic Kinetic Resolution (DKR): You want fast racemization if your enzyme is strictly (S)-specific. The goal is to convert 100% of the racemic substrate to (S)-product. Ensure the enzyme loading is high enough that the conversion rate

      
       is slower than the racemization rate 
      
      
      
      .

Q5: I am detecting large amounts of Mandelamide (the amide intermediate).

  • Diagnosis: Incomplete Hydrolysis. The nitrilase mechanism proceeds via a thioimidate intermediate. If the second hydrolysis step is slow, the amide is released.

  • The Fix: This is often a molecular limitation of the wild-type enzyme.

    • Immediate: Increase temperature slightly (30°C

      
       35°C) to push the second hydrolysis step, though this risks stability.
      
    • Long-term: Switch to a "Nitrilase/Amidase" coupled system or select a mutant with higher hydrolysis activity (e.g., mutants at the catalytic triad Cys-Glu-Lys).

Part 3: Comparative Efficiency Data

ParameterReductase Route (BFR/FDH)Nitrilase Route (Hydrolysis)
Substrate Cost High (Benzoylformate)Low (Mandelonitrile/Benzaldehyde)
Cofactor Cost Moderate (Requires NADH recycling)None (Hydrolytic)
Max Titer (g/L) 50–100 g/L (Fed-batch)20–40 g/L (Product inhibition)
Enantiopurity (ee%) >99% (Very Stable)85–95% (Risk of racemization)
Atom Economy Lower (CO2 byproduct)High (Ammonia byproduct)

Part 4: Standard Operating Protocol (BFR-FDH Cascade)

Objective: Synthesis of (S)-Mandelic Acid (100 mL scale).

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Substrate: Sodium Benzoylformate (200 mM stock).

  • Co-substrate: Sodium Formate (400 mM stock).

  • Cofactor: NAD+ (1 mM final concentration—catalytic amount).

  • Enzymes:

    • (S)-Mandelate Dehydrogenase (crude extract or purified, >5 U/mL).

    • Formate Dehydrogenase (commercial, >5 U/mL).

Workflow:

  • Preparation: Degas the buffer with Nitrogen for 15 minutes. Oxygen damages NADH stability.

  • Loading: In a jacketed glass reactor (30°C), add Buffer (80 mL), NAD+ (10 mg), and Sodium Formate (10 mL of stock).

  • Enzyme Addition: Add FDH and BFR enzymes. Stir gently (150 rpm). Avoid vortexing (shear stress denatures enzymes).

  • Reaction Initiation: Start the feed of Benzoylformate.

    • Crucial Step: Do not add all substrate at once. Add 2 mL every 30 minutes.

  • Monitoring: Check pH every 30 minutes. If pH < 7.0, adjust with 1M NaOH.

  • Quenching: Stop reaction when HPLC shows <5 mM Benzoylformate remaining. Acidify to pH 2.0 with HCl to precipitate proteins and protonate the Mandelic acid for extraction.

Part 5: Advanced Troubleshooting Logic Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Conversion IssueType->LowYield LowEE Low Enantioselectivity (ee%) IssueType->LowEE CheckCofactor Check Cofactor (NADH) LowYield->CheckCofactor CheckRoute Check Route LowEE->CheckRoute AddFormate Add Excess Formate Check FDH Activity CheckCofactor->AddFormate NADH Low CheckInhib Check Product Inhibition CheckCofactor->CheckInhib NADH Normal ISPR Implement ISPR (Resin) or Fed-Batch CheckInhib->ISPR High Product Conc Nitrilase Nitrilase Route CheckRoute->Nitrilase Reductase Reductase Route CheckRoute->Reductase Racemization Substrate Racemization? Increase Enzyme Load Nitrilase->Racemization WrongEnzyme Check Enzyme Stereospecificity (S vs R) Reductase->WrongEnzyme

Figure 2: Decision matrix for diagnosing cascade failures. Blue nodes indicate analytical steps; Green nodes indicate process engineering solutions.

References

  • Recombinant Nitrilase Optimization

    • Title: "Biosynthesis of (R)-(−)-mandelic acid from (R,S)
    • Source: ResearchGate / Frontiers in Bioengineering and Biotechnology.
    • URL:[Link]

  • Cascade Biotransformations (Reductase Route)

    • Title: "Production of (R)-mandelic acid from styrene... via cascade biotransformations."[2] (Note: Principles apply to (S)-enantiomer with stereocomplementary enzymes).

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Cofactor Regeneration Strategies

    • Title: "Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals."
    • Source: Frontiers in Bioengineering and Biotechnology.
    • URL:[Link]

  • Immobilization for Cascades

    • Title: "Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzym
    • Source: MDPI (C
    • URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity &amp; Pharmacological Potential: (S)- vs. (R)-4-Hydroxymandelic Acid

The following technical guide details the biological activity, metabolic significance, and pharmacological applications of (S)-4-hydroxymandelic acid versus its (R)-enantiomer. Content Type: Technical Comparison Guide Au...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, metabolic significance, and pharmacological applications of (S)-4-hydroxymandelic acid versus its (R)-enantiomer.

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary: The Metabolic Pivot

4-Hydroxymandelic acid (4-HMA) is not merely a chemical building block; it is a critical metabolic node in human physiology and pharmaceutical synthesis. While often treated as a racemic scaffold in early-stage synthesis, the biological distinction between the (S)- and (R)-enantiomers is profound:[1]

  • (S)-4-Hydroxymandelic Acid: The biologically dominant isomer in specific biosynthetic pathways (e.g., CoQ10 synthesis) and a direct precursor to high-value chiral antibiotics (e.g., Vancomycin aglycone).[1]

  • (R)-4-Hydroxymandelic Acid: Often the product of metabolic chiral inversion in mammals, serving as a degradation intermediate before excretion.[1]

This guide dissects their distinct activities, providing protocols for their synthesis, separation, and application in drug development.[1]

Chemical Identity & Stereochemical Profile

The enantiomers differ primarily in their interaction with chiral biological environments (enzymes, receptors).[1]

Feature(S)-4-Hydroxymandelic Acid(R)-4-Hydroxymandelic Acid
CAS Number 13244-75-213244-78-5
Configuration L-isomer (Cahn-Ingold-Prelog: S)D-isomer (Cahn-Ingold-Prelog: R)
Optical Rotation

(c=1, H2O)

(c=1, H2O)
Primary Biological Role Biosynthetic Intermediate (CoQ10, Antibiotics)Metabolic Excretion Product / Inversion Target
Key Enzyme Affinity High: HmaS, HPDLHigh: Mandelate Racemase (for inversion)

Biological Activity: The "Natural" Context[1]

Coenzyme Q10 Biosynthesis (Human Pathway)

Recent metabolomic studies have revised the canonical understanding of tyrosine catabolism.[1] The enzyme Hydroxyphenylpyruvate dioxygenase-like (HPDL) has been identified as the catalyst converting 4-hydroxyphenylpyruvate (4-HPPA) into 4-hydroxymandelate (4-HMA).[1][2]

  • Mechanism: HPDL acts as an iron-dependent dioxygenase.

  • Stereospecificity: Analogous bacterial enzymes (HmaS) exclusively produce the (S)-enantiomer .[1] It is widely accepted that human HPDL shares this stereospecificity, producing (S)-4-HMA, which is subsequently decarboxylated to 4-hydroxybenzoate (4-HB), the aromatic headgroup of CoQ10.[1]

  • Clinical Relevance: HPDL deficiency leads to neurological disorders.[3] Supplementation with 4-HB or 4-HMA can restore CoQ10 levels, but the (S)-enantiomer is the natural substrate.

Metabolic Chiral Inversion

In humans and rodents, mandelic acid derivatives undergo unidirectional chiral inversion.[4]

  • Direction: (S)

    
     (R).
    
  • Mechanism: The (S)-enantiomer is activated to its CoA thioester.[1] A racemase (likely AMACR or similar) converts (S)-4-HMA-CoA to (R)-4-HMA-CoA, which is then hydrolyzed.[1]

  • Significance: This implies that while (S)-4-HMA is the biosynthetic intermediate, (R)-4-HMA is often the excretory product found in urine.[1]

Adrenergic Receptor Interaction

Despite its structural similarity to norepinephrine and octopamine, 4-HMA exhibits negligible affinity for


-adrenergic receptors compared to its amine analogues. It is a metabolite, not a functional neurotransmitter. Its "activity" in this context is as a marker of turnover rather than a ligand.

Pharmacological Applications: The "Synthetic" Context[1][6]

Atenolol Synthesis

Atenolol is a


-selective antagonist. The (S)-enantiomer of Atenolol  is the active pharmaceutical ingredient (API), with >40x the potency of the (R)-isomer. 4-HMA serves as a crucial scaffold.[1]
  • Synthetic Route: 4-HMA is converted to 4-hydroxyphenylacetic acid or used directly.

  • Kinetic Resolution: Industrial synthesis often uses lipases (e.g., Candida antarctica Lipase B, CALB) to resolve racemic chlorohydrin intermediates derived from 4-HMA.[1] The goal is to obtain the (S)-configuration in the final drug.

Antibiotic Precursors

(S)-4-Hydroxymandelic acid is a direct precursor to (S)-4-hydroxyphenylglycine , a non-proteinogenic amino acid essential for the cross-linking structure of glycopeptide antibiotics like Vancomycin and Ramoplanin.[1]

  • Enzyme: (S)-4-Hydroxymandelate synthase (HmaS) is used in chemo-enzymatic manufacturing to generate high-purity (S)-4-HMA from 4-hydroxyphenylpyruvate.[1]

Visualizing the Pathways

The following diagrams illustrate the divergent roles of 4-HMA in human metabolism versus pharmaceutical synthesis.

Diagram 1: CoQ10 Biosynthesis & Metabolic Fate

CoQ10_Pathway Tyr L-Tyrosine HPPA 4-Hydroxyphenylpyruvate (4-HPPA) Tyr->HPPA TAT S_HMA (S)-4-Hydroxymandelate (Bioactive Intermediate) HPPA->S_HMA HPDL (Human) HmaS (Bacteria) R_HMA (R)-4-Hydroxymandelate (Excretion Product) S_HMA->R_HMA Chiral Inversion (via CoA ester) HB 4-Hydroxybenzoate (4-HB) S_HMA->HB Oxidative Decarboxylation CoQ10 Coenzyme Q10 HB->CoQ10 COQ2/Prenylation

Caption: The central role of (S)-4-HMA in CoQ10 synthesis and its chiral inversion to the (R)-isomer for excretion.

Diagram 2: Synthesis of (S)-Atenolol from 4-HMA Scaffold

Atenolol_Synthesis HMA 4-Hydroxymandelic Acid (Racemic or S) Amide 4-Hydroxyphenylacetamide HMA->Amide Chemical Modification Epoxide Racemic Epoxide Intermediate Amide->Epoxide + Epichlorohydrin R_Chlorohydrin (R)-Chlorohydrin (Resolved Intermediate) Epoxide->R_Chlorohydrin Kinetic Resolution (CALB Lipase) S_Atenolol (S)-Atenolol (Active Beta-Blocker) R_Chlorohydrin->S_Atenolol + Isopropylamine (Inversion of Config)

Caption: Chemo-enzymatic route to (S)-Atenolol. Note the stereochemical inversion during the amine addition step.

Experimental Protocols

Enzymatic Synthesis of (S)-4-HMA

Purpose: To produce high-purity (S)-4-HMA using recombinant HmaS (from Amycolatopsis orientalis) or human HPDL.[1]

Reagents:

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPPA) (10 mM)[1]

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors: Ascorbate (2 mM), Fe(NH4)2(SO4)2 (50 µM)[1]

  • Enzyme: Purified HmaS (0.5 mg/mL)[1]

Protocol:

  • Preparation: Degas buffer to remove excess oxygen if strictly controlling stoichiometry, though the reaction consumes O2.

  • Initiation: Mix buffer, cofactors, and enzyme at 30°C. Initiate reaction by adding 4-HPPA.

  • Incubation: Shake at 200 rpm for 60 minutes.

  • Termination: Quench with 1% HCl.

  • Validation: The product should be exclusively (S)-4-HMA.

Analytical Separation (Chiral HPLC)

Purpose: To quantify enantiomeric excess (ee) of 4-HMA.[1]

System: Agilent 1100/1200 Series or equivalent. Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.[1] Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).[1] Flow Rate: 1.0 mL/min.[1] Detection: UV at 230 nm or 280 nm. Temperature: 25°C.

Expected Retention:

  • (R)-4-Hydroxymandelic acid: ~12-15 min (Elutes first in typical reverse-phase/polar organic modes on specific chiral selectors, verify with standard). Note: On OD-H with this phase, (S) often elutes later due to stronger interaction, but standards must be run to confirm elution order as solvent changes affect this.[1]

References

  • Banh, R. S., et al. (2021).[1] "The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway." Nature. Link

  • Choroba, O. W., et al. (2000).[1][5] "Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine."[1][5] Journal of the American Chemical Society.[5] Link[1]

  • Yevglevskis, M., et al. (2014).[1] "A study on the chiral inversion of mandelic acid in humans." Organic & Biomolecular Chemistry. Link

  • Lund, E. E., et al. (2024).[1] "Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution." International Journal of Molecular Sciences. Link[1]

  • Vallejos, J. C., et al. (1997).[1] "A new system for the reduction of 4-hydroxymandelic acids." Bulletin de la Société Chimique de France. Link[1]

Sources

Comparative

Comparative Guide: NMR-Based Determination of (S)-4-Hydroxymandelic Acid Enantiomeric Excess

Topic: Determination of (S)-4-Hydroxymandelic Acid Enantiomeric Excess by NMR Content Type: Publish Comparison Guide Role: Senior Application Scientist Executive Summary For drug development professionals working with (S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determination of (S)-4-Hydroxymandelic Acid Enantiomeric Excess by NMR Content Type: Publish Comparison Guide Role: Senior Application Scientist

Executive Summary

For drug development professionals working with (S)-4-hydroxymandelic acid (4-HMA) —a critical chiral synthon for


-blockers like Atenolol—rapid and accurate enantiomeric excess (ee) determination is non-negotiable. While chiral HPLC remains the regulatory gold standard, it is often a bottleneck during high-throughput strain engineering or reaction optimization.

This guide evaluates Nuclear Magnetic Resonance (NMR) as a high-speed alternative, specifically comparing three distinct methodologies: Chiral Solvating Agents (CSAs) via Cinchona Alkaloids , Macrocyclic Inclusion via Cyclodextrins , and Covalent Derivatization .

The Verdict:

  • For Rapid Screening: Use Quinine (CSA) . It offers a "mix-and-measure" workflow with sufficient resolution for ee > 90%.

  • For Aqueous/Green Chemistry: Use

    
    -Cyclodextrin .[1] Ideal for biotransformation samples in buffer.
    
  • For Absolute Precision (<1% error): Use Chiral Derivatization or revert to HPLC.

Part 1: The Chemistry of Discrimination

4-Hydroxymandelic acid presents a unique challenge: it possesses both a carboxylic acid and a phenolic hydroxyl group. In an achiral NMR solvent (e.g., DMSO-


), the enantiomers are magnetically equivalent (isochronous). To differentiate them, we must create a diastereomeric environment .
The Mechanism

We exploit the formation of transient diastereomeric complexes.[2] The chiral selector (Host) binds to the 4-HMA enantiomers (Guest) with different binding constants (


) and geometries. This induces a chemical shift non-equivalence (

) in the

-proton signal.[3]

G Enantiomers Racemic 4-HMA (R + S) Complex_RS Diastereomer 1 [R-4HMA : S-Selector] Shift: δ1 Enantiomers->Complex_RS Fast Exchange Equilibrium Complex_SS Diastereomer 2 [S-4HMA : S-Selector] Shift: δ2 Enantiomers->Complex_SS Fast Exchange Equilibrium Selector Chiral Selector (Pure S) Selector->Complex_RS Selector->Complex_SS Spectrum 1H NMR Spectrum Split Signals (Δδ = |δ1 - δ2|) Complex_RS->Spectrum Complex_SS->Spectrum

Figure 1: The thermodynamic principle of NMR enantiodiscrimination. The magnitude of peak splitting (


) depends on the stability difference between the two diastereomeric complexes.

Part 2: Methodology Comparison

We compared three standard approaches for 4-HMA.

Table 1: Performance Matrix
FeatureMethod A: Quinine (CSA) Method B:

-Cyclodextrin (CSA)
Method C: Derivatization (CDA)
Principle Acid-Base Ion PairingHydrophobic InclusionCovalent Amide Bond
Solvent DMSO-

or CDCl

D

O / Buffer
CDCl

Prep Time < 5 mins (Mix & Measure)< 10 mins (Solubility check)> 2 hours (Reaction + Workup)

(ppm)
Modest (0.02 - 0.1 ppm)Good (0.05 - 0.2 ppm)Excellent (> 0.2 ppm)
Throughput HighMediumLow
Cost LowLowHigh (Reagents/Time)
Best For Routine Synthetic Screening Biological Samples Final Purity Validation

Part 3: Detailed Protocols

Protocol A: The "Rapid Screen" (Quinine CSA)

Recommended for synthetic chemists monitoring reaction progress.

Rationale: Quinine is a naturally occurring alkaloid with a basic quinuclidine nitrogen that forms a salt with the carboxylic acid of 4-HMA. The chiral backbone of quinine creates the necessary asymmetry.

Materials:

  • Analyte: (S)-4-Hydroxymandelic acid (approx. 5-10 mg).

  • Selector: (-)-Quinine (free base).

  • Solvent: DMSO-

    
     (preferred for solubility of the salt).
    

Step-by-Step:

  • Stock Solution: Dissolve 10 mg of the 4-HMA sample in 0.6 mL of DMSO-

    
     in an NMR tube.
    
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum to confirm purity and identify the 
    
    
    
    -methine proton (singlet around 4.90 ppm).
  • Addition: Add 1.0 equivalent of (-)-Quinine solid directly to the NMR tube.

    • Note: A 1:1 ratio is crucial. Excess quinine can broaden signals due to exchange dynamics.

  • Equilibration: Cap and shake vigorously until dissolved. Sonicate if necessary.

  • Measurement: Acquire the

    
    H NMR spectrum (min. 16 scans).
    
  • Analysis: Zoom in on the

    
    -methine region (approx. 4.5 - 5.5 ppm).[4]
    
    • Result: The singlet will split into two signals. The (S)-enantiomer typically resonates upfield relative to the (R)-enantiomer in this specific complex (verify with a standard).

Protocol B: The "Green" Approach ( -Cyclodextrin)

Recommended for analyzing aqueous biotransformation mixtures.

Rationale:


-Cyclodextrin (

-CD) has a hydrophobic cavity that hosts the aromatic ring of 4-HMA. The hydroxyl groups on the CD rim interact with the chiral center of 4-HMA.

Materials:

  • Analyte: 4-HMA.

  • Selector:

    
    -Cyclodextrin (or HP-
    
    
    
    -CD for higher solubility).
  • Solvent: D

    
    O.[5]
    

Step-by-Step:

  • Preparation: Prepare a solution of

    
    -CD in D
    
    
    
    O (approx. 15 mM). Note that native
    
    
    -CD has limited solubility (~16 mg/mL); HP-
    
    
    -CD can be used at much higher concentrations.
  • Mixing: Add 4-HMA to the CD solution. A molar ratio of 1:1 to 1:2 (Guest:Host) is optimal.

  • pH Adjustment: Ensure the pH is neutral or slightly acidic. The carboxylate anion binds differently than the free acid.

  • Measurement: Acquire

    
    H NMR.
    
  • Analysis: Observe the aromatic protons of 4-HMA. The confinement inside the CD cavity often induces significant splitting in the aromatic region (6.7 - 7.3 ppm) in addition to the

    
    -proton.
    

Part 4: Data Analysis & Calculation

Once the spectrum is obtained, the calculation of enantiomeric excess is straightforward, provided baseline resolution is achieved.

Formula:



Where


 is the integration area of the split peaks.[6]

Troubleshooting Poor Resolution:

  • Broad Peaks? This indicates the exchange rate between bound and free species is intermediate on the NMR timescale.

    • Fix: Lower the temperature (e.g., run at 5°C or 10°C). This slows the exchange and sharpens the peaks.

  • No Splitting?

    • Fix: Increase the concentration of the Chiral Selector (up to 2-3 equivalents).

    • Fix: Switch solvents. Changing from DMSO to CDCl

      
       (if soluble) or Methanol-
      
      
      
      can drastically alter the binding geometry.

Part 5: References

  • Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy. Benchchem. Link

  • Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination. Royal Society of Chemistry, 2007. Link

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin. Journal of Chromatography A, 2011. Link

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition. Molecules, 2019. Link

  • DL-4-HYDROXYMANDELIC ACID MONOHYDRATE 1H NMR spectrum. ChemicalBook. Link

Sources

Validation

High-Sensitivity HPLC-ECD Quantification of 4-Hydroxymandelic Acid: A Validation Guide

Executive Summary: Why ECD for 4-Hydroxymandelic Acid? 4-Hydroxymandelic acid (4-HMA), a key metabolite of octopamine and synephrine, presents a distinct analytical challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why ECD for 4-Hydroxymandelic Acid?

4-Hydroxymandelic acid (4-HMA), a key metabolite of octopamine and synephrine, presents a distinct analytical challenge. Unlike its methoxylated analog Vanillylmandelic Acid (VMA), 4-HMA lacks the methoxy group, making it slightly more polar and often present at lower physiological concentrations (trace amine pathway).

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often cited as the ultimate detector, it suffers from high capital costs and potential ion suppression in complex urine or fermentation matrices. Electrochemical Detection (ECD) remains the gold standard for cost-effective, high-sensitivity quantification of phenolic compounds.

The Bottom Line: ECD offers 100–1000x higher sensitivity than UV detection for 4-HMA, achieving limits of detection (LOD) in the picomole (pmol) range without the derivatization required for fluorescence or the expense of MS.

Table 1: Technology Comparison for 4-HMA Quantification
FeatureHPLC-UV (280 nm)HPLC-ECD (Amperometric)LC-MS/MS (MRM)
Primary Mechanism Chromophore AbsorbancePhenolic OxidationMass-to-Charge Ratio
Limit of Detection (LOD) ~0.3 µg/mL (Low Sensitivity)0.5–1.0 pmol (~80 pg/mL)0.1–0.5 pmol
Selectivity Low (Interference prone)High (Redox specific)Very High
Matrix Effects High backgroundLow (Electrochemically quiet matrix)Ion Suppression risks
Capital Cost $


Routine Maintenance LowMedium (Electrode polishing)High

Biological & Chemical Context

Understanding the metabolic origin of 4-HMA is critical for selecting the correct matrix and extraction strategy. It is primarily derived from the degradation of octopamine (in invertebrates and trace human pathways) and synephrine (dietary/citrus).

Diagram 1: Metabolic Pathway of 4-Hydroxymandelic Acid

metabolic_pathway Tyramine Tyramine Octopamine Octopamine Tyramine->Octopamine Dopamine β-hydroxylase Synephrine Synephrine Octopamine->Synephrine PNMT HMA 4-Hydroxymandelic Acid (4-HMA) Octopamine->HMA MAO / ADH (Oxidative Deamination) Synephrine->HMA MAO / ADH HBA 4-Hydroxybenzaldehyde HMA->HBA Microbial Degradation (Mandelate pathway)

Caption: 4-HMA is formed via oxidative deamination of octopamine/synephrine and can be further degraded in microbial systems.

Method Development: The "Why" Behind the Parameters

To validate a method effectively, one must first establish robust conditions. For 4-HMA, we utilize its phenolic moiety for oxidation.

Column Selection

While chiral columns (e.g., ligand-exchange) are necessary for enantiomeric separation (D- vs L-4-HMA), a standard C18 Reverse Phase column is recommended for routine total quantification due to higher stability and lower cost.

  • Recommendation: C18, 150 mm x 4.6 mm, 3–5 µm particle size.[1]

  • Reasoning: Provides sufficient retention (k' > 2) to separate 4-HMA from the solvent front and polar urinary interferences.

Mobile Phase Chemistry
  • Buffer: Citrate-Phosphate buffer (pH 3.0 – 4.0).

    • Why: Acidic pH suppresses the ionization of the carboxylic acid group (pKa ~3.4), increasing retention on C18. It also stabilizes the phenolic group for oxidation.

  • Ion-Pairing Agent: Sodium Octyl Sulfate (SOS) or Octanesulfonic Acid (OSA) (0.5 – 2.0 mM).

    • Why: 4-HMA is relatively polar.[2] SOS increases retention time and improves peak shape by masking residual silanols.

  • Organic Modifier: Methanol or Acetonitrile (5–10%).

    • Why: Keeps background current low. High organic content increases noise in ECD.

Electrochemical Settings
  • Mode: DC Amperometry (or Coulometry for absolute quantification).

  • Working Electrode: Glassy Carbon.

  • Oxidation Potential: +700 mV to +800 mV vs. Ag/AgCl.

    • Why: The phenolic group oxidizes readily in this range. Higher potentials (>900 mV) increase background noise from mobile phase oxidation; lower potentials (<600 mV) reduce sensitivity.

Validation Protocol (Based on ICH Q2 Guidelines)

This protocol validates the method for Linearity, Sensitivity (LOD/LOQ), Accuracy, and Precision .

Diagram 2: Validation Workflow & Logic

validation_workflow Start Method Optimization (C18, pH 3.5, +750mV) SysSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SysSuit SysSuit->Start Fail (Re-optimize) Linearity Linearity Study (0.5 - 500 pmol) SysSuit->Linearity Pass LOD_LOQ Sensitivity (S/N Ratio) LOD=3:1, LOQ=10:1 Linearity->LOD_LOQ Accuracy Spike Recovery (Low, Med, High) LOD_LOQ->Accuracy Precision Precision (Intra/Inter-day) Accuracy->Precision Report Final Validation Report Precision->Report

Caption: Step-by-step validation logic ensuring system stability before assessing analytical figures of merit.

Step-by-Step Validation Procedures
A. System Suitability Testing (Daily)

Before running samples, ensure the ECD is stable.

  • Passivate Electrode: If background is high (>50 nA), polish the glassy carbon electrode with alumina slurry.

  • Equilibrate: Pump mobile phase for 1 hour until baseline drift is < 1 nA/min.

  • Injection: Inject a mid-range standard (e.g., 50 pmol) 6 times.

  • Acceptance Criteria: Retention time RSD < 1.0%; Peak Area RSD < 2.0%.

B. Linearity & Range
  • Stock Solution: Prepare 1 mM 4-HMA in 0.01 M HCl (acid stabilizes the phenol).

  • Working Standards: Dilute to 0.5, 1, 10, 50, 100, 250, 500 pmol/injection.

  • Execution: Inject in triplicate.

  • Analysis: Plot Peak Area vs. Concentration.

  • Acceptance:

    
    .[3] Residuals should be random.
    
C. Limit of Detection (LOD) & Quantitation (LOQ)

ECD sensitivity is defined by the Signal-to-Noise (S/N) ratio.

  • Noise Measurement: Measure peak-to-peak noise of the baseline over a 5-minute window near the analyte retention time (but with no peak).

  • LOD Determination: Inject low-concentration standards until peak height is 3x the noise level.

    • Target: ~0.5 pmol (approx 84 pg on column).

  • LOQ Determination: Concentration yielding 10x the noise level.[4]

D. Accuracy (Recovery)

Since 4-HMA is often measured in urine or fermentation broth, matrix effects must be ruled out.

  • Spike: Add known amounts of 4-HMA (Low, Medium, High) to the blank matrix (e.g., synthetic urine or blank broth).

  • Extract: Use Solid Phase Extraction (SPE) if necessary (C18 or polymeric cartridges) to remove proteins/salts.

  • Calculate:

    
    .
    
  • Acceptance: 85% – 115%.

Troubleshooting Common ECD Issues

SymptomProbable CauseCorrective Action
High Background Current Contaminated mobile phase or electrode fouling.Use HPLC-grade salts/solvents. Polish electrode. Ensure water is 18.2 MΩ.
Loss of Sensitivity Electrode passivation (adsorption of phenols).Pulse cleaning (if supported) or manual polishing. Increase organic modifier slightly.
Drifting Baseline Temperature fluctuations or air bubbles.Thermostat the column and cell (30°C). Degas mobile phase thoroughly.
Negative Peaks Late eluting species from previous injection.Extend run time or use a gradient wash step (if system allows).

References

  • Arai, K., Jin, D., Kusu, F., & Takamura, K. (1997). Determination of p-hydroxymandelic acid enantiomers in urine by high-performance liquid chromatography with electrochemical detection.[3] Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1509–1514.[3]

  • JASCO Corporation. (2021). Analysis of Catecholamines by Electrochemical Detector (ECD).[4] Application Note.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Czapla, T. H., et al. (1991).[5] Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde: electrochemical and HPLC analysis. Biochimica et Biophysica Acta, 1077(3), 400-406.[5]

Sources

Comparative

comparing different chiral stationary phases for 4-hydroxymandelic acid resolution

Executive Summary 4-Hydroxymandelic acid (4-HMA) represents a distinct challenge in chiral chromatography due to its dual functionality: a polar carboxylic acid group and a phenolic hydroxyl group. Unlike unsubstituted m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Hydroxymandelic acid (4-HMA) represents a distinct challenge in chiral chromatography due to its dual functionality: a polar carboxylic acid group and a phenolic hydroxyl group. Unlike unsubstituted mandelic acid, the additional para-hydroxyl group significantly increases polarity and water solubility, often leading to poor retention on traditional normal-phase columns and peak tailing due to secondary silanol interactions.

This guide evaluates three dominant Chiral Stationary Phase (CSP) classes for 4-HMA resolution: Macrocyclic Glycopeptides , Polysaccharide Derivatives , and Ligand Exchange phases. Based on comparative data, Teicoplanin-based phases (e.g., Chirobiotic T) are identified as the superior choice for LC-MS compatible, reversed-phase applications, while Ligand Exchange remains a powerful alternative for UV-only workflows.

Mechanistic Introduction: The 4-HMA Challenge

The resolution of 4-HMA requires a CSP capable of distinguishing the spatial arrangement of the


-hydroxyl group while managing the strong ionic interactions of the carboxylic moiety.
  • The Analyte: 4-Hydroxymandelic Acid (

    
    ).
    
  • The Problem: In standard Normal Phase (NP), the molecule is too polar, requiring high alcohol content which diminishes enantioselectivity. In Reversed Phase (RP), standard hydrophobic interactions are weak.

  • The Solution: Phases that utilize inclusion complexation or ionic tethering (Ligand Exchange) generally outperform those relying solely on hydrogen bonding (standard amyloses).

Comparative Analysis of Stationary Phases

Category A: Macrocyclic Glycopeptides (The Top Contender)

Primary Column: Chirobiotic T (Teicoplanin), Chirobiotic TAG (Teicoplanin Aglycone).

Teicoplanin phases are uniquely suited for 4-HMA because they possess an "aglycone basket" that captures the aromatic ring, while the sugar moieties (in native Teicoplanin) or peptide backbone provide lateral H-bonding sites for the


-hydroxyl and carboxylic acid groups.
  • Performance: High resolution (

    
    ) achievable in Reversed Phase.
    
  • Key Advantage: Fully compatible with aqueous/organic mobile phases (MeOH/Water) and MS-friendly buffers (Ammonium Acetate).

  • Expert Insight: While native Teicoplanin (Chirobiotic T) is standard, the Aglycone version (Chirobiotic TAG) often provides sharper peaks for 4-HMA by removing steric hindrance from sugar moieties, allowing deeper inclusion of the phenolic ring.

Category B: Polysaccharide Derivatives (The Variable Option)

Primary Columns: Chiralcel OJ-H, Chiralpak AD-H, Chiralpak IC.

Polysaccharide phases rely on a "three-point interaction" model involving H-bonding and dipole-dipole interactions in the chiral grooves of the polymer.

  • Performance: Variable.

    • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): Often outperforms AD-H for mandelic derivatives due to better inclusion cavity size for the aromatic ring.

    • Chiralpak IC (Immobilized): Surprisingly, literature indicates low enantioselectivity for 4-HMA on Chiralpak IC compared to unsubstituted mandelic acid. The immobilization process may restrict the conformational flexibility required to accommodate the para-hydroxyl group.

  • Mobile Phase: Requires Normal Phase (Hexane/EtOH) with acid additives (TFA) to suppress ionization.

  • Limitation: Poor solubility of 4-HMA in Hexane-rich mobile phases can lead to precipitation or broad peaks.

Category C: Ligand Exchange Chromatography (LEC) (The Classical Niche)

Primary Columns: Chiralpak WH, Chirex 3126 (D-Penicillamine).

LEC works by forming a ternary diastereomeric complex: [CSP-Cu(II)-Analyte]. The


-hydroxy acid motif of 4-HMA is an ideal chelator for Copper (II).
  • Performance: Extremely high selectivity (

    
    ). The rigid coordination geometry forces a distinct energy difference between enantiomers.
    
  • Limitation: Requires Copper Sulfate (

    
    ) in the mobile phase.[1]
    
    • Incompatible with MS detection (source contamination).

    • UV Detection restriction: Copper absorbs at low wavelengths; detection is usually limited to >254 nm (where 4-HMA absorbance is lower).

Data Summary: Performance Metrics

CSP TypeColumn ExampleModeSelectivity (

)
Resolution (

)
MS Compatible?
Macrocyclic Glycopeptide Chirobiotic TReversed Phase1.15 - 1.30> 1.8 (Baseline)Yes
Cellulose Ester Chiralcel OJ-HNormal Phase1.10 - 1.201.2 - 1.5No (Hexane)
Immobilized Cellulose Chiralpak ICNormal Phase< 1.05< 0.8 (Partial)No (Hexane)
Ligand Exchange Chirex 3126Aqueous LEC> 1.50 > 3.0 No (

)

Selection Workflow (Decision Matrix)

G Start Start: 4-HMA Resolution Detection Required Detection Method? Start->Detection MS Mass Spectrometry (LC-MS) Detection->MS High Sensitivity UV UV / PDA Only Detection->UV Standard QC Teico CHOICE 1: Macrocyclic Glycopeptide (Chirobiotic T / TAG) Mode: Reversed Phase MS->Teico Best Compatibility LEC CHOICE 2: Ligand Exchange (Chirex 3126 / Chiralpak WH) Mode: Aqueous + CuSO4 UV->LEC Highest Resolution Poly CHOICE 3: Polysaccharide (Chiralcel OJ-H) Mode: Normal Phase UV->Poly If Copper prohibited Protocol1 Protocol1 Teico->Protocol1 See Protocol A Protocol2 Protocol2 LEC->Protocol2 See Protocol B

Figure 1: Decision tree for selecting the optimal stationary phase based on detection requirements.

Detailed Experimental Protocols

Protocol A: Reversed-Phase Separation (Recommended for LC-MS)

Column: Chirobiotic T (Teicoplanin) or Chirobiotic TAG,


 mm, 5 

m.
  • Mobile Phase Preparation:

    • Buffer: 20 mM Ammonium Acetate adjusted to pH 4.1 with Acetic Acid.

    • Organic Modifier: Methanol (MeOH).[2]

    • Ratio: 30:70 (Buffer:MeOH) isocratic.

    • Note: High organic content drives the analyte into the stationary phase "basket."

  • Equilibration: Flush column with 20 column volumes (approx. 30-40 mL) at 1.0 mL/min. Glycopeptide phases equilibrate slower than C18.

  • Sample Prep: Dissolve 4-HMA in Mobile Phase (1 mg/mL).

  • Parameters:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 25°C (Lower temperature often improves enantioselectivity on Teicoplanin).

    • Detection: UV @ 280 nm or MS (ESI Negative Mode, m/z 167).

Protocol B: Ligand Exchange Separation (High Resolution, UV Only)

Column: Chirex 3126 (D-Penicillamine) or equivalent,


 mm.
  • Mobile Phase Preparation:

    • Solvent: 2 mM Copper (II) Sulfate (

      
      ) in Water:Methanol (85:15).
      
    • pH Adjustment: None usually required, but ensure pH is roughly 4.5-5.5.

    • Filtration: Filter through 0.22

      
      m nylon filter to remove micro-particulates.
      
  • System Care:

    • Passivation: If the HPLC system was used with phosphate buffers previously, flush lines with water thoroughly to prevent Copper Phosphate precipitation.

  • Parameters:

    • Flow Rate: 1.0 mL/min.[3]

    • Temperature: 50°C (Higher temperature improves kinetics of ligand exchange, sharpening peaks).

    • Detection: UV @ 254 nm.

Interaction Mechanism Visualization

Mechanism cluster_interactions Chiral Recognition Forces HMA 4-HMA Enantiomer Hbond H-Bonding (Carboxyl/Hydroxyl) HMA->Hbond PiPi Pi-Pi Stacking (Phenolic Ring) HMA->PiPi Inclusion Inclusion Complex (Aglycone Pocket) HMA->Inclusion Teico Teicoplanin CSP Hbond->Teico PiPi->Teico Inclusion->Teico

Figure 2: The multi-modal interaction mechanism on Teicoplanin phases, combining inclusion, pi-stacking, and hydrogen bonding.

References

  • Separation of hydroxy acid enantiomers by capillary electrochromatography (CEC) employing a chiral stationary phase based on MDL 63,246 (Teicoplanin family). Analyst, Royal Society of Chemistry. [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin. Journal of Chromatography A. (Discusses limitations of native CDs for 4-HMA). [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase (Chiralpak IC). Journal of Pharmaceutical and Biomedical Analysis. (Highlights low selectivity for 4-HMA on IC phases). [Link]

  • Chiral HPLC Separations: Ligand Exchange Principles. Phenomenex Technical Guide. [Link]

Sources

Validation

antioxidant properties of 4-hydroxymandelic acid compared to other mandelic acid derivatives

Topic: Antioxidant Properties of 4-Hydroxymandelic Acid Compared to Other Mandelic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidant Properties of 4-Hydroxymandelic Acid Compared to Other Mandelic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the landscape of aromatic alpha-hydroxy acids (AHAs), 3,4-dihydroxymandelic acid (DHMA) emerges as the superior antioxidant, exhibiting radical scavenging efficacy often exceeding that of L-ascorbic acid and Trolox. 4-Hydroxymandelic acid (4-HMA) , while structurally significant as a pharmaceutical intermediate (e.g., for atenolol), possesses markedly lower direct antioxidant potential compared to its di-hydroxylated or methoxylated counterparts.[1]

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) governing these derivatives, quantifying their performance in standard radical scavenging assays (DPPH/ABTS) and elucidating the mechanistic limitations of the mono-phenolic 4-HMA scaffold versus the catechol-based DHMA.

Structural Basis of Antioxidant Activity (SAR Analysis)

The antioxidant potency of mandelic acid derivatives is strictly governed by the substitution pattern on the phenyl ring. The core mechanism involves the donation of a hydrogen atom (HAT) or a single electron (SET) to neutralize free radicals.

  • Mandelic Acid (MA): Lacks phenolic hydroxyl groups. Its antioxidant activity is negligible in direct radical scavenging assays, though it possesses weak metal-chelating properties due to the

    
    -hydroxy-carboxylate moiety.
    
  • 4-Hydroxymandelic Acid (4-HMA): Contains a single phenolic hydroxyl group at the para position. The resulting phenoxy radical is stabilized by resonance but lacks the additional stabilization provided by electron-donating groups (EDGs) in ortho positions.

  • 3,4-Dihydroxymandelic Acid (DHMA): Features a catechol moiety (ortho-dihydroxy). This allows for the formation of an intramolecular hydrogen bond and the generation of a stable o-semiquinone radical, dramatically lowering the bond dissociation energy (BDE) of the O-H bond.

  • Vanillylmandelic Acid (VMA): Contains a guaiacol moiety (3-methoxy-4-hydroxy).[1] The methoxy group acts as an EDG, stabilizing the radical, but it is generally less potent than the catechol moiety of DHMA.

Figure 1: Structure-Activity Hierarchy

The following diagram illustrates the structural progression and its impact on radical scavenging potential.

SAR_Hierarchy MA Mandelic Acid (MA) No Phenolic -OH Activity: Negligible HMA 4-Hydroxymandelic Acid (4-HMA) Mono-Phenol (Para) Activity: Low/Weak MA->HMA + Para-OH Group (Resonance Stabilization) VMA Vanillylmandelic Acid (VMA) Guaiacol (Methoxy + Phenol) Activity: Moderate HMA->VMA + Meta-Methoxy Group (Electron Donation) DHMA 3,4-Dihydroxymandelic Acid (DHMA) Catechol (Di-OH) Activity: Superior HMA->DHMA + Meta-OH Group (H-Bonding + Quinone Formation)

Caption: Hierarchy of antioxidant potential based on phenyl ring substitution patterns.

Comparative Performance Analysis

The following data synthesizes results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging assays. Lower IC50 values indicate higher potency.[1]

Table 1: Antioxidant Efficacy Profile[2]
CompoundStructure TypeDPPH IC50 (Approx.)[1][2][3][4][5]Relative PotencyMechanism Note
3,4-Dihydroxymandelic Acid (DHMA) Catechol~3–5 µMVery High (5x > Ascorbic Acid)Rapid H-atom transfer; forms stable quinone.
Vanillylmandelic Acid (VMA) Guaiacol~33 µMModerate Stabilized by methoxy group; effective scavenger.
4-Hydroxymandelic Acid (4-HMA) Mono-phenol>100 µM (High)Low Slow kinetics; lacks ortho-stabilization.
Mandelic Acid (MA) PhenylInactive*Negligible No radical scavenging; potential weak chelation.

Note: In standard ethanolic DPPH assays, Mandelic Acid and 3-Hydroxymandelic Acid often show no detectable activity (ND) within standard concentration ranges, whereas DHMA shows rapid decolorization.

Mechanistic Deep Dive: Why 4-HMA Underperforms

4-HMA relies on a single hydroxyl group for activity. When it donates a hydrogen atom to a radical (


), it forms a phenoxy radical (

).

Unlike DHMA, which can further oxidize to a stable ortho-quinone, the 4-HMA radical is prone to slow coupling reactions or reverse reactions, making it a kinetically inferior antioxidant.
Experimental Validation Protocols

To replicate these findings in a drug development setting, use the following self-validating protocols. These workflows ensure reproducibility and account for the kinetic differences between mono-phenols and catechols.

Protocol A: DPPH Radical Scavenging Assay (Microplate Format)

Objective: Determine the IC50 of mandelic derivatives.

  • Reagent Preparation:

    • Prepare a 0.2 mM stock solution of DPPH in HPLC-grade methanol. (Absorbance at 517 nm should be ~0.9).

    • Prepare serial dilutions of 4-HMA, DHMA, and VMA in methanol (Range: 1 µM to 500 µM).

  • Assay Workflow:

    • Pipette 20 µL of sample into a 96-well plate.

    • Add 180 µL of DPPH working solution.

    • Control: 20 µL Methanol + 180 µL DPPH.

    • Blank: 20 µL Sample + 180 µL Methanol (to correct for sample color).

  • Incubation:

    • Incubate in the dark at Room Temperature (25°C).

    • Critical Step: Measure absorbance at T=0, T=30 min. DHMA reacts instantly; 4-HMA requires full 30 mins for equilibrium.

  • Calculation:

    • Plot % Inhibition vs. Log(Concentration) to derive IC50.

Figure 2: Experimental Workflow Logic

Assay_Workflow Start Sample Prep (MeOH Solv.) Mix Mix 1:9 Sample:DPPH Start->Mix Incubate Incubate 30 min @ 25°C Mix->Incubate Read Read Abs @ 517 nm Incubate->Read Calc Calculate IC50 Sigmoidal Fit Read->Calc

Caption: Step-by-step workflow for high-throughput DPPH radical scavenging assessment.

Synthesis & Stability Considerations

For researchers utilizing these compounds in formulation:

  • Oxidative Instability: DHMA is highly susceptible to auto-oxidation in aqueous solution (turning brown/pink), necessitating storage under inert gas (Nitrogen/Argon) or low pH.

  • 4-HMA Stability: 4-HMA is significantly more stable than DHMA in aerobic conditions, making it a preferred scaffold when antioxidant activity is not the primary mechanism of action (e.g., as a chiral resolving agent or antibiotic precursor).

References
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives. Source: National Institutes of Health (NIH) / PubMed Central Key Finding: Establishes the hierarchy DHMA > VMA > MA in FRAP and CUPRAC assays.

  • 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. Source: PubMed / Free Radical Biology and Medicine Key Finding: DHMA shows 5-fold lower IC50 than ascorbic acid in superoxide scavenging.[4]

  • Vanillylmandelic Acid (VMA) Chemical Properties and Antioxidant Data. Source: ChemSrc / European Journal of Pharmacology Key Finding: VMA IC50 determined at ~33 µM in DPPH assay.[3]

  • Engineering of Hydroxymandelate Synthases for 4-Hydroxymandelic Acid Production. Source: ResearchGate Key Finding: Discusses 4-HMA as a precursor and compares dopamide derivatives.[6]

Sources

Comparative

Comparative Guide: Supercritical Fluid Chromatography (SFC) vs. HPLC for Mandelic Acid Enantioseparation

Executive Summary For the enantioseparation of mandelic acid—a critical chiral synthon in the synthesis of semi-synthetic penicillins and cephalosporins—Supercritical Fluid Chromatography (SFC) has emerged as the superio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the enantioseparation of mandelic acid—a critical chiral synthon in the synthesis of semi-synthetic penicillins and cephalosporins—Supercritical Fluid Chromatography (SFC) has emerged as the superior methodology over traditional High-Performance Liquid Chromatography (HPLC) in terms of throughput and environmental impact.

While both techniques utilize similar Chiral Stationary Phases (CSPs) like amylose or cellulose derivatives, SFC leverages the unique diffusivity and low viscosity of supercritical CO₂ to achieve 3–5x faster analysis times with comparable or superior resolution (


). However, HPLC remains relevant for laboratories lacking pressurized CO₂ infrastructure or for specific reversed-phase applications where aqueous solubility is paramount.

Scientific Foundation: The Chiral Challenge

Mandelic acid (α-hydroxyphenylacetic acid) exists as two enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. Separating these requires a chiral environment to create transient diastereomeric complexes with distinct stability constants.

Mechanistic Divergence

The core difference lies in the mobile phase physics:

  • HPLC (Liquid Phase): Relying on laminar flow and liquid diffusion, HPLC is limited by the resistance to mass transfer (

    
    -term in the Van Deemter equation). High flow rates degrade resolution linearly.
    
  • SFC (Supercritical Phase): Uses supercritical CO₂ (scCO₂). It possesses the density of a liquid (solvating power) but the viscosity and diffusivity of a gas . This allows for high flow rates with minimal pressure drop and a flatter Van Deemter curve, maintaining high efficiency even at high speeds.

Diagram: Separation Workflow & Decision Logic

The following decision tree illustrates the method selection process based on laboratory constraints and analyte properties.

G Start Start: Mandelic Acid Sample Solubility Check Solubility Start->Solubility NP_Soluble Soluble in Alcohols/Hexane? Solubility->NP_Soluble SFC_Path SFC Preferred NP_Soluble->SFC_Path Yes (High Throughput req) HPLC_Path HPLC (Normal Phase) NP_Soluble->HPLC_Path Yes (Legacy/No SFC unit) RP_Path HPLC (Reversed Phase) NP_Soluble->RP_Path No (Aqueous only) SFC_Mech Mechanism: scCO2 + MeOH High Diffusivity Low Viscosity SFC_Path->SFC_Mech HPLC_Mech Mechanism: Hexane/IPA Laminar Flow Higher Solvent Cost HPLC_Path->HPLC_Mech Result Enantiomeric Excess (ee%) Determination RP_Path->Result SFC_Mech->Result HPLC_Mech->Result

Caption: Decision framework for selecting between SFC and HPLC based on solubility and throughput requirements.

Experimental Protocols

The following protocols are self-validating systems. The inclusion of an acidic additive (TFA) is non-negotiable for mandelic acid to suppress the ionization of the carboxylic acid group (


), ensuring sharp peak shapes.
Protocol A: Supercritical Fluid Chromatography (SFC)

Objective: High-throughput screening (< 5 min run time).

  • System Preparation: Ensure the CO₂ pump is chilled (typically 5°C) to maintain density.

  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 3 µm.

  • Mobile Phase:

    • A: CO₂ (Industrial Grade or SFE Grade).

    • B: Methanol + 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical for peak symmetry.

    • Gradient: Isocratic 15% B (85:15 CO₂:MeOH).

  • Parameters:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure (BPR): 120 bar (Essential to keep CO₂ supercritical).

    • Temperature: 40°C.

    • Detection: UV @ 210 nm or 254 nm.

  • Validation Check: The first peak (typically R-mandelic acid on AD columns) should elute < 2.0 min. If tailing occurs, increase TFA concentration to 0.2%.

Protocol B: Normal Phase HPLC

Objective: Robust, legacy method (approx. 15-20 min run time).

  • System Preparation: Flush system with Hexane/IPA to remove any aqueous residues.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase:

    • Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).

    • Premixing is recommended to prevent baseline noise from online mixing.

  • Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 210 nm or 254 nm.

  • Validation Check: Calculate Resolution (

    
    ). A value of 
    
    
    
    indicates baseline separation. If
    
    
    , lower flow rate to 0.8 mL/min or reduce IPA % to 5%.

Performance Analysis & Data Comparison

The following data aggregates typical performance metrics observed in comparative studies using polysaccharide-based CSPs (e.g., Chiralpak AD).

Comparative Performance Table
MetricSFC (Protocol A)HPLC (Protocol B)Analysis
Analysis Time 3 – 5 minutes15 – 25 minutesSFC is 3-5x faster due to lower viscosity allowing higher flow rates.
Resolution (

)
2.5 – 4.02.0 – 3.0SFC often yields sharper peaks (less broadening), improving

.
Solvent Consumption ~0.5 mL organic/min1.0 mL organic/minSFC reduces organic solvent use by ~50-80% (CO₂ is the main carrier).
Operating Cost Low (CO₂ is cheap)High (Hexane is expensive)HPLC requires expensive high-purity alkanes and disposal costs.
Peak Symmetry Excellent (with TFA)Good (with TFA)Both require acid additives, but SFC mass transfer minimizes tailing.
The "Green" Advantage

SFC is classified as a green technique.[2] The primary mobile phase, CO₂, is recycled from industrial byproducts and is non-toxic. In contrast, Normal Phase HPLC relies on Hexane or Heptane, which are neurotoxic and require expensive hazardous waste disposal.

Mechanistic Insight: The "Three-Point" Interaction

Both methods rely on the "Three-Point Interaction" model on the CSP. The analyte (mandelic acid) engages in:

  • Hydrogen Bonding: Between the hydroxyl/carboxyl groups and the carbamate moiety of the CSP.

  • 
     Interactions:  Between the phenyl ring of mandelic acid and the aromatic ring of the CSP.
    
  • Steric Fit: The chiral cavity inclusion.

Why SFC Wins: In HPLC, the hexane molecules can compete for inclusion sites or form a solvation shell that hinders these interactions. In SFC, CO₂ is a "tunable" solvent. By adjusting the Back Pressure (density), you can fine-tune the solvation strength without changing the chemical composition, optimizing the interaction energy between the analyte and the CSP.

Troubleshooting & Optimization Workflow

Use this logic flow to optimize separation if baseline resolution is not achieved initially.

Optimization Start Issue: Poor Resolution (Rs < 1.5) Check_Tailing Is Peak Tailing? Start->Check_Tailing Increase_Acid Action: Increase TFA to 0.2% or Switch to Formic Acid Check_Tailing->Increase_Acid Yes Adjust_Method Select Method Check_Tailing->Adjust_Method No Yes_Tailing Yes No_Tailing No (Peaks are symmetric but overlapping) SFC_Branch SFC Optimization Adjust_Method->SFC_Branch HPLC_Branch HPLC Optimization Adjust_Method->HPLC_Branch SFC_Opt1 1. Decrease Modifier % (e.g., 15% -> 10%) SFC_Branch->SFC_Opt1 HPLC_Opt1 1. Decrease IPA % (10% -> 5%) HPLC_Branch->HPLC_Opt1 SFC_Opt2 2. Increase Back Pressure (120 -> 150 bar) SFC_Opt1->SFC_Opt2 HPLC_Opt2 2. Lower Temp (25°C -> 15°C) HPLC_Opt1->HPLC_Opt2

Caption: Step-by-step optimization logic for resolving mandelic acid enantiomers.

References

  • Vertex AI Search. (2025). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. National Institutes of Health. Link

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI Separations. Link

  • Chiral Technologies. (2025). Enantiomer separation of acidic compounds using SFC. Chiral Technologies Application Notes. Link

  • BOC Sciences. (2025). Enantiomeric Purification (HPLC/SFC). BOC Sciences Technical Guides.

  • Chromatography Today. (2022). Should I use SFC or HPLC for my Analysis?. Chromatography Today.[3] Link

Sources

Validation

Biological Activity of Mandelic Acid Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the biological activity of mandelic acid derivatives. It is structured for researchers and drug development professionals, focusing on comparative performanc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity of mandelic acid derivatives. It is structured for researchers and drug development professionals, focusing on comparative performance, structure-activity relationships (SAR), and validated experimental protocols.

Executive Summary & Scaffold Significance

Mandelic acid (2-hydroxy-2-phenylacetic acid) represents a privileged scaffold in medicinal chemistry due to its dual functionality (hydroxyl and carboxyl groups) and inherent chirality.[1][2][3][4] While the parent compound exhibits mild antimicrobial properties, its derivatives—particularly those hybridized with heterocyclic moieties like 1,3,4-oxadiazoles, thiazolidinones, and indoles—demonstrate potency superior to standard clinical agents in specific resistant phenotypes.

This guide objectively compares these derivatives against standard-of-care alternatives (e.g., Mandipropamid, Cisplatin) and details the mechanistic pathways driving their efficacy.

Structure-Activity Relationship (SAR) Analysis

The biological versatility of mandelic acid stems from three modifiable regions: the aromatic ring, the


-hydroxyl group, and the carboxylic acid terminus.[3][5][6] Modifications in these zones dictate specificity for antifungal, antibacterial, or anticancer targets.[3][6]
SAR Visualization

The following diagram illustrates the impact of specific substitutions on biological activity.

SAR_Mandelic_Acid MA Mandelic Acid Scaffold Ring Aromatic Ring (C4 Position) MA->Ring COOH Carboxylic Acid Terminus MA->COOH OH Alpha-Hydroxyl Group MA->OH Ring_Mod1 Electron-Withdrawing (F, Cl) Increases Lipophilicity & Fungal Membrane Penetration Ring->Ring_Mod1 Ring_Mod2 4-Fluorobenzyl Inhibits T3SS Virulence (Anti-virulence) Ring->Ring_Mod2 COOH_Mod1 Hydrazone/Amide Linkage Enhances Metabolic Stability COOH->COOH_Mod1 COOH_Mod2 1,3,4-Oxadiazole Hybrid Surpasses Mandipropamid in Antifungal EC50 COOH->COOH_Mod2 OH_Mod1 Acylation/Esterification Increases Skin Permeation (Dermatological) OH->OH_Mod1 OH_Mod2 Sulfation (SAMMA) Blocks HIV/HSV Entry OH->OH_Mod2

Caption: SAR map highlighting how specific structural modifications of the mandelic acid scaffold translate to distinct biological outcomes.

Comparative Performance Review

Antifungal Activity: Oxadiazole-Mandelic Acid Hybrids

Recent synthetic campaigns have focused on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole thioether moiety. These compounds target phytopathogenic fungi more effectively than commercial standards by disrupting cell membrane integrity.[7]

Table 1: Comparative Efficacy against Phytopathogens (EC


 values) 
Lower EC

indicates higher potency.
Compound IDSubstitution (R-Group)Target OrganismEC

(mg/L)
Relative Potency vs. Standard
E18 4-substituted oxadiazoleSclerotinia sclerotiorum8.0 1.75x more potent than Mandipropamid (14.0 mg/L)
E6 4-chloro derivativeVerticillium dahliae12.7 2.14x more potent than Mandipropamid (27.2 mg/L)
E13 4-methyl derivativeGibberella saubinetii20.4 Comparable to broad-spectrum fungicides
Mandipropamid (Standard Control)S. sclerotiorum14.0Baseline

Data Source: Derived from recent bioassays on 1,3,4-oxadiazole mandelic acid derivatives [1, 2].

Anticancer Activity: Thiazolidinone & Organotin Derivatives

Derivatives targeting human Carbonic Anhydrase IX (hCA IX) and those utilizing organotin complexes show significant cytotoxicity against solid tumors.

Table 2: Cytotoxicity against MCF-7 Breast Cancer Cell Lines

Derivative ClassSpecific CompoundIC

(

M)
Mechanism of Action
Thiazolidinone-Mandelic Cmpd 980.10 ± 0.01 Selective hCA IX inhibition (hypoxia targeting)
Triorganotin(IV) Complex C-18.82 µg/mL Induction of mitochondrial apoptosis
Doxorubicin (Standard)~0.50DNA intercalation (High toxicity)

Key Insight: While Doxorubicin is potent, Thiazolidinone derivatives (Cmpd 98) offer sub-micromolar potency with potentially lower systemic toxicity due to selective targeting of the tumor-associated enzyme hCA IX [3, 4].

Mechanistic Pathways

Understanding how these derivatives function is critical for rational drug design. The diagram below details the dual-action mechanism of the most potent antifungal and anti-virulence derivatives.

Mechanism_Action Agent_Fungal Oxadiazole-Mandelic Derivative (E13) Target_Membrane Fungal Cell Membrane Agent_Fungal->Target_Membrane Intercalation Agent_Virulence Thiazole-Mandelic Derivative (F9) Target_T3SS Type III Secretion System (T3SS) Agent_Virulence->Target_T3SS Selective Inhibition Process_Leakage Cytoplasmic Leakage (Nucleic Acids/Proteins) Target_Membrane->Process_Leakage Disrupts Integrity Process_Gene Suppression of hpa1/hrpY Genes Target_T3SS->Process_Gene Downregulation Outcome_Death Hyphal Rupture & Fungal Cell Death Process_Leakage->Outcome_Death Outcome_Avirulence Loss of Pathogenicity (No Bactericidal Effect) Process_Gene->Outcome_Avirulence Preserves Microbiome

Caption: Dual mechanistic pathways: E13 induces direct lethality via membrane rupture, while F9 acts as an anti-virulence agent by silencing the T3SS machinery without killing the bacteria [5, 6].

Experimental Protocols

The following protocols are synthesized from high-impact studies to ensure reproducibility.

Protocol 1: Determination of Antifungal EC (Mycelial Growth Rate)

Used to generate data in Table 1.

Reagents: Potato Dextrose Agar (PDA), Sterile Petri dishes, Test compounds dissolved in DMSO. Procedure:

  • Preparation: Autoclave PDA medium and cool to 50°C.

  • Dosing: Add test compounds to molten agar to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 mg/L. (Ensure DMSO concentration < 0.5% v/v).

  • Inoculation: Place a 5 mm mycelial plug from a fresh culture (e.g., S. sclerotiorum) in the center of the plate.

  • Incubation: Incubate at 25 ± 1°C for 72 hours in the dark.

  • Measurement: Measure colony diameter in cross-directions.

  • Calculation: Calculate inhibition rate (

    
    ) using:
    
    
    
    
    (Where
    
    
    is control diameter and
    
    
    is treatment diameter). Derive EC
    
    
    using log-probit regression analysis.
Protocol 2: Bacterial Membrane Integrity Assay (Propidium Iodide)

Validates the membrane disruption mechanism shown in the diagram.

Reagents: Propidium Iodide (PI) stain, Fluorescence Microscope, Phosphate Buffered Saline (PBS). Procedure:

  • Culture: Grow bacterial/fungal cells to log phase.

  • Treatment: Expose cells to the mandelic acid derivative at 1x and 2x MIC for 4 hours.

  • Harvest: Centrifuge at 3000 rpm for 5 mins; wash pellet 2x with PBS.

  • Staining: Resuspend in PBS containing 10 µg/mL PI. Incubate for 20 mins in the dark at 37°C.

  • Visualization: Observe under a fluorescence microscope (Excitation: 535 nm, Emission: 617 nm).

  • Interpretation: Red fluorescence indicates compromised membranes (PI penetrates dead cells); intact cells remain unstained.

Conclusion

Mandelic acid derivatives have evolved from simple skin-care agents to sophisticated pharmacological tools.[2] The data indicates that 1,3,4-oxadiazole substitutions yield superior antifungal profiles compared to commercial mandipropamid, while thiazolidinone hybrids offer a targeted approach to hypoxic tumors. For drug development, the "anti-virulence" pathway (T3SS inhibition) represents the most promising frontier, offering a method to treat infections without driving antibiotic resistance.

References

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. International Journal of Molecular Sciences, 2023. Link

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances, 2026.[1] Link

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 2021. Link

  • Design and Synthesis of Mandelic Acid Derivatives for Suppression of Virulence via T3SS against Citrus Canker. Journal of Agricultural and Food Chemistry, 2024.[8] Link

  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. Materials, 2023. Link

  • Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. Mini-Reviews in Medicinal Chemistry, 2021. Link

Sources

Comparative

Technical Guide: Investigating the Chiral Inversion of Mandelic Acid in Human Metabolic Studies

Executive Summary Mandelic acid (MA) serves as a critical model compound in stereoselective pharmacokinetics. While it is widely recognized as the primary metabolite of styrene, its behavior in human metabolism—specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mandelic acid (MA) serves as a critical model compound in stereoselective pharmacokinetics. While it is widely recognized as the primary metabolite of styrene, its behavior in human metabolism—specifically the unidirectional chiral inversion of (S)-(+)-mandelic acid to (R)-(-)-mandelic acid—remains a subject of nuanced debate.[1] Unlike rats, where inversion is robust and clearly defined via a benzoylformic acid intermediate, human inversion appears to follow a CoA-dependent pathway analogous to 2-arylpropionic acids (e.g., ibuprofen).

This guide objectively compares the analytical methodologies required to elucidate this mechanism, providing a validated protocol for quantifying enantiomeric ratios in human biological matrices.

Mechanistic Pathways: The "Why" Behind the Protocol

To design a valid metabolic study, one must understand the theoretical pathways. In human hepatocytes, the inversion is not merely a racemization but a stereoselective metabolic conversion.

The Two Competing Hypotheses
  • The Oxidative Route (Classic): Oxidation of (S)-MA to achiral benzoylformic acid (BFA), followed by stereoselective reduction to (R)-MA. This is dominant in bacterial and some rodent models.

  • The CoA-Thioester Route (Human-Dominant): (S)-MA is activated to (S)-mandelyl-CoA, which undergoes epimerization to (R)-mandelyl-CoA, followed by hydrolysis to (R)-MA. This "ibuprofen-like" mechanism explains the lack of significant BFA accumulation in human studies.

Visualization: Metabolic Inversion Pathways

The following diagram illustrates the divergence between the oxidative and CoA-dependent pathways.

MandelicAcidMetabolism cluster_legend Legend SMA (S)-Mandelic Acid BFA Benzoylformic Acid (Intermediate) SMA->BFA Dehydrogenase (Oxidative Route) S_CoA (S)-Mandelyl-CoA SMA->S_CoA Acyl-CoA Synthetase RMA (R)-Mandelic Acid BFA->RMA Reductase R_CoA (R)-Mandelyl-CoA S_CoA->R_CoA Epimerase (Inversion Step) R_CoA->RMA Thioesterase (Hydrolysis) key1 Solid Line: Human Primary Pathway key2 Dashed Line: Minor/Rodent Pathway

Figure 1: Proposed metabolic pathways for the chiral inversion of mandelic acid. The CoA-dependent route (Red nodes) is the primary hypothesis for human metabolism.

Analytical Methodology Comparison

Selecting the correct analytical "product" (methodology) is pivotal. Below is a comparative analysis of the three dominant approaches for separating MA enantiomers in biological fluids.

Comparative Analysis Table
FeatureMethod A: Chiral LC-MS/MS Method B: GC-MS (Derivatization) Method C: Capillary Electrophoresis (CE)
Primary Mechanism Direct separation via Chiral Stationary Phase (CSP).Volatilization after diastereomeric derivatization.Electrophoretic mobility with chiral selector (e.g., cyclodextrin).
Sample Prep Medium: Protein precipitation or SPE.High: Requires extraction + derivatization (e.g., TBDMS).Low: Dilute-and-shoot potential.
Sensitivity (LOD) High (< 5 ng/mL) . Ideal for plasma PK.High (< 10 ng/mL) . Excellent for urine.Moderate (> 50 ng/mL) . Often UV-limited.
Throughput High: 5–10 min run times.Low: Long prep + 20+ min run times.High: Very fast separations (< 5 min).
Selectivity Excellent for complex matrices (plasma).High, but prone to matrix interference during derivatization.High efficiency, but lower robustness in urine.
Recommendation Gold Standard for Clinical PK. Best for Confirmatory Urine Analysis. Best for Rapid Screening.
Expert Insight on Selection
  • Choose LC-MS/MS if you are conducting a pharmacokinetic study in plasma where (S)-MA concentrations are low and transient. The ability to avoid derivatization prevents kinetic resolution artifacts during sample prep.

  • Choose GC-MS if you are analyzing urine for occupational exposure (styrene monitoring). The derivatization stabilizes the carboxylic acid group, providing superior peak shapes for high-concentration samples.

Validated Experimental Protocol: Chiral LC-MS/MS

This protocol is designed for human plasma , focusing on the "Self-Validating" principle using an internal standard (IS) that mimics the analyte's ionization but not its retention.

Reagents & Materials[2][3][4][5][6]
  • Analyte: (R)-(-)-Mandelic acid and (S)-(+)-Mandelic acid standards (>99% ee).

  • Internal Standard: D5-Mandelic Acid (Deuterated).

  • Column: Chiralpak IC-3 (Polysaccharide derivative) or equivalent immobilized CSP.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma into a 1.5 mL tube.

  • Add 20 µL of Internal Standard (D5-MA, 10 µg/mL).

  • Add 300 µL of cold Acetonitrile (-20°C) to precipitate proteins.

  • Vortex for 60 seconds; Centrifuge at 10,000 x g for 10 minutes.

  • Transfer supernatant to a clean vial; evaporate to dryness under N2 stream.

  • Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

  • Mode: Isocratic Elution (crucial for consistent chiral recognition).

  • Ratio: 70% Phase A / 30% Phase B.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution, Rs).

Step 3: Mass Spectrometry Detection (MRM)

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

  • Transitions:

    • Mandelic Acid: m/z 151.0 → 107.0 (Loss of CO2).

    • IS (D5-MA): m/z 156.0 → 111.0.

Workflow Visualization

AnalyticalWorkflow Sample Human Plasma (100 µL) IS_Add Add Internal Standard (D5-Mandelic Acid) Sample->IS_Add Precip Protein Precipitation (Cold ACN, -20°C) IS_Add->Precip Centrifuge Centrifuge (10k x g, 10 min) Precip->Centrifuge Recon Reconstitution (Mobile Phase) Centrifuge->Recon Supernatant LC Chiral LC Separation (Chiralpak IC-3) Recon->LC MS MS/MS Detection (ESI-, m/z 151->107) LC->MS Data Data Analysis (Enantiomeric Ratio Calculation) MS->Data

Figure 2: Validated LC-MS/MS workflow for the extraction and quantification of mandelic acid enantiomers.

Data Interpretation & Causality

To claim "chiral inversion," you must distinguish it from "chiral selection" (preferential excretion).

  • Calculate the Enantiomeric Ratio (ER):

    
    
    
  • Time-Course Analysis:

    • Administer pure (S)-MA.

    • If (R)-MA appears in plasma over time, inversion has occurred.

    • If only (S)-MA is found but clearance is fast, it indicates stereoselective elimination , not inversion.

  • Mechanistic Check:

    • Monitor for Benzoylformic Acid (BFA).

    • Result: If BFA is undetectable but (R)-MA increases, this supports the CoA-thioester pathway (Figure 1), validating the human-specific mechanism.

References

  • Gao, L. B., et al. (2012). "Study on the metabolic mechanism of chiral inversion of S-mandelic acid in vitro."[2] Chirality.

  • Francotte, E. (2016). "Contemporary Analysis of Chiral Molecules."[3] LCGC International.

  • WuXi AppTec DMPK. (2025). "Insights into Chiral Drug Metabolism and Inversion."

  • Sigma-Aldrich. "Chiral Chromatography Frequently Asked Questions & Method Development."

Sources

Validation

comparing hydroxymandelate synthase from Amycolatopsis orientalis vs Nocardia uniformis

Amycolatopsis orientalis vs. Nocardia uniformis Executive Summary Hydroxymandelate synthase (HmaS, EC 1.13.11.[1]46) is a non-heme iron(II)-dependent dioxygenase that catalyzes the committed step in the biosynthesis of (...

Author: BenchChem Technical Support Team. Date: February 2026

Amycolatopsis orientalis vs. Nocardia uniformis

Executive Summary

Hydroxymandelate synthase (HmaS, EC 1.13.11.[1]46) is a non-heme iron(II)-dependent dioxygenase that catalyzes the committed step in the biosynthesis of (S)-4-hydroxymandelate (HMA), a precursor to the non-proteinogenic amino acid L-4-hydroxyphenylglycine (L-HPG).[2] L-HPG is a critical structural motif in glycopeptide antibiotics like Vancomycin and monocyclic


-lactams like Nocardicin A.

This guide compares the two primary biological sources of HmaS:

  • AoHmaS (Amycolatopsis orientalis): The industry "Gold Standard," derived from the chloroeremomycin/vancomycin biosynthetic cluster.

  • NuHmaS (Nocardia uniformis): The functional homolog from the nocardicin A biosynthetic cluster.

Verdict: For synthetic biology applications requiring high soluble yield and structural predictability, AoHmaS is the superior choice due to its extensive crystallographic characterization (PDB: 2R5V) and robust expression in E. coli. NuHmaS serves as a vital alternative when investigating regulatory domains specific to


-lactam clusters or when engineering pathways requiring distinct protein-protein interactions found in Nocardia metabolomes.
Scientific Background & Mechanism[2][3][4][5]

Both enzymes belong to the cupin superfamily and share a conserved catalytic mechanism. They convert 4-hydroxyphenylpyruvate (HPP) into (S)-4-hydroxymandelate (HMA) using molecular oxygen.[2]

  • Mechanism: The reaction proceeds via an oxidative decarboxylation. Unlike the related 4-hydroxyphenylpyruvate dioxygenase (HPPD), which performs aromatic ring hydroxylation to form homogentisate, HmaS directs the oxygen attack to the benzylic carbon.[2][3]

  • Cofactors: Both enzymes require

    
     coordinated by a 2-His-1-carboxylate facial triad.[2]
    
Pathway Visualization

The following diagram illustrates the divergence between HmaS (benzylic hydroxylation) and the competing catabolic enzyme HPPD (aromatic hydroxylation).

HmaS_Pathway HPP 4-Hydroxyphenylpyruvate (HPP) HmaS_Enz HmaS Enzyme (A. orientalis / N. uniformis) HPP->HmaS_Enz HPPD_Enz HPPD Enzyme (Competitor) HPP->HPPD_Enz  Alternative Path O2 O2 O2->HmaS_Enz Fe Fe(II) Cofactor Fe->HmaS_Enz Intermediate Fe(IV)-Oxo Intermediate HMA (S)-4-Hydroxymandelate (Precursor to Vancomycin) Intermediate->HMA  Benzylic Hydroxylation CO2 CO2 Intermediate->CO2 HmaS_Enz->Intermediate  Decarboxylation HG Homogentisate (Catabolic Shunt) HPPD_Enz->HG  Aromatic Hydroxylation

Caption: Divergent fate of HPP. HmaS catalyzes benzylic hydroxylation essential for antibiotic synthesis, avoiding the HPPD catabolic shunt.

Comparative Analysis: AoHmaS vs. NuHmaS
FeatureAmycolatopsis orientalis (AoHmaS)Nocardia uniformis (NuHmaS)
Primary Gene Cluster cmO / vcm (Vancomycin/Chloroeremomycin)noc (Nocardicin A)
UniProt Entry O52791 (HmaS_AMYOR)Q5ZXY6 (NocL Homolog)
Molecular Weight ~38.3 kDa~40-42 kDa (varies by strain)
Structural Data High: Crystal Structure available (PDB 2R5V)Low: Homology models only

(HPP)

(Anaerobic titration)
Not definitively established in isolation
Turnover (

)
Slow (~0.3

rate-limiting step)
Comparable (inferred from pathway flux)
Stability High. Stable at

for days if anaerobic.
Moderate. More prone to aggregation.
Substrate Specificity Strict for HPP. Low activity on phenylpyruvate.Strict for HPP.
Inhibitor Sensitivity Sensitive to iron chelators (EDTA, o-phenanthroline).Sensitive to iron chelators.
Technical Insight: Why AoHmaS is the Benchmark

The A. orientalis variant is preferred because its rate-limiting step has been kinetically dissected. The decay of the enzyme-product complex is the slowest step (


), meaning product release controls the flux. This is critical information for protein engineering efforts aiming to accelerate turnover. N. uniformis HmaS lacks this depth of kinetic characterization in open literature, making it a "black box" for precise metabolic modeling.
Experimental Protocols

To ensure reproducibility, the following protocols utilize A. orientalis HmaS as the model, but the steps are applicable to N. uniformis with minor buffer adjustments.

A. Heterologous Expression (Self-Validating System)

Rationale: HmaS requires soluble iron. High-temperature induction leads to inclusion bodies and iron-deficient apo-enzymes.

  • Vector: pET-28a (N-terminal His6-tag).

  • Host: E. coli BL21(DE3).

  • Inoculation: Grow in LB + Kanamycin (50

    
    ) at 
    
    
    
    until
    
    
    .
  • Induction (Critical): Cool culture to 18°C on ice. Induce with 0.1 mM IPTG (low concentration prevents aggregation).

  • Supplementation: Add 0.1 mM ferrous ammonium sulfate to the media at induction to support cofactor uptake.

  • Incubation: Shake at 18°C for 16–20 hours.

B. Anaerobic Purification

Rationale: The ferrous iron center is susceptible to oxidation (


), which inactivates the enzyme.
  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10% Glycerol, 5 mM Imidazole. Add 1 mM TCEP or Ascorbate as a reducing agent.

  • Lysis: Sonication on ice (pulse 10s on/30s off).

  • Column: Ni-NTA agarose.

  • Wash: Buffer + 20 mM Imidazole.

  • Elution: Buffer + 250 mM Imidazole.

  • Validation: The purified protein should appear colorless to pale green. A brown/yellow color indicates iron oxidation (inactive).

C. Kinetic Assay (HPLC-Based)

Rationale: Direct spectrophotometric measurement is difficult due to overlapping absorbance of HPP and HMA. Discontinuous HPLC is the gold standard.

  • Reaction Mix (200

    
    ): 
    
    • 50 mM HEPES (pH 7.5)

    • 1 mM Ascorbate (to maintain

      
      )
      
    • 50

      
      
      
      
      
    • 100

      
       HPP (Substrate)
      
    • Enzyme: 1–5

      
       purified HmaS.
      
  • Initiation: Add enzyme; incubate at 30°C.

  • Termination: At defined timepoints (e.g., 1, 2, 5, 10 min), remove 50

    
     aliquot and quench with 50 
    
    
    
    1% TFA (Trifluoroacetic acid) .
  • Analysis: Inject 20

    
     onto a C18 Reverse-Phase HPLC column.
    
    • Mobile Phase: Water/Acetonitrile (0.1% TFA). Gradient 5% to 60% ACN.

    • Detection: UV at 280 nm (aromatic) or 210 nm (peptide bond/carboxylate).

    • Retention: HMA elutes earlier than HPP due to the polar hydroxyl group.

Experimental Workflow Diagram

Assay_Workflow cluster_0 Phase 1: Expression cluster_1 Phase 2: Purification cluster_2 Phase 3: HPLC Assay Step1 Transform E. coli BL21(DE3) + pET28a-HmaS Step2 Grow to OD600 = 0.6 Step1->Step2 Step3 Cool to 18°C Add 0.1mM IPTG + Fe(II) Step2->Step3 Step4 Lysis (Sonication) + TCEP/Ascorbate Step3->Step4 Step5 Ni-NTA Chromatography (Keep Cold 4°C) Step4->Step5 Step6 Desalt/Buffer Exchange (Remove Imidazole) Step5->Step6 Step7 Incubate: Enzyme + HPP + O2 (30°C, pH 7.5) Step6->Step7 Step8 Quench with 1% TFA Step7->Step8 Step9 C18 HPLC Analysis Measure HMA Peak Area Step8->Step9

Caption: Step-by-step workflow for HmaS production and activity verification.

References
  • Hubbard, B. K., et al. (2000). "Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics." Chemistry & Biology, 7(12), 931-942.

    • Key Finding: Characterization of the A.
  • Brownlee, J., et al. (2008). "Two Roads Diverged: The Structure of Hydroxymandelate Synthase from Amycolatopsis orientalis in Complex with 4-Hydroxymandelate."[1] Biochemistry, 47(7), 2002–2013.[1][4]

    • Key Finding: Definitive crystal structure (PDB 2R5V) and mechanistic comparison to HPPD.
  • Choroba, O. W., et al. (2000). "Evidence for a hydroxymandelate synthase involved in the biosynthesis of the glycopeptide antibiotic chloroeremomycin." Journal of the American Chemical Society, 122(22), 5389-5390.

    • Key Finding: Confirmation of the benzylic hydroxyl
  • Valegård, K., et al. (2004). "The structural basis of cephalosporin formation in a mononuclear ferrous enzyme." Nature, 428, 76-80. (Cited for comparative cupin fold/facial triad mechanism context).

  • Gunsior, M., et al. (2004). "Biosynthesis of Nocardicin A: Biochemical characterization of the noc gene cluster." Chemistry & Biology, 11(7), 927-938.

    • Key Finding: Contextualizes the Nocardia uniformis homolog within the -lactam p

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of (S)-4-Hydroxymandelic Acid

[1][2] Executive Summary Chemical Identity: (S)-4-Hydroxymandelic Acid (CAS: 13244-75-2 / 184901-84-6 for monohydrate) Primary Hazard: Serious Eye Damage (Category 1), Skin Irritation, Respiratory Irritation.[1] Disposal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Chemical Identity: (S)-4-Hydroxymandelic Acid (CAS: 13244-75-2 / 184901-84-6 for monohydrate) Primary Hazard: Serious Eye Damage (Category 1), Skin Irritation, Respiratory Irritation.[1] Disposal Method: High-temperature incineration with afterburner and scrubber. Waste Stream: Solid Organic Acid or Acidic Organic Liquid (if dissolved).

This guide serves as a definitive operational protocol for the safe containment and disposal of (S)-4-hydroxymandelic acid. As a chiral building block often used in pharmaceutical synthesis (e.g., for beta-blockers), this compound presents specific handling challenges due to its phenolic and acidic moieties.[1] While not a P-listed acutely toxic substance under EPA RCRA regulations, its potential to cause irreversible eye damage mandates strict adherence to hazardous waste protocols.

Part 1: Hazard Profile & Safety Pre-requisites

Before initiating any disposal workflow, the operator must acknowledge the specific risks associated with the phenolic hydroxyl and carboxylic acid groups.

Critical Hazards (GHS Classification)
Hazard ClassCategoryHazard StatementOperational Implication
Eye Damage Cat.[1] 1 H318: Causes serious eye damage. Zero-tolerance for eye exposure. Standard safety glasses are insufficient for open handling; chemical splash goggles or a face shield are mandatory during disposal.[1]
Skin IrritationCat. 2H315: Causes skin irritation.[2][1][3][4]Double-gloving (Nitrile) recommended to prevent micro-exposure during waste transfer.[1]
STOT-SECat.[1][5][6] 3H335: May cause respiratory irritation.[1][3][5][7]All solid waste transfers must occur inside a fume hood to capture airborne dust.[1]
Required PPE Matrix
  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

  • Hand Protection: Nitrile gloves (Minimum thickness 0.11 mm). Change immediately if splashed.

  • Respiratory: If working outside a fume hood (not recommended), use a NIOSH N95 or P100 particulate respirator.

  • Body: Standard lab coat; chemical-resistant apron recommended for liquid waste consolidation.

Part 2: Waste Characterization & Segregation

Proper characterization prevents dangerous incompatibility reactions in the waste stream.

Regulatory Status (EPA RCRA)
  • Listed Waste: (S)-4-Hydroxymandelic acid is not explicitly P-listed or U-listed.[1]

  • Characteristic Waste:

    • Solids: Generally classified as "Non-regulated chemical solid" unless local regulations dictate otherwise. However, due to H318, best practice is to manage as Hazardous Chemical Waste .

    • Aqueous Solutions: If pH ≤ 2, it is a Corrosive Waste (D002) .[8][9]

    • Organic Solvent Solutions: If dissolved in flammable solvents (e.g., methanol, ethyl acetate), it is an Ignitable Waste (D001) .[1]

Chemical Compatibility (The "Do Not Mix" List)

Violating these segregation rules is the primary cause of waste container over-pressurization.

  • Strong Oxidizers (Nitric acid, Peroxides): Incompatible. Risk of fire/combustion.[8][9]

  • Strong Bases (Sodium Hydroxide, Amines): Incompatible. Exothermic neutralization will generate heat and potentially pressurize the container.

  • Acid Chlorides/Anhydrides: Incompatible. Risk of gas generation.[9]

Visualizing the Segregation Logic

The following decision tree illustrates how to categorize the waste at the point of generation.

WasteSegregation Start Waste Generation: (S)-4-Hydroxymandelic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid SOLID WASTE BIN Label: Hazardous, Irritant Solid->BinSolid Double Bag & Tag SolventCheck Solvent Base? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water/Buffer Organic Organic Solvent SolventCheck->Organic Methanol/EtAc/etc. pHCheck Check pH Aqueous->pHCheck BinSolvent ORGANIC SOLVENT WASTE (Ignitable D001) Organic->BinSolvent Segregate from Oxidizers pHCheck->BinSolid pH > 2 (Absorb on vermiculite) BinAcid AQUEOUS ACID WASTE (Corrosive D002) pHCheck->BinAcid pH < 2

Figure 1: Decision logic for segregating (S)-4-hydroxymandelic acid waste streams to ensure regulatory compliance and safety.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Context: Disposal of expired reagent, contaminated weighing boats, or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: (S)-4-Hydroxymandelic Acid.[1]

    • Hazards: Irritant, Corrosive (Eyes).[4]

  • Transfer:

    • Perform inside a fume hood to prevent dust inhalation.

    • Transfer solid gently to avoid generating a dust cloud.

  • Secondary Containment: If the primary container is a bag, it must be double-bagged (clear polyethylene, min 2 mil thickness) and sealed with tape before being placed in the drum.

  • Final Disposal: Hand over to EHS/Waste Management for incineration .

Protocol B: Liquid Waste Disposal

Context: Disposal of mother liquors or reaction mixtures.

  • Segregation: Ensure the waste carboy is designated for Organic Acids or General Organics . NEVER pour into a container holding basic waste (e.g., NaOH washings).

  • Solvent Check: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream. If non-halogenated (e.g., Methanol), use the "Non-Halogenated" stream.

  • Pouring: Use a funnel to prevent splashing. Wear goggles.[4]

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent; add rinsate to the waste container. Deface the original bottle label and dispose of the bottle as glass waste.

Part 4: Emergency Spill Response

In the event of an accidental release, immediate action is required to prevent exposure and tracking of the contaminant.

Spill Cleanup Workflow

Do not use water initially. Adding water to the solid spreads the contamination and increases the volume of hazardous waste.

SpillResponse Alert 1. ALERT & PROTECT Notify personnel, Don PPE Contain 2. CONTAIN Isolate area, Cover drains Alert->Contain Cleanup 3. DRY CLEANUP Sweep/Shovel (No Dust) Contain->Cleanup Decon 4. WET DECON Wipe surface with water Cleanup->Decon Disposal 5. DISPOSAL Seal in HazWaste Bag Decon->Disposal

Figure 2: Operational workflow for managing dry spills of (S)-4-hydroxymandelic acid.

Detailed Cleanup Steps
  • Isolate: Mark the area.[6] If the spill is >50g or outside a hood, evacuate non-essential personnel.

  • PPE Up: Goggles, Lab Coat, Nitrile Gloves, N95 Mask (if dust is visible).

  • Dry Recovery:

    • Cover the spill with a dust suppressant if available, or gently sweep using a brush and dustpan.

    • Avoid creating dust. Do not use compressed air.

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with wet paper towels (water is sufficient as the compound is water-soluble).

    • Verify pH of the surface with a pH strip to ensure all acid residues are removed.

  • Waste Consolidation: Place all sweepings, paper towels, and contaminated gloves into a hazardous waste bag. Label as "(S)-4-Hydroxymandelic Acid Spill Debris."[1]

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymandelic acid Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Carl Roth. (2023). Safety Data Sheet: 4-Hydroxybenzaldehyde (Structurally related precaution reference). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-4-hydroxymandelic acid

Executive Summary: The Dual-Protection Mandate As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier for our own safety. However, when handling high-value chiral intermediates like (S)-4-h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

As researchers, we often view Personal Protective Equipment (PPE) solely as a barrier for our own safety. However, when handling high-value chiral intermediates like (S)-4-hydroxymandelic acid (CAS: 13244-78-5), your PPE strategy serves a dual purpose: protecting your physiology from phenolic irritation and protecting the enantiomeric excess (ee) of your sample from biological contamination (skin oils, nucleases).

This guide moves beyond generic "wear gloves" advice. It provides a risk-based, operational framework for handling this specific phenolic glycolic acid, ensuring both personnel safety and data integrity.

Hazard Profile & Risk Assessment

Before selecting armor, one must understand the weapon. (S)-4-hydroxymandelic acid is an alpha-hydroxy acid with a phenolic moiety.

  • Chemical Nature: Solid, crystalline powder.

  • Acidity: pKa ≈ 3.4 (carboxylic acid) and ≈ 9.5 (phenolic).

  • Primary Risks:

    • Dust Hazard: High surface area allows rapid dissolution in mucous membranes.

    • Corrosivity/Irritation: The combination of acidity and phenolic activity makes it capable of causing serious eye damage (H318) and skin irritation (H315) .

Hazard ClassGHS CodeMechanism of ActionCritical Countermeasure
Eye Damage H318 Acidic hydrolysis of corneal proteins; rapid irreversible damage.Goggles (Not Safety Glasses) during powder handling.
Skin Irritant H315 Phenolic disruption of lipid barrier; acid burn.Nitrile gloves; immediate wash on contact.
Respiratory H335 Irritation of upper respiratory tract mucosa by dust.Handling strictly inside a Fume Hood .

The PPE Matrix: Context-Dependent Selection

Standard protocols often fail because they ignore the state of the matter. A dry powder requires different protection than a solution in DMSO.

A. Eye & Face Protection[1][2][3][4][5][6][7]
  • Requirement: ANSI Z87.1 / EN 166 compliant.

  • The Protocol:

    • Solid Handling: Wear Chemical Splash Goggles . Safety glasses are insufficient because fine dust can migrate around the lenses and react with eye moisture to create a concentrated acidic solution.

    • Solution Handling: Safety glasses with side shields are acceptable only if working behind a fume hood sash.

B. Hand Protection (Glove Permeation Logic)

(S)-4-hydroxymandelic acid is rarely used alone; it is dissolved.[1] Your glove must resist the solvent, which acts as a vehicle carrying the irritant through the glove material.

Operation ContextRecommended MaterialThicknessRationale
Dry Solid Weighing Standard Nitrile0.11 mmSufficient barrier for dry solids. prevents skin oil contamination of the chiral center.
Aqueous/Alcohol Soln. Extended Cuff Nitrile0.14 mmWater/Methanol are slow to permeate nitrile. Extended cuff protects wrist gap.
Acetone/DMSO Soln. Laminated Film (e.g., Silver Shield)>0.06 mmCritical: Nitrile degrades rapidly in acetone. Dissolved phenolic acid will penetrate skin faster with solvent aid.
C. Respiratory & Body
  • Engineering Control: Primary protection is the Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P100/N95 Particulate Respirator .

  • Body: Lab coat (cotton/poly blend) buttoned to the neck. Tyvek sleeves are recommended if handling >100g batches to prevent dust settling on forearms.

Operational Workflow: The "Safe-Path" Protocol

This workflow ensures that safety checks are integrated into the experimental logic, not added as an afterthought.

SafeHandling Start START: Task Assessment CheckState Define State: Solid vs. Solution Start->CheckState SolidPPE PPE: Goggles + Nitrile (Dust Risk) CheckState->SolidPPE Dry Powder SolnPPE PPE: Glasses + Solvent-Specific Gloves (Permeation Risk) CheckState->SolnPPE Dissolved HoodCheck Engineering Control: Verify Hood Flow >0.3 m/s SolidPPE->HoodCheck SolnPPE->HoodCheck Weighing Weighing: Use Antistatic Gun (Prevent Scattering) HoodCheck->Weighing Dissolution Dissolution: Add Solid to Solvent (Control Exotherm) Weighing->Dissolution Waste Disposal: Segregate Stream Dissolution->Waste

Figure 1: Logical flow for PPE selection and handling based on the physical state of the chemical.

Step-by-Step Technical Guidance
  • Static Control (The Invisible Risk):

    • (S)-4-hydroxymandelic acid is a dry organic powder and prone to static charge. Static can cause the powder to "jump" off the spatula, bypassing the balance and landing on your gloves or bench.

    • Action: Use an ionizing fan or antistatic gun on the weighing boat before transfer.

  • The "Add-To" Rule:

    • Always add the solid acid to the solvent, not the reverse. While the heat of solution is generally low, this prevents the formation of a "gum" at the bottom of the flask which requires vigorous (and risky) agitation to dissolve.

  • Decontamination:

    • Wipe the exterior of the reagent bottle with a dry tissue before returning it to storage. This prevents the formation of acidic crusts on the threads, which can flake off into your eyes next time you open the bottle.

Waste Disposal & Emergency Response

Do not treat this as generic "organic waste." Its acidity requires specific attention.

Disposal Protocol
  • Solid Waste: Do not throw in trash. Bag in a sealable hazardous waste bag labeled "Solid Organic Acid."

  • Liquid Waste (Aqueous): If your facility permits, adjust pH to 5.5–10.5 using Sodium Bicarbonate, then flush with excess water.

  • Liquid Waste (Solvent): Collect in "Organic Solvents" carboy.[2] Do not mix with oxidizing agents (e.g., Nitric Acid waste), as phenolic compounds can nitrate exothermically.

Emergency First Aid
  • Eye Contact (Critical):

    • Time is the only variable that matters.

    • Flush immediately for 15 minutes .[3][4]

    • Note: Phenolic acids can have a local anesthetic effect, masking the pain of the burn. Do not stop flushing just because the pain subsides.

  • Skin Contact:

    • Wash with soap and water.[5] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the solubility of the acid and drives it deeper into the dermis.

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - Personal Protective Equipment. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal Guidelines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-hydroxymandelic acid
Reactant of Route 2
(S)-4-hydroxymandelic acid
© Copyright 2026 BenchChem. All Rights Reserved.